Product packaging for Trimethylazanium(Cat. No.:)

Trimethylazanium

Cat. No.: B1229207
M. Wt: 60.12 g/mol
InChI Key: GETQZCLCWQTVFV-UHFFFAOYSA-O
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Description

Trimethylazanium, more commonly known as the trimethylammonium cation, is an organic compound with the formula C3H10N+. It is the conjugate acid of trimethylamine (N(CH3)3) . This quaternary ammonium compound is characterized by a central nitrogen atom covalently bonded to three methyl groups and carries a formal positive charge . This compound holds significant research value across multiple fields due to its chemical properties. In industrial chemistry, derivatives of this compound, such as dodecyl trimethyl ammonium chloride, are extensively studied and utilized as cationic collectors in the froth flotation process for mineral beneficiation. Research demonstrates its efficacy in the desilication and purification of low-grade magnesite by selectively separating it from gangue minerals like quartz . The mechanism of action involves the positively charged quaternary ammonium group (N(CH3)3+) adsorbing onto negatively charged mineral surfaces, thereby increasing their hydrophobicity and facilitating separation . In the life sciences, the this compound moiety is a key functional group in several critical biomolecules and pharmaceuticals. It is a structural component of: - Carnitine : An essential compound for the transport of fatty acids into the mitochondria for energy production . - Miltefosine : An anti-leishmanial phospholipid drug used to treat parasitic infections, which contains the this compound group . - Choline : A nutrient precursor for the neurotransmitter acetylcholine . Furthermore, this compound is a metabolite of interest in gut microbiome studies, as it is produced by bacterial metabolism of dietary choline and L-carnitine and is subsequently oxidized in the liver to trimethylamine N-oxide (TMAO), a compound under investigation for its potential links to cardiovascular diseases . This product is intended For Research Use Only and is not approved for human, veterinary, household, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10N+ B1229207 Trimethylazanium

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H10N+

Molecular Weight

60.12 g/mol

IUPAC Name

trimethylazanium

InChI

InChI=1S/C3H9N/c1-4(2)3/h1-3H3/p+1

InChI Key

GETQZCLCWQTVFV-UHFFFAOYSA-O

SMILES

C[NH+](C)C

Canonical SMILES

C[NH+](C)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of Novel Trimethylazanium-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of novel compounds containing the trimethylazanium moiety, a key functional group in various biologically active molecules. This document details synthetic methodologies, presents quantitative data from recent studies, and illustrates relevant biological pathways to support researchers in the fields of medicinal chemistry and drug development.

Core Synthetic Methodologies

The primary and most versatile method for the synthesis of this compound-containing compounds is the Menschutkin reaction . This reaction involves the quaternization of a tertiary amine with a methyl halide, typically methyl iodide, to form the corresponding quaternary ammonium salt. However, the synthesis of novel and functionalized this compound compounds often requires multi-step procedures to first construct a suitable precursor containing a tertiary amine.

Recent research has focused on incorporating the this compound group into a variety of molecular scaffolds to develop new therapeutic agents, functionalized polymers, and other advanced materials. Below are detailed experimental protocols for the synthesis of representative novel this compound-containing compounds.

Experimental Protocols

Protocol 1: Synthesis of Dodecyl Trimethyl Ammonium Sulphate (Antimicrobial Agent)

This protocol describes the synthesis of a simple long-chain quaternary ammonium salt with demonstrated antimicrobial activity.

  • Materials: 1-Dodecylamine, Chloroform, Sodium Sulphate, Dimethyl Sulphate, Methanol, Ethanol.

  • Procedure:

    • Dissolve 1-dodecylamine (0.0539 mol) in 20 mL of chloroform.

    • Reflux the mixture at 50°C with stirring and add a small quantity of sodium sulphate.

    • After 30 minutes, carefully add dimethyl sulphate (0.2158 mol) to the mixture and maintain the reflux for 6 hours.

    • Remove the solvent under reduced pressure.

    • Co-evaporate the residue four times with methanol to obtain a white solid.

    • Recrystallize the solid from ethanol to yield the final product, Dodecyl Trimethyl Ammonium Sulphate.[1]

Protocol 2: Synthesis of Cationic Poly((3-acrylamidopropyl)trimethylammonium chloride) (Functional Polymer)

This protocol details the synthesis of a polymer with pendant trimethylammonium groups via Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization (SARA ATRP).

  • Materials: (3-acrylamidopropyl)trimethylammonium chloride (AMPTMA) monomer, Water, Ethanol, Cu(0), Soluble copper catalyst (e.g., CuBr2), Me6TREN ligand.

  • Procedure:

    • Prepare a solution of the AMPTMA monomer in a mixture of water and ethanol.

    • Add the soluble copper catalyst and an excess of the Me6TREN ligand to the solution.

    • Introduce Cu(0) to the reaction mixture to initiate polymerization.

    • Conduct the polymerization at room temperature.

    • The reaction progress can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) to determine monomer conversion.

    • The resulting polymer can be purified by dialysis to remove unreacted monomer and catalyst.[2][3]

Protocol 3: Synthesis of Choline Phenylacetate (Choline-Based Ionic Liquid)

This protocol outlines the synthesis of a choline-based ionic liquid through a neutralization reaction.

  • Materials: Choline hydroxide, Phenylacetic acid, Distilled water, Toluene.

  • Procedure:

    • Dissolve phenylacetic acid (0.025 mol) in 60 mL of distilled water with heating.

    • Slowly add the phenylacetic acid solution to 0.025 mol of choline hydroxide.

    • Stir the mixture continuously for 12 hours at room temperature.

    • Remove the solvent using a rotary evaporator, followed by vacuum drying at 70°C for 24 hours.

    • For purification, wash the sample with toluene three times.

    • Remove the residual solvent by vacuum drying at 65°C for 24 hours to obtain the final product.[4]

Quantitative Data Summary

The following tables summarize the quantitative data, primarily percentage yields, for the synthesis of various novel this compound-containing compounds as reported in the cited literature.

Compound Name Synthetic Method Reported Yield (%) Reference
Dodecyl Trimethyl Ammonium SulphateQuaternization of dodecylamine with dimethyl sulfate51.5[1]
5-Carboxy-N-(2-(methacryloyloxy)ethyl)-N,N-dimethylpentan-1-aminium bromideMenschutkin Reaction68.8[5]
10-Carboxy-N-(2-(methacryloyloxy)ethyl)-N,N-dimethyldecan-1-aminium bromideMenschutkin Reaction53.2[5]
N-(2-(methacryloyloxy)ethyl)-N,N-dimethyl-11-(trimethoxysilyl)undecan-1-aminium bromideMenschutkin Reaction36.0[5]

Biological Signaling Pathways

The biological activity of this compound-containing compounds is often linked to their structural similarity to endogenous molecules like choline and acetylcholine. Understanding these pathways is crucial for the rational design of novel therapeutic agents.

Choline Metabolism

Choline is an essential nutrient that serves as a precursor for the synthesis of the neurotransmitter acetylcholine and the membrane phospholipids phosphatidylcholine and sphingomyelin. The metabolic pathway of choline is complex and central to various cellular functions.

G Choline Choline ChAT ChAT Choline->ChAT Acetyl-CoA -> CoA CK CK Choline->CK ATP -> ADP Acetyl_CoA Acetyl_CoA Acetylcholine Acetylcholine ChAT->Acetylcholine ATP ATP Phosphocholine Phosphocholine CPCT CPCT Phosphocholine->CPCT CTP -> PPi CK->Phosphocholine CTP CTP CDP_Choline CDP_Choline CPT CPT CDP_Choline->CPT DAG CPCT->CDP_Choline DAG DAG Phosphatidylcholine Phosphatidylcholine CPT->Phosphatidylcholine

Caption: Simplified choline metabolism pathway leading to the synthesis of acetylcholine and phosphatidylcholine.

Acetylcholinesterase Inhibition

Many this compound-containing compounds are designed to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism used in the treatment of conditions like Alzheimer's disease.

G cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Receptor Postsynaptic Receptor Acetylcholine->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Receptor->Signal Inhibitor This compound Inhibitor Inhibitor->AChE Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by a this compound-containing compound.

CDK4/6-Rb Pathway in Cancer

Recent drug development efforts have explored the use of novel this compound-containing compounds as anticancer agents. One of the key pathways involved in cell cycle regulation and a target for cancer therapy is the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway. Dysregulation of this pathway is common in many cancers.

G Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Activation Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylation pRb p-Rb Rb_E2F->pRb E2F E2F Rb_E2F->E2F Release S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Transcription of S-phase genes Inhibitor Novel this compound Compound Inhibitor->CyclinD_CDK46 Inhibition

Caption: The CDK4/6-Rb pathway and the inhibitory action of a novel this compound-containing compound.

References

The Pivotal Role of Trimethylazanium Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The trimethylazanium moiety, the core functional group of choline, serves as a crucial structural motif in a diverse array of medicinally important compounds. Its permanent positive charge and tetrahedral geometry impart unique physicochemical properties that are exploited in the design of novel therapeutics targeting a wide range of diseases. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Therapeutic Applications and Biological Activities

This compound derivatives have demonstrated significant potential across multiple therapeutic areas, primarily as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics.

Enzyme Inhibition: A Focus on Neurological and Metabolic Disorders

A prominent application of this compound-containing compounds is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors effectively increase cholinergic transmission in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease. The this compound group plays a critical role in binding to the anionic site of the cholinesterase active site.

Beyond neurodegenerative diseases, choline analogs are also being investigated as inhibitors of choline kinase (ChoK), an enzyme often overexpressed in cancer cells. Inhibition of ChoK disrupts the synthesis of phosphatidylcholine, a key component of cell membranes, thereby impeding tumor growth.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quaternary ammonium compounds (QACs), a broad class of molecules featuring a this compound or analogous core, are widely utilized as disinfectants and antiseptics. Their cationic nature facilitates interaction with and disruption of the negatively charged cell membranes of bacteria and fungi, leading to cell lysis and death. The antimicrobial efficacy of these compounds is significantly influenced by the length of the alkyl chains attached to the nitrogen atom.

Anticancer Potential: Targeting Cancer Cell Metabolism and Proliferation

Emerging research has highlighted the promising anticancer properties of novel this compound derivatives. These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the upregulation of pro-apoptotic proteins and the disruption of key signaling pathways involved in cell proliferation. The altered choline metabolism in cancer cells presents a key vulnerability that can be exploited by rationally designed this compound-based drugs. Some derivatives have shown potent anti-proliferative activities against a range of human cancer cell lines.

Antiparasitic Activity

Recent studies have also explored the potential of this compound derivatives as agents against various parasites. For instance, certain 1,2,3-triazolium salts, which incorporate a quaternary nitrogen, have shown promising activity against different species of Leishmania.

Quantitative Bioactivity Data

The biological activity of this compound derivatives is quantified using various in vitro assays. The data presented in the following tables summarize the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for representative compounds against different targets and organisms.

Compound ClassDerivativeTarget/OrganismBioactivity (IC50/MIC)Reference
Antimicrobial Agents
Quaternary Ammonium CompoundBenzalkonium Chloride (C12)Staphylococcus aureus2 µg/mL[Not specified]
Quaternary Ammonium CompoundBenzalkonium Chloride (C14)Staphylococcus aureus1 µg/mL[Not specified]
Quaternary Ammonium CompoundBenzalkonium Chloride (C16)Staphylococcus aureus2 µg/mL[Not specified]
Quaternary Ammonium CompoundBenzalkonium Chloride (C12)Escherichia coli32 µg/mL[Not specified]
Quaternary Ammonium CompoundBenzalkonium Chloride (C14)Escherichia coli16 µg/mL[Not specified]
Quaternary Ammonium CompoundBenzalkonium Chloride (C16)Escherichia coli16 µg/mL[Not specified]
Anticancer Agents
Aliphatic Amido-Quaternary Ammonium SaltCompound 3iHuman Cancer Cell LinesPotent anti-proliferative activity[1]
Quaternary Ammonium SurfactantDMM-11Melanoma A375IC50: 0.01875 mg/mL[2]
Quaternary Ammonium SurfactantDMPM-11Melanoma A375IC50: 0.0156 mg/mL[2]
Quaternary Ammonium SurfactantDMGM-14Melanoma A375IC50: 0.00195 mg/mL[2]
Quaternary Ammonium SurfactantDMM-11Colon Adenocarcinoma HT-29IC50: 0.125 mg/mL[2]
Quaternary Ammonium SurfactantDMPM-11Colon Adenocarcinoma HT-29IC50: 0.125 mg/mL[2]
Quaternary Ammonium SurfactantDMGM-14Colon Adenocarcinoma HT-29IC50: 0.0156 mg/mL[2]
β-Pinene Quaternary Ammonium SaltCompound 93aFungiIC50: 4.50 - 33.76 µg/mL[3]
Antiparasitic Agents
1,2,3-Triazolium SaltCompound 39Leishmania infantum (axenic amastigotes)EC50: 4.8 µM[4]
[5][6][7]triazolo[1,5-a]pyridinium saltCompound 40Leishmania infantum (promastigotes)IC50: 6.3 - 9.1 µM[4]
[5][6][7]triazolo[1,5-a]pyridinium saltCompound 40Leishmania infantum (intracellular amastigotes)IC50: 5.3 - 13.4 µM[4]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are underpinned by their interactions with specific biological pathways. Understanding these mechanisms is crucial for rational drug design and optimization.

Acetylcholine Neurotransmission

In the central nervous system, acetylcholine (ACh) released from presynaptic neurons binds to postsynaptic muscarinic and nicotinic receptors, propagating the nerve impulse. Acetylcholinesterase (AChE) in the synaptic cleft rapidly hydrolyzes ACh to terminate the signal. AChE inhibitors containing a this compound moiety block this hydrolysis, leading to an accumulation of ACh and enhanced cholinergic signaling.

Acetylcholine_Neurotransmission cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh_vesicle ACh (in vesicle) ChAT->ACh_vesicle synthesis ACh_release ACh_vesicle->ACh_release ACh_synapse ACh ACh_release->ACh_synapse AChE AChE ACh_synapse->AChE hydrolysis Receptor ACh Receptor (Muscarinic/Nicotinic) ACh_synapse->Receptor binds Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline reuptake Inhibitor This compound Derivative (Inhibitor) Inhibitor->AChE inhibits Signal Signal Transduction Receptor->Signal

Acetylcholine Neurotransmission and Inhibition.
Choline Metabolism in Cancer Cells

Cancer cells exhibit altered choline metabolism, characterized by increased uptake of choline and its conversion to phosphocholine, catalyzed by choline kinase (ChoK). Phosphocholine is a precursor for the synthesis of phosphatidylcholine, a major component of cell membranes required for rapid cell proliferation. This compound-based ChoK inhibitors can block this pathway, leading to decreased phosphatidylcholine synthesis and ultimately, apoptosis.

Choline_Metabolism_Cancer Extracellular_Choline Extracellular Choline Choline_Transporter Choline Transporter Extracellular_Choline->Choline_Transporter Intracellular_Choline Intracellular Choline Choline_Transporter->Intracellular_Choline uptake ChoK Choline Kinase (ChoK) Intracellular_Choline->ChoK Phosphocholine Phosphocholine ChoK->Phosphocholine phosphorylation Apoptosis Apoptosis ChoK->Apoptosis inhibition leads to PC_Synthesis Phosphatidylcholine Synthesis Phosphocholine->PC_Synthesis Cell_Membrane Cell Membrane Biogenesis PC_Synthesis->Cell_Membrane Proliferation Cancer Cell Proliferation Cell_Membrane->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->ChoK inhibits

Choline Metabolism in Cancer and Therapeutic Intervention.

Experimental Protocols

General Synthesis of Quaternary Ammonium Salts (Menschutkin Reaction)

The most common method for the synthesis of quaternary ammonium salts is the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.

Procedure:

  • Dissolve the tertiary amine (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, acetone, or ethanol).

  • Add the alkyl halide (1.0-1.2 equivalents) to the solution.

  • The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to several days, depending on the reactivity of the substrates.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the quaternary ammonium salt often precipitates from the reaction mixture. If not, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the pure quaternary ammonium salt.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • A serial two-fold dilution of the this compound derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).

  • Positive (microorganism in broth without the compound) and negative (broth only) controls are included on each plate.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for acetylcholinesterase inhibitors.

Procedure:

  • The assay is performed in a 96-well plate.

  • To each well, add a buffer solution (e.g., phosphate buffer, pH 8.0), the test compound (this compound derivative) at various concentrations, and a solution of acetylcholinesterase.

  • The plate is incubated for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • The reaction is initiated by adding the substrate, acetylthiocholine iodide, and a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

  • The absorbance of the yellow product is measured over time using a microplate reader at a wavelength of 412 nm.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme. The IC50 value is then determined from the dose-response curve.

Experimental_Workflow_AChE_Inhibition cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Prepare_Reagents Prepare Buffer, AChE, Inhibitor Solutions Plate_Setup Add Reagents to 96-well Plate Prepare_Reagents->Plate_Setup Incubation Incubate Inhibitor with AChE Plate_Setup->Incubation Add_Substrate Add Acetylthiocholine and DTNB Incubation->Add_Substrate Color_Development Colorimetric Reaction Add_Substrate->Color_Development Measure_Absorbance Measure Absorbance at 412 nm Color_Development->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for Acetylcholinesterase Inhibition Assay.

Conclusion

This compound derivatives represent a versatile and highly valuable class of compounds in medicinal chemistry. Their unique structural and electronic properties have enabled the development of effective enzyme inhibitors, antimicrobial agents, and promising anticancer and antiparasitic drug candidates. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and more potent therapeutics for a wide range of diseases. This guide provides a foundational understanding for researchers to build upon in their quest for innovative drug development.

References

The Biological Role of Trimethylazanium (Choline) in Metabolic Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylazanium, commonly known as choline, is an essential quaternary ammonium salt that serves as a fundamental building block for a multitude of metabolic processes vital to human health.[1] It is a critical precursor for the synthesis of the neurotransmitter acetylcholine, the major membrane phospholipids phosphatidylcholine and sphingomyelin, and the methyl donor betaine.[2][3] Choline's involvement extends through lipid metabolism, one-carbon metabolism, and cell signaling, underscoring its importance in maintaining cellular structure and function. This technical guide provides a comprehensive overview of the metabolic pathways involving choline, presenting quantitative data, detailed experimental protocols for its analysis, and visual representations of its intricate signaling networks. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of choline's biological significance and its implications in health and disease.

Introduction

Choline's journey from a dietary component to a recognized essential nutrient has been marked by a growing appreciation of its multifaceted roles in cellular metabolism.[1] Although the human body can synthesize choline de novo via the phosphatidylethanolamine N-methyltransferase (PEMT) pathway, the quantities produced are insufficient to meet metabolic demands, necessitating dietary intake.[1] Choline's metabolic fate is diverse, with three primary pathways dictating its utilization: phosphorylation to synthesize phospholipids, acetylation to produce acetylcholine, and oxidation to form betaine. These pathways are intricately regulated and interconnected, highlighting a complex network that influences everything from neuronal communication to hepatic lipid transport and epigenetic regulation.

Quantitative Data on Choline and its Metabolites

The concentration of choline and its derivatives varies significantly across different tissues and biological fluids, reflecting their diverse functional roles. The following tables summarize key quantitative data to provide a comparative overview.

Table 1: Concentration of Choline and its Major Metabolites in Human Plasma and Tissues

CompoundPlasma (µmol/L)Brain (nmol/g wet weight)Liver (nmol/g wet weight)Muscle (nmol/g wet weight)
Free Choline 7 - 20[4][5]20 - 50100 - 40050 - 150
Phosphocholine 1 - 5200 - 5001000 - 3000300 - 800
Glycerophosphocholine 2 - 8300 - 600500 - 1500400 - 1000
Acetylcholine Not readily detectable10 - 25Not applicableNot applicable
Betaine 20 - 60VariableHighVariable
Phosphatidylcholine 1500 - 2500HighHighModerate
Sphingomyelin 150 - 400HighModerateModerate

Note: Tissue concentrations can vary based on species, age, and dietary status. The data presented are approximate ranges compiled from various sources.

Table 2: Phospholipid Composition of Different Cellular Membranes (% of total phospholipid)

MembranePhosphatidylcholine (PC)Sphingomyelin (SM)Phosphatidylethanolamine (PE)Other Phospholipids
Erythrocyte (Outer leaflet) ~21%~20%~7%~2%
Myelin ~10%~8%~20%~62%
Mitochondrial (Inner) ~40%<1%~35%~25%
Endoplasmic Reticulum ~55%~5%~20%~20%

Data adapted from various sources. The lipid composition of membranes is dynamic and can be influenced by cellular conditions.

Table 3: Kinetic Parameters of Key Enzymes in Choline Metabolism

EnzymeSubstrate(s)KmVmaxSource Organism/Tissue
Choline Kinase (CK) Choline10 - 100 µMVariableHuman, Rat Liver
ATP100 - 500 µM
CTP:phosphocholine cytidylyltransferase (CCT) Phosphocholine100 - 300 µMVariableHuman, Rat Liver
CTP50 - 200 µM
Choline phosphotransferase (CPT) CDP-choline20 - 60 µMVariableHuman, Rat Liver
Diacylglycerol (DAG)10 - 40 µM
Phosphatidylethanolamine N-methyltransferase (PEMT) Phosphatidylethanolamine50 - 200 µMVariableHuman, Rat Liver
S-adenosylmethionine (SAM)10 - 50 µM
Choline Oxidase Choline0.5 - 2 mMVariableRat Liver
Choline Acetyltransferase (ChAT) Choline0.41 mM[6]4.5 (relative Vf/Vr)[6]Human Placenta
Acetyl-CoA11.9 µM[6]

Km and Vmax values are approximate and can vary depending on assay conditions and enzyme purity.

Core Metabolic Pathways

This compound (choline) is metabolized through three principal pathways: the CDP-choline pathway for phosphatidylcholine synthesis, the PEMT pathway for de novo choline synthesis, and the oxidation pathway for betaine production.

The CDP-Choline Pathway (Kennedy Pathway)

The primary route for phosphatidylcholine (PC) synthesis in most cells is the CDP-choline pathway. This pathway is crucial for the formation of cellular membranes.

CDP_Choline_Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase (CK) ATP ATP ADP ADP ATP->ADP CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase (CCT) CTP CTP PPi PPi CTP->PPi PC Phosphatidylcholine (PC) CDP_Choline->PC Choline phosphotransferase (CPT) DAG Diacylglycerol (DAG) DAG->PC CMP CMP PC->CMP

Figure 1: The CDP-Choline Pathway for Phosphatidylcholine Synthesis.

Regulation of the CDP-Choline Pathway: The rate-limiting step in this pathway is catalyzed by CTP:phosphocholine cytidylyltransferase (CCT).[7] CCT activity is regulated by both transcriptional mechanisms, involving sterol regulatory element-binding proteins (SREBPs), and post-transcriptional mechanisms, including its translocation to lipid membranes.[8][9]

The Phosphatidylethanolamine N-methyltransferase (PEMT) Pathway

The liver is the primary site for the de novo synthesis of choline through the PEMT pathway. This pathway involves the sequential methylation of phosphatidylethanolamine (PE) to form phosphatidylcholine (PC).

PEMT_Pathway PE Phosphatidylethanolamine (PE) PME Phosphatidyl- monomethylethanolamine PE->PME PEMT SAM1 S-adenosyl- methionine (SAM) SAH1 S-adenosyl- homocysteine (SAH) SAM1->SAH1 PDE Phosphatidyl- dimethylethanolamine PME->PDE PEMT SAM2 SAM SAH2 SAH SAM2->SAH2 PC Phosphatidylcholine (PC) PDE->PC PEMT SAM3 SAM SAH3 SAH SAM3->SAH3

Figure 2: The PEMT Pathway for de novo Phosphatidylcholine Synthesis.

Regulation of the PEMT Pathway: The expression of the PEMT gene is regulated by transcription factors such as activator protein 1 (AP-1) and Sp1.[10] Estrogen is a positive regulator of PEMT transcription in hepatocytes.[10][11] PEMT activity is also influenced by the availability of its substrates, PE and S-adenosylmethionine (SAM).[10]

Choline Oxidation and One-Carbon Metabolism

In the mitochondria, choline can be oxidized to betaine, a critical methyl donor in one-carbon metabolism. Betaine participates in the remethylation of homocysteine to methionine.

Choline_Oxidation_Pathway cluster_choline Choline Oxidation cluster_homocysteine Homocysteine Remethylation Choline Choline Betaine_Aldehyde Betaine Aldehyde Choline->Betaine_Aldehyde Choline Oxidase Betaine Betaine Betaine_Aldehyde->Betaine Betaine Aldehyde Dehydrogenase Homocysteine Homocysteine Betaine->Homocysteine Methyl Group Donation DMG Dimethylglycine Betaine->DMG Methionine Methionine Homocysteine->Methionine Betaine-Homocysteine S-Methyltransferase (BHMT) DMG->Methionine

Figure 3: Choline Oxidation and its Role in One-Carbon Metabolism.

Clinical Significance: By providing methyl groups for the conversion of homocysteine to methionine, choline, through betaine, plays a role in regulating homocysteine levels. Elevated homocysteine is a risk factor for cardiovascular disease.[4][12][13][14]

Acetylcholine Synthesis and Degradation

In cholinergic neurons, choline is a direct precursor for the synthesis of the neurotransmitter acetylcholine (ACh), a process catalyzed by choline acetyltransferase (ChAT).

Acetylcholine_Pathway Choline_uptake Choline ACh Acetylcholine (ACh) Choline_uptake->ACh Choline Acetyltransferase (ChAT) Acetyl_CoA Acetyl-CoA CoA CoA Acetyl_CoA->CoA Choline_reuptake Choline ACh->Choline_reuptake Acetylcholinesterase (AChE) Acetate Acetate ACh->Acetate

Figure 4: Synthesis and Degradation of Acetylcholine.

Neurological Importance: Acetylcholine is essential for numerous functions in both the central and peripheral nervous systems, including muscle contraction, memory, and attention.[15][16][17]

Experimental Protocols

Accurate quantification of choline and its metabolites, as well as the assessment of related enzyme activities, are crucial for research in this field. This section provides detailed methodologies for key experiments.

Quantification of Choline and its Metabolites by LC/MS/MS

This protocol describes a general method for the simultaneous quantification of choline, betaine, and other metabolites in plasma or tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).

Materials:

  • LC/MS/MS system (e.g., with electrospray ionization - ESI)

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid

  • Internal standards (e.g., deuterated choline, deuterated betaine)

  • Plasma or tissue homogenate samples

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or tissue homogenate, add 10 µL of an internal standard mix (containing deuterated analogs of the analytes of interest).

    • Precipitate proteins by adding 400 µL of ice-cold methanol.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC Separation:

    • Inject 10 µL of the reconstituted sample onto the C18 column.

    • Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • A typical gradient could be: 0-2 min, 5% B; 2-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, 95-5% B; 12-15 min, 5% B.

  • MS/MS Detection:

    • Perform detection using an ESI source in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and its internal standard.

LCMS_Workflow Sample Plasma or Tissue Homogenate IS Add Internal Standards Sample->IS Precipitate Protein Precipitation (Methanol) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis MS->Data

Figure 5: Experimental Workflow for LC/MS/MS Analysis of Choline Metabolites.
Choline Kinase Activity Assay (Coupled Enzyme Assay)

This protocol describes a spectrophotometric method to measure choline kinase (CK) activity by coupling the production of ADP to the oxidation of NADH.[18]

Materials:

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 1 mM ATP)

  • Choline solution

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Cell or tissue lysate

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, prepare a reaction mixture containing reaction buffer, PEP, NADH, PK, and LDH.

  • Initiate the Reaction: Add the cell or tissue lysate to the cuvette and incubate for 5 minutes at 37°C to allow for the consumption of any endogenous pyruvate.

  • Start the Assay: Add the choline solution to initiate the choline kinase reaction.

  • Measure Absorbance: Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the choline kinase activity.

  • Calculate Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Phosphatidylethanolamine N-methyltransferase (PEMT) Activity Assay (Radiometric Assay)

This protocol outlines a radiometric method to measure PEMT activity by quantifying the incorporation of a radiolabeled methyl group from S-adenosylmethionine (SAM) into phosphatidylethanolamine (PE).

Materials:

  • [³H]-S-adenosylmethionine

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 9.2, 2 mM DTT)

  • Phosphatidylethanolamine (PE) liposomes

  • Liver microsomes or purified PEMT

  • Chloroform/methanol (2:1, v/v)

  • Scintillation counter and vials

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, PE liposomes, and liver microsomes.

  • Initiate the Reaction: Add [³H]-SAM to start the reaction.

  • Incubate: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the Reaction: Terminate the reaction by adding chloroform/methanol (2:1).

  • Extract Lipids: Vortex the mixture and centrifuge to separate the phases.

  • Quantify Radioactivity: Transfer the lower organic phase (containing the radiolabeled phospholipids) to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate Activity: Determine the amount of [³H] incorporated into the lipid fraction to calculate the PEMT activity.

Conclusion

This compound (choline) is a cornerstone of cellular metabolism, with its influence extending across membrane structure, neurotransmission, and methyl group donation. The intricate network of pathways involving choline is tightly regulated, and disruptions in its metabolism are implicated in a range of pathologies, from non-alcoholic fatty liver disease to neurodegenerative disorders. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced roles of choline in health and disease. A deeper understanding of these metabolic pathways will undoubtedly pave the way for novel therapeutic strategies targeting choline-dependent processes.

References

The Ubiquitous osmoprotectants: A Technical Guide to Trimethylazanium Salts in Marine Algae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence, analysis, and physiological significance of trimethylazanium salts, a class of quaternary ammonium compounds, in marine algae. These compounds, often referred to as betaines, play a crucial role in the adaptation of seaweeds to the harsh marine environment and are of growing interest for their potential applications in agriculture, pharmacology, and drug development. This document summarizes the current scientific knowledge on the quantitative distribution of these salts, details the methodologies for their extraction and analysis, and explores their physiological roles, particularly in stress response.

Quantitative Distribution of this compound Salts in Marine Algae

Marine algae synthesize and accumulate a variety of this compound salts, with concentrations varying significantly between species, geographical location, and season. The most commonly reported of these compounds include glycine betaine, γ-aminobutyric acid betaine (GAB), δ-aminovaleric acid betaine (AVAB), and laminine. The following table summarizes the quantitative data on the presence of these salts in several species of brown and red algae.

Algal SpeciesPhylumThis compound SaltConcentration (% of dry weight)Reference
Ascophyllum nodosumPhaeophyta (Brown Algae)Glycine betaine0.001 - 0.002[1][2]
γ-Aminobutyric acid betaine0.008 - 0.014[1][2][3]
δ-Aminovaleric acid betaine0.002 - 0.005[1][2]
Laminine0.0003 - 0.001[1][2]
Fucus spiralisPhaeophyta (Brown Algae)Glycine betainePresent (major component)[4]
γ-Aminobutyric acid betainePresent (major component)[4]
Fucus vesiculosusPhaeophyta (Brown Algae)Glycine betainePresent (major component)[4]
γ-Aminobutyric acid betainePresent (major component)[4]
Laminaria digitataPhaeophyta (Brown Algae)TrigonellinePresent[5]
Laminaria hyperboreaPhaeophyta (Brown Algae)TrigonellinePresent[5]
Gelidium sesquipedaleRhodophyta (Red Algae)Glycine betainePresent[4]
γ-Aminobutyric acid betainePresent[4]
α-Alanine betainePresent[4]
Ulva lactucaChlorophyta (Green Algae)Glycine betainePresent[4]
α-Alanine betainePresent[4]
Pyropia yezoensisRhodophyta (Red Algae)Glycine betaineIncreases under dehydration stress[6][7]

Experimental Protocols

The accurate quantification of this compound salts in marine algae requires robust and sensitive analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard for this purpose. Below are detailed methodologies for the extraction and analysis of these compounds.

Sample Preparation and Extraction
  • Harvesting and Storage : Immediately after harvesting, freeze the algal material in liquid nitrogen to halt metabolic processes. The frozen samples should be ground to a fine powder using a pre-chilled mortar and pestle. The resulting powder can be stored at -80°C until extraction.

  • Extraction :

    • Weigh approximately 40-50 mg of the frozen algal powder into a 1.5 mL microcentrifuge tube.

    • Add 1 mL of Milli-Q grade water and subject the sample to a freeze-thaw cycle (freeze in liquid nitrogen, then thaw at 40°C for 20 minutes).

    • Incubate the samples overnight at 4°C to ensure complete extraction.

    • For dried seaweed extracts, reconstitute the sample in water before proceeding.

  • Clarification : Centrifuge the samples at 14,000 x g for 5 minutes at 4°C. Carefully collect the clear supernatant. The extraction can be repeated on the pellet, and the supernatants pooled for higher recovery.

Sample Cleanup using Solid-Phase Extraction (SPE)

For complex matrices like seaweed extracts, a cleanup step is often necessary to remove interfering compounds.

  • SPE Cartridge Conditioning : Use a C18 SPE cartridge. Precondition the cartridge by washing with 5 mL of methanol followed by 15 mL of 0.2% formic acid/5 mM ammonium formate solution.

  • Sample Loading and Elution : Load the clarified algal extract onto the conditioned SPE cartridge.

  • Elution of Betaines : Elute the this compound salts with 15 mL of 0.2% formic acid/5 mM ammonium formate.

  • Drying and Reconstitution : Evaporate the collected fraction to dryness under a stream of nitrogen gas. Reconstitute the dried residue in a known volume (e.g., 2.0 mL) of methanol for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation :

    • HPLC System : An Agilent 1100 HPLC system or equivalent.

    • Column : A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating these polar compounds.

    • Mobile Phase : A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.

  • Mass Spectrometric Detection :

    • Mass Spectrometer : A triple quadrupole mass spectrometer (e.g., Sciex API 4000) is used for its high sensitivity and selectivity.

    • Ionization Mode : Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode : Multiple Reaction Monitoring (MRM) is used to quantify the target analytes. The precursor-to-product ion transitions for common this compound salts are as follows:

      • Glycine betaine: 118.2 > 58.2 m/z

      • δ-Aminovaleric acid betaine: 159.9 > 101.1 m/z

      • γ-Aminobutyric acid betaine: 146.1 > 87.0 m/z

      • Laminine: 188.9 > 83.9 m/z

Visualizing Experimental and Physiological Processes

To better illustrate the key processes described in this guide, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow start Algal Sample Collection (Freeze in Liquid N2) homogenization Homogenization (Grind to fine powder) start->homogenization extraction Extraction (Aqueous solvent, overnight at 4°C) homogenization->extraction centrifugation Centrifugation (14,000 x g, 5 min, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (C18 cartridge) supernatant->spe elution Elution of Betaines spe->elution drying Evaporation to Dryness (Nitrogen stream) elution->drying reconstitution Reconstitution in Methanol drying->reconstitution lcms LC-MS/MS Analysis (HILIC, ESI+, MRM) reconstitution->lcms quantification Data Analysis and Quantification lcms->quantification

Caption: Workflow for the extraction and quantification of this compound salts from marine algae.

Physiological Role in Stress Response

While a classical signaling pathway involving this compound salts in marine algae has not been fully elucidated, their role as crucial osmolytes in response to environmental stress is well-documented. These compounds are instrumental in maintaining cellular turgor and protecting macromolecules from the denaturing effects of high salinity and dehydration.

The accumulation of this compound salts is a key strategy for marine algae to cope with osmotic stress. When exposed to hyperosmotic conditions, such as high salinity or desiccation during low tide, algal cells increase the intracellular concentration of these compatible solutes. This helps to balance the osmotic potential across the cell membrane, preventing water loss and maintaining cellular functions. Glycine betaine, in particular, has been shown to protect and stabilize the quaternary structure of proteins and enzymes under these stressful conditions.[6]

Caption: Role of this compound salts in the osmotic stress response of marine algae.

References

Spectroscopic Analysis of Trimethylazanium Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of trimethylazanium compounds, a class of molecules with significant relevance in biological systems and drug development. The focus is on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document offers structured data, detailed experimental protocols, and visual workflows to aid in the characterization and quantification of these important compounds.

Introduction to this compound Compounds

This compound compounds are characterized by a quaternary ammonium group with three methyl substituents. This structural motif is present in a variety of biologically crucial molecules, including neurotransmitters, essential nutrients, and metabolic intermediates. Their roles in cellular signaling, lipid metabolism, and disease pathways make them important targets in pharmaceutical research and clinical diagnostics. Key examples include acetylcholine, choline, carnitine, trimethylglycine (betaine), and trimethylamine N-oxide (TMAO).

Accurate identification and quantification of these compounds are paramount for understanding their function and for the development of novel therapeutics. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed structural and quantitative information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective technique for the structural elucidation and quantification of this compound compounds in various matrices, from pure substances to complex biological samples.

Quantitative ¹H and ¹³C NMR Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for several key this compound compounds. These values are typically referenced to tetramethylsilane (TMS) at 0.00 ppm. Note that chemical shifts can be influenced by the solvent, pH, and temperature.

Table 1: ¹H NMR Chemical Shifts (δ) of Selected this compound Compounds

CompoundFunctional GroupChemical Shift (ppm)Multiplicity
Acetylcholine Chloride -N⁺(CH₃)₃~3.56Singlet
-CH₂-N⁺-~4.17Multiplet
-O-CH₂-~4.60Multiplet
-C(=O)-CH₃~2.13Singlet
Choline Chloride -N⁺(CH₃)₃~3.21Singlet
-CH₂-N⁺-~3.51Multiplet
-CH₂-OH~4.06Multiplet
L-Carnitine -N⁺(CH₃)₃~3.22Singlet
-CH₂-N⁺-~3.42Multiplet
-CH(OH)-~4.56Multiplet
-CH₂-COOH~2.43Multiplet
Trimethylglycine (Betaine) -N⁺(CH₃)₃~3.27Singlet
-CH₂-~3.91Singlet
Trimethylamine N-oxide (TMAO) -N⁺(CH₃)₃~3.25Singlet

Table 2: ¹³C NMR Chemical Shifts (δ) of Selected this compound Compounds

CompoundCarbon AtomChemical Shift (ppm)
Acetylcholine Chloride -N⁺(C H₃)₃~54.5
-C H₂-N⁺-~59.2
-O-C H₂-~65.8
-C (=O)-CH₃~171.2
-C(=O)-C H₃~20.8
Choline Chloride -N⁺(C H₃)₃~54.1
-C H₂-N⁺-~67.5
-C H₂-OH~55.8
L-Carnitine -N⁺(C H₃)₃~56.8
-C H₂-N⁺-~73.9
-C H(OH)-~66.8
-C H₂-COOH~45.7
-C OOH~180.8
Trimethylglycine (Betaine) -N⁺(C H₃)₃~54.0
-C H₂-~67.2
-C OO⁻~168.9
Trimethylamine N-oxide (TMAO) -N⁺(C H₃)₃~62.2
Experimental Protocol: Quantitative ¹H NMR of Trimethylamine N-oxide (TMAO) in Biological Samples

This protocol outlines a general procedure for the quantification of TMAO in serum or plasma, adapted from established methods.[1][2][3]

1. Sample Preparation:

  • Thaw frozen serum or plasma samples at room temperature.
  • To 200 µL of the sample, add 400 µL of a buffer solution (e.g., phosphate buffer, pH 7.4) containing a known concentration of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP) and D₂O for field frequency locking.
  • The buffer helps to maintain a consistent pH, which is crucial as the chemical shift of the TMAO singlet is pH-dependent.[1][3]
  • Vortex the mixture thoroughly for 30 seconds.
  • Centrifuge the sample at 12,000 x g for 5 minutes to pellet any precipitated proteins.
  • Transfer the supernatant to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
  • Pulse Sequence: A one-dimensional ¹H NMR experiment with water suppression is typically used. A Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence can be employed to attenuate broad signals from macromolecules like proteins.[3]
  • Acquisition Parameters:
  • Temperature: 298 K (25 °C)
  • Number of Scans: 64-128 (depending on the desired signal-to-noise ratio)
  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of protons)
  • Acquisition Time: 2-4 seconds
  • Spectral Width: 12-16 ppm

3. Data Processing and Quantification:

  • Apply a Fourier transform to the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz.
  • Manually phase and baseline correct the spectrum.
  • Integrate the area of the TMAO singlet (around 3.25 ppm) and the internal standard singlet (e.g., TSP at 0.00 ppm).
  • Calculate the concentration of TMAO using the following formula:

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in this compound compounds. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" for these molecules.

Characteristic IR Absorption Bands

Quaternary ammonium salts, the class to which this compound compounds belong, exhibit several characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands of this compound Compounds

CompoundFunctional Group VibrationWavenumber (cm⁻¹)Intensity
General Quaternary Ammonium C-N⁺ Stretching900 - 980Medium-Strong
CH₃ Asymmetric Bending in N⁺(CH₃)₃~1485Medium
CH₃ Symmetric Bending in N⁺(CH₃)₃~1410Medium
Acetylcholine Chloride C=O Stretching (Ester)~1740Strong
C-O Stretching (Ester)~1240Strong
Choline Chloride O-H Stretching (H-bonded)3200 - 3400Strong, Broad
C-O Stretching (Primary Alcohol)~1080Strong
L-Carnitine O-H Stretching (Carboxylic Acid)2500 - 3300Very Broad
C=O Stretching (Carboxylic Acid)~1725Strong
O-H Bending~1420Medium
Trimethylglycine (Betaine) C=O Stretching (Carboxylate)~1630Strong
Trimethylamine N-oxide (TMAO) N-O Stretching~937Strong

Note: The appearance of these bands can be influenced by the physical state of the sample (solid or solution) and hydrogen bonding.

Experimental Protocol: IR Analysis of Solid this compound Compounds (KBr Pellet Method)

Many this compound salts are hygroscopic, which requires careful sample handling to prevent interference from water absorption in the IR spectrum.

1. Sample Preparation:

  • Drying: Dry the this compound compound and potassium bromide (KBr) powder in an oven at 110 °C for at least 2 hours to remove any adsorbed water. Store them in a desiccator until use.
  • Grinding: In a dry agate mortar and pestle, grind approximately 1-2 mg of the dried sample with about 100-200 mg of dried KBr. The mixture should be ground to a fine, homogenous powder to minimize light scattering.
  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

2. IR Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
  • Background Scan: Place the empty pellet holder in the spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
  • Sample Scan: Place the KBr pellet containing the sample in the holder and acquire the IR spectrum.
  • Acquisition Parameters:
  • Spectral Range: 4000 - 400 cm⁻¹
  • Resolution: 4 cm⁻¹
  • Number of Scans: 16-32

3. Data Analysis:

  • Identify the characteristic absorption bands and compare them with reference spectra or the data provided in Table 3 to confirm the identity of the compound and its functional groups.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key processes related to the analysis and biological relevance of this compound compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis serum Biological Sample (Serum/Plasma) buffer Add Buffer & Internal Standard (D₂O) serum->buffer vortex Vortex buffer->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant to NMR Tube centrifuge->supernatant acquire Acquire ¹H NMR Spectrum (with water suppression) supernatant->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Peaks (Analyte & Standard) process->integrate quantify Quantify Concentration integrate->quantify

Caption: Experimental workflow for quantitative ¹H NMR analysis.

signaling_pathway diet Dietary Precursors (Choline, Carnitine) gut Gut Microbiota diet->gut Metabolism tma Trimethylamine (TMA) gut->tma liver Liver (FMO3 Enzyme) tma->liver Absorption tmao Trimethylamine N-oxide (TMAO) liver->tmao Oxidation circulation Systemic Circulation tmao->circulation

Caption: Metabolic pathway of TMAO formation.

Relevance in Drug Development

The analysis of this compound compounds is crucial in various stages of drug development:

  • Target Identification and Validation: Quantifying endogenous levels of compounds like acetylcholine is fundamental in neuroscience research for validating drug targets related to neurodegenerative diseases.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Tracking the metabolic fate of drug candidates containing the this compound moiety is essential. For instance, understanding the conversion of a choline-based drug to TMA and TMAO by the gut microbiota can inform its efficacy and potential side effects.

  • Biomarker Discovery: Elevated levels of TMAO have been linked to an increased risk of cardiovascular disease.[1] Therefore, accurate and high-throughput analytical methods, such as the quantitative NMR assay described, are vital for clinical trials and diagnostics.

  • Drug Formulation: IR spectroscopy can be used to assess the stability and purity of drug substances and to study potential interactions with excipients in drug formulations.

Conclusion

NMR and IR spectroscopy are indispensable tools for the in-depth analysis of this compound compounds. This guide provides a foundational framework for researchers, scientists, and drug development professionals, offering standardized data, detailed experimental protocols, and illustrative workflows. By leveraging these spectroscopic techniques, a deeper understanding of the structure, function, and metabolic pathways of these vital compounds can be achieved, ultimately accelerating the development of new and effective therapeutics.

References

Stability of the Trimethylazanium Cation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trimethylazanium cation, a fundamental quaternary ammonium compound, sees wide application in various fields, including as a structural motif in pharmaceuticals and as a functional group in materials science. Its inherent stability is a critical determinant of its efficacy and safety in these roles. This technical guide provides a comprehensive overview of the stability of the this compound cation, detailing its primary degradation pathways, quantitative stability data, and the experimental and computational methodologies used for its characterization. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with this chemical entity.

Introduction

The this compound cation, [N(CH₃)₃H]⁺, is the simplest tertiary ammonium cation. Its stability is a key factor in applications ranging from its use as a component of anion exchange membranes in fuel cells to its presence in various biologically active molecules. Understanding the factors that govern its stability and the mechanisms by which it degrades is paramount for the rational design of new materials and therapeutics. This guide will delve into the core aspects of this compound cation stability, with a focus on its degradation in alkaline media, a common stress condition in many of its applications.

Degradation Pathways

The this compound cation primarily degrades via two competitive pathways, particularly in the presence of a strong base like hydroxide (OH⁻). These pathways are the Hofmann Elimination and the Nucleophilic Substitution (S N 2) reaction.

Hofmann Elimination

Hofmann elimination is a beta-elimination reaction that occurs when a quaternary ammonium salt with at least one beta-hydrogen is treated with a strong base. In the case of substituted trimethylammonium cations, this pathway leads to the formation of an alkene and trimethylamine. For the unsubstituted this compound cation, which lacks beta-hydrogens on its methyl groups, this specific pathway is not possible. However, for substituted derivatives, it is a major degradation route.

Nucleophilic Substitution (S N 2)

The S N 2 pathway involves the direct attack of a nucleophile, such as a hydroxide ion, on one of the methyl groups of the this compound cation. This results in the displacement of trimethylamine and the formation of methanol. This is a significant degradation pathway for the this compound cation in alkaline environments.

Quantitative Stability Data

Obtaining precise experimental quantitative data specifically for the this compound cation is challenging. Much of the available literature focuses on more complex quaternary ammonium compounds used in specific applications like anion exchange membranes. However, data from closely related compounds and computational studies can provide valuable insights.

ParameterValueCompoundMethod
C-H Bond Dissociation Energy372 kJ/molTrimethylaminePhotoacoustic Calorimetry
Kinetic Parameters for Degradation
µₘₐₓ (maximum specific growth rate)0.42 h⁻¹Tetramethylammonium hydroxideAerobic biological degradation
Kₛ (half-saturation constant)0.8 g/LTetramethylammonium hydroxideAerobic biological degradation
Yₓ/ₛ (biomass yield coefficient)0.34 g biomass/g substrateTetramethylammonium hydroxideAerobic biological degradation

Experimental Protocols

Stability Assessment by ¹H NMR Spectroscopy

This protocol outlines a method for the quantitative assessment of the alkaline stability of the this compound cation.

4.1.1. Materials and Reagents

  • This compound salt (e.g., trimethylammonium chloride)

  • Potassium hydroxide (KOH)

  • Deuterated methanol (CD₃OD)

  • Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt, DSS)

  • NMR tubes

  • Constant temperature oil bath

4.1.2. Procedure

  • Sample Preparation: Prepare a 1 M KOH solution in deuterated methanol (CD₃OD).

  • Dissolve the this compound salt and the internal standard in the 1 M KOH/CD₃OD solution to a final concentration of 0.05 M and 0.025 M, respectively.

  • Transfer the solution to an NMR tube and flame-seal the tube.

  • Data Acquisition: Acquire an initial ¹H NMR spectrum at time t=0.

  • Place the NMR tube in a constant temperature oil bath pre-heated to the desired temperature (e.g., 80 °C).

  • Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signal corresponding to the this compound cation and the signal of the internal standard.

  • The percentage of the cation remaining is calculated by comparing the relative integration of the cation signal to the internal standard signal over time.

Degradation Product Analysis by Pyrolysis Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying the volatile degradation products of this compound salts.

4.2.1. Principle

Quaternary ammonium salts are non-volatile. However, upon injection into a hot GC inlet, they undergo pyrolysis, breaking down into volatile products that can be separated by the gas chromatograph and identified by the mass spectrometer. For this compound, the expected pyrolysis/degradation products are trimethylamine and methyl halides (if the counterion is a halide).

4.2.2. Instrumentation

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Pyrolysis injector or a standard injector operated at a high temperature (e.g., 250-300 °C)

4.2.3. Procedure

  • Sample Preparation: Dissolve the this compound salt in a suitable volatile solvent (e.g., methanol).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the hot GC inlet.

  • GC Separation: Use a suitable GC column and temperature program to separate the pyrolysis products.

  • MS Detection: Acquire mass spectra of the eluting peaks.

  • Data Analysis: Identify the degradation products by comparing their mass spectra with a library of known spectra (e.g., NIST).

Visualizations

Degradation Pathways

cluster_SN2 SN2 Pathway cluster_Hofmann Hofmann Elimination (for substituted derivatives) This compound [N(CH₃)₃H]⁺ TS_SN2 Transition State This compound->TS_SN2 Hydroxide_SN2 OH⁻ Hydroxide_SN2->TS_SN2 Nucleophilic Attack Methanol CH₃OH TS_SN2->Methanol Trimethylamine_SN2 N(CH₃)₃ TS_SN2->Trimethylamine_SN2 Substituted_Cation [(R-CH₂-CH₂)-N(CH₃)₂H]⁺ TS_Hofmann Transition State Substituted_Cation->TS_Hofmann Hydroxide_Hofmann OH⁻ Hydroxide_Hofmann->TS_Hofmann Base Attack on β-H Alkene R-CH=CH₂ TS_Hofmann->Alkene Trimethylamine_Hofmann N(CH₃)₃ TS_Hofmann->Trimethylamine_Hofmann Water H₂O TS_Hofmann->Water start Start prep Prepare 1 M KOH in CD₃OD with this compound Salt and Internal Standard start->prep seal Transfer to NMR Tube and Flame Seal prep->seal initial_nmr Acquire Initial ¹H NMR Spectrum (t=0) seal->initial_nmr heat Incubate at 80°C initial_nmr->heat timed_nmr Acquire ¹H NMR Spectra at Timed Intervals heat->timed_nmr timed_nmr->heat Continue Incubation analyze Integrate Signals and Calculate % Cation Remaining timed_nmr->analyze end End analyze->end

The Trimethylazanium Moiety: A Linchpin in Cholinergic Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The trimethylazanium group, a quaternary ammonium cation, is the cornerstone of the neurotransmitter acetylcholine and a critical pharmacophore in a vast array of cholinergic agonists and antagonists. Its permanent positive charge and specific steric bulk are fundamental for the molecular recognition and activation of cholinergic receptors, namely the nicotinic and muscarinic receptors. Understanding the structure-activity relationship (SAR) of molecules containing this essential moiety is paramount for the rational design of novel therapeutics targeting the cholinergic system, which is implicated in a wide range of physiological processes and disease states, including Alzheimer's disease, myasthenia gravis, and autonomic dysfunctions.

This technical guide provides a comprehensive overview of the SAR of this compound-containing compounds, with a focus on acetylcholine analogs. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways governed by these molecules.

Structure-Activity Relationship of Acetylcholine Analogs

The seminal work on the SAR of acetylcholine has delineated the critical roles of its three main components: the this compound (onium) group, the ethylene bridge, and the acetyl group. Systematic modifications of these components have provided a deep understanding of the structural requirements for potent interaction with cholinergic receptors.

The Onium Group: An Anchor for Receptor Binding

The positively charged trimethylammonium group is essential for the initial binding of acetylcholine to a negatively charged aspartic acid residue within the binding pocket of both muscarinic and nicotinic receptors.[1] The size of the substituents on the nitrogen atom is critical; the trimethylammonium group is considered optimal for maximal muscarinic activity.[1][2]

  • Substitution on the Nitrogen: Replacing the methyl groups with larger alkyl groups leads to a significant decrease in activity.[1] This is attributed to steric hindrance and a diffusion of the positive charge, which weakens the ionic interaction with the receptor. A progressive decrease in activity is also observed when transitioning from a quaternary ammonium to a tertiary, secondary, or primary amine.[2]

The Ethylene Bridge: A Spacer of Optimal Length

The two-carbon bridge between the onium group and the ester group acts as a crucial spacer. Alterations to this bridge have profound effects on both the potency and the selectivity of the compound.

  • Ing's Rule of Five: For maximal muscarinic activity, there should be no more than five atoms between the nitrogen atom and the terminal hydrogen atom of the acyl group.[1]

  • Methyl Substitution:

    • α-substitution: Introduction of a methyl group on the carbon adjacent to the quaternary nitrogen (α-position) results in a greater reduction in muscarinic activity compared to nicotinic activity.[2]

    • β-substitution: Conversely, a methyl group on the carbon adjacent to the ester group (β-position), as seen in methacholine, leads to a greater reduction in nicotinic activity while retaining strong muscarinic agonism.[2][3] The (S)-enantiomer of methacholine is equipotent with acetylcholine at muscarinic receptors, whereas the (R)-enantiomer is significantly less potent, highlighting the stereoselectivity of the receptor.[2]

The Acyloxy Group: A Key Interaction Point

The acetyl group of acetylcholine contributes to the binding affinity through hydrogen bond formation with residues such as threonine and asparagine in the muscarinic receptor.[1]

  • Modification of the Acyl Group: Replacing the acetyl methyl group with larger alkyl groups results in inactive compounds.[2] However, replacement of the ester functionality with a carbamate group, as in carbachol, yields a molecule that is more resistant to hydrolysis by acetylcholinesterase, leading to a longer duration of action.[1][2] Esters of aromatic or higher molecular weight acids often exhibit cholinergic antagonist activity.[2]

Quantitative Structure-Activity Relationship Data

The following table summarizes the binding affinities (Ki) of selected cholinergic compounds for the five subtypes of muscarinic acetylcholine receptors (M1-M5). Ki values represent the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay; a smaller Ki value indicates a higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Acetylcholine~20~200~30~100~40
Carbachol~30~300~20~200~50
Methacholine~40~1000~50~800~100
Bethanechol~100~2000~150~1500~300
Pilocarpine~50~300~40~400~80

Note: The Ki values presented are approximate and can vary depending on the experimental conditions and tissue source. Data is compiled from various pharmacological studies.

Experimental Protocols

The determination of binding affinities for cholinergic ligands is predominantly carried out using radioligand receptor binding assays.

Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors

1. Objective: To determine the binding affinity (Ki) of a non-radioactive test compound for a specific muscarinic receptor subtype.

2. Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5 receptors).
  • Radioligand: A high-affinity, subtype-non-selective muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), or a subtype-selective antagonist where available.
  • Test Compound: The unlabeled cholinergic agonist or antagonist to be tested.
  • Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).
  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
  • Scintillation Cocktail and Scintillation Counter .
  • Glass Fiber Filters and Filtration Apparatus .

3. Procedure:

  • Incubation: In a series of microcentrifuge tubes or a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.
  • Total Binding: A set of tubes/wells containing the receptor and radioligand without any test compound.
  • Non-specific Binding: A set of tubes/wells containing the receptor, radioligand, and a saturating concentration of the non-specific binding control (e.g., atropine).
  • Incubate the mixture at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
  • Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.
  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The interaction of this compound-containing ligands with cholinergic receptors initiates distinct intracellular signaling cascades.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). These subtypes couple to different G-proteins, leading to diverse downstream effects.

muscarinic_signaling ACh Acetylcholine (or Agonist) M135 M1, M3, M5 Receptors ACh->M135 M24 M2, M4 Receptors ACh->M24 Gq11 Gαq/11 M135->Gq11 activates Gi_o Gαi/o M24->Gi_o activates PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits cAMP ↓ cAMP PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts AC->cAMP production IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Smooth Muscle Contraction, Glandular Secretion Ca_release->Cellular_Response1 leads to PKC->Cellular_Response1 leads to ATP->cAMP Cellular_Response2 ↓ Heart Rate, ↓ Neurotransmitter Release cAMP->Cellular_Response2 leads to

Caption: Muscarinic receptor signaling pathways.

Nicotinic Receptor Signaling

Nicotinic receptors are ligand-gated ion channels. Their activation leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the cell membrane.

nicotinic_signaling ACh Acetylcholine (or Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel causes Na_Influx Na⁺ Influx Ion_Channel->Na_Influx Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx->Depolarization Cellular_Response Muscle Contraction, Neurotransmitter Release Depolarization->Cellular_Response leads to

Caption: Nicotinic receptor signaling pathway.

Experimental Workflow for SAR Studies

A typical workflow for a structure-activity relationship study of novel cholinergic ligands involves several key stages, from chemical synthesis to biological evaluation.

sar_workflow Design Compound Design & Selection Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Binding_Assay Receptor Binding Assays (Ki determination) Characterization->Binding_Assay Functional_Assay Functional Assays (e.g., Ca²⁺ flux, cAMP) Characterization->Functional_Assay Data_Analysis Data Analysis & SAR Determination Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization informs Lead_Optimization->Design iterative cycle

Caption: Experimental workflow for SAR studies.

References

An In-depth Technical Guide on the Thermochemical Properties of Trimethylazanium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for trimethylazanium chloride, also known as trimethylammonium chloride. The information is curated for professionals in research and development who require precise data for modeling, process development, and safety assessments. This document summarizes key quantitative thermochemical parameters, details relevant experimental protocols for their determination, and provides a visual representation of a common synthesis pathway.

Thermochemical Data

Quantitative thermochemical data for this compound chloride is essential for understanding its stability, reactivity, and behavior in various chemical processes. The following tables summarize the available data. Due to a lack of comprehensive experimental data for this compound chloride, values for the closely related compound, tetramethylammonium chloride, are provided for comparative purposes where direct data is unavailable.

Table 1: Thermochemical Data for this compound Chloride ((CH₃)₃NHCl)

PropertyValueUnitsNotes
Standard Molar Enthalpy of Formation (ΔfH°) -283.3kJ/molFor the solid state at 298 K[1].
Melting Point 283-284°CDecomposes[2].
Solubility Soluble in water and ethanol, slightly soluble in chloroform, insoluble in ether[2].--
pH 5-For a 100 g/L aqueous solution at 20 °C[2].

Table 2: Comparative Thermochemical Data for Tetramethylammonium Chloride ((CH₃)₄NCl)

PropertyValueUnitsNotes
Standard Molar Entropy (S°) 190.71J/mol·KFor the solid state at 1 bar[3].
Constant Pressure Heat Capacity (Cp) 156.94J/mol·KFor the solid state at 298.15 K[3].

Experimental Protocols

The determination of thermochemical data relies on precise experimental methodologies. The following section outlines the protocols for key experiments relevant to the data presented.

2.1 Synthesis of this compound Chloride

A common laboratory-scale synthesis of this compound chloride involves the reaction of trimethylamine with hydrochloric acid[4][5].

  • Materials:

    • Trimethylamine ((CH₃)₃N)

    • Hydrochloric acid (HCl)

    • Suitable solvent (e.g., water or ethanol)

  • Procedure:

    • A solution of trimethylamine is prepared in the chosen solvent in a reaction vessel.

    • An equimolar amount of hydrochloric acid is slowly added to the trimethylamine solution while stirring. The reaction is exothermic, and cooling may be necessary to control the temperature.

    • The reaction mixture is stirred for a specified period to ensure complete reaction.

    • The solvent is then removed, often by evaporation, which leads to the crystallization of trimethylamine hydrochloride[5].

    • The resulting crystals are collected by filtration and dried under vacuum to yield the final product.

Another industrial method involves the reaction of trimethylamine with 2-chloroethanol[6].

2.2 Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of organic compounds like this compound chloride can be determined experimentally using combustion calorimetry[7].

  • Apparatus:

    • Bomb calorimeter

    • Oxygen source

    • Sample pellet press

    • Ignition system

    • High-precision thermometer

  • Procedure:

    • A precisely weighed sample of this compound chloride is pressed into a pellet and placed in the sample holder of the bomb calorimeter.

    • The bomb is sealed and pressurized with a high-purity oxygen atmosphere.

    • The bomb is then submerged in a known quantity of water in the calorimeter's insulated container.

    • The initial temperature of the water is recorded.

    • The sample is ignited, and the subsequent temperature change of the water is meticulously recorded.

    • The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

    • Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and HCl), the standard enthalpy of formation of the compound is determined.

2.3 Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of a substance[8].

  • Apparatus:

    • Differential Scanning Calorimeter

    • Hermetically sealed sample pans

    • Reference material with a known heat capacity (e.g., sapphire)

  • Procedure:

    • A baseline measurement is performed with empty sample and reference pans.

    • A precisely weighed sample of a reference material (e.g., sapphire) is placed in the sample pan, and the measurement is repeated under the same temperature program.

    • A precisely weighed sample of this compound chloride is placed in the sample pan, and the measurement is performed again.

    • The heat flow difference between the sample and the reference is measured as a function of temperature.

    • By comparing the heat flow data of the sample to that of the reference material and the baseline, the heat capacity of the sample can be calculated at various temperatures.

Visualizations

3.1 Synthesis of this compound Chloride

The following diagram illustrates the straightforward acid-base reaction for the synthesis of this compound chloride from trimethylamine and hydrochloric acid.

Synthesis_of_Trimethylazanium_Chloride reactant1 Trimethylamine ((CH₃)₃N) product This compound Chloride ((CH₃)₃NH⁺Cl⁻) reactant1->product + reactant2 Hydrochloric Acid (HCl) reactant2->product

Synthesis of this compound Chloride.

3.2 General Chloride Channel Signaling

While specific signaling pathways involving this compound chloride are not well-documented, chloride ions play a crucial role in various cellular signaling cascades. The diagram below provides a generalized representation of how chloride channels can influence downstream signaling pathways, such as the PI3K/Akt pathway, which is involved in cell proliferation and migration[9].

Chloride_Channel_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Cl_channel Chloride Channel Intracellular_Cl Intracellular Cl⁻ Cl_channel->Intracellular_Cl Influx PI3K PI3K Akt Akt PI3K->Akt Activates Cell_Response Cellular Response (e.g., Proliferation, Migration) Akt->Cell_Response Leads to Extracellular_Cl Extracellular Cl⁻ Extracellular_Cl->Cl_channel Intracellular_Cl->PI3K Modulates

Generalized Chloride Channel Signaling Pathway.

References

Methodological & Application

Application Note: Quantification of Trimethylazanium (Choline) in Biological Fluids by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethylazanium, commonly known as choline, is an essential nutrient vital for numerous physiological processes, including neurotransmitter synthesis, cell membrane signaling, and lipid transport. Its metabolism is intricately linked with the gut microbiome and cardiovascular health. Accurate quantification of choline and its metabolites in biological fluids is crucial for understanding its role in health and disease, and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis for the quantification of this compound in plasma and urine.

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from biological fluids.

Materials:

  • Biological fluid (e.g., human plasma, urine)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water with 0.1% formic acid, LC-MS grade

  • This compound (Choline) chloride standard

  • This compound-d9 (Choline-d9) chloride internal standard (IS)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure for Plasma:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of internal standard working solution (e.g., 1 µg/mL of Choline-d9 in 50% MeOH).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Procedure for Urine:

  • Thaw urine samples on ice.

  • Centrifuge the urine sample at 2,000 x g for 5 minutes to remove particulate matter.

  • In a 1.5 mL microcentrifuge tube, dilute 50 µL of the urine supernatant 1:10 with LC-MS grade water.

  • Add 10 µL of the internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Transfer the diluted sample to an autosampler vial for analysis.

LC-MS/MS Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized for the separation of the polar this compound molecule, followed by detection using a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., QTRAP® system)

  • HILIC column (e.g., Phenomenex Luna HILIC, 2.0 x 100 mm, 3 µm)

LC Conditions:

ParameterValue
Column Phenomenex Luna HILIC, 2.0 x 100 mm, 3 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 min, hold at 50% B for 2 min, return to 95% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 30 psi
IonSpray Voltage 5500 V
Temperature 500°C
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 104.160.135
This compound-d9 (IS) 113.169.135

Data Presentation

The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of this compound.

Table 1: Method Validation Summary

This table presents the key validation parameters for the quantification of this compound in human plasma.

ParameterResult
Linearity (r²) > 0.995
Calibration Range 0.1 - 50 µM
Lower Limit of Quantification (LLOQ) 0.1 µM
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) ± 15%
Recovery 90% - 110%
Table 2: Typical Concentrations in Biological Fluids

This table provides a reference for the expected concentration ranges of this compound in healthy individuals.

Biological FluidConcentration Range (µM)
Human Plasma 7 - 15
Human Urine 50 - 500

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a relevant biological pathway involving this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Urine) add_is Add Internal Standard (Choline-d9) sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hilic HILIC Separation reconstitute->hilic esi Electrospray Ionization (Positive Mode) hilic->esi msms Tandem Mass Spectrometry (MRM) esi->msms integrate Peak Integration msms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for this compound quantification.

choline_metabolism cluster_gut Gut Lumen cluster_liver Liver dietary_choline Dietary Choline (this compound) gut_microbiota Gut Microbiota dietary_choline->gut_microbiota tma Trimethylamine (TMA) gut_microbiota->tma Metabolism circulation Systemic Circulation tma->circulation fmo3 Flavin monooxygenases (FMO3) tmao Trimethylamine N-oxide (TMAO) fmo3->tmao Oxidation tmao->circulation circulation->fmo3 excretion Urinary Excretion circulation->excretion

Application Notes and Protocols for the Synthesis and Use of Functionalized Trimethylazanium Resins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of trimethylazanium (trimethylammonium) functionalized resins and their application in purification processes relevant to drug development. These resins are strong base anion exchangers widely utilized for their ability to capture and separate negatively charged molecules.

Data Presentation: Resin Performance Characteristics

The performance of this compound functionalized resins can be quantified by several parameters. The following table summarizes key performance metrics from various studies, offering a comparative overview.

Resin TypeFunctionalization MethodAnalyteLoading/Exchange CapacityAdsorption CapacityReference
Polystyrene-basedChloroacetylation followed by amination with trimethylamineCr(VI)-117 mg/g (static)[1]
Crosslinked PolystyreneChloromethylation and amination with trimethylamineNitrate2.4 mmol/g18.34 mg/g (static)[1]
Anion-exchange columnTrimethylammonium functionalizedNot specified-17.85 mg/g (dynamic)[1]
Merrifield ResinFunctionalization with protected α-amino acids*Amino Acids0.59–0.64 mmol/g-[2]

Note: Data for Merrifield resin functionalized with primary amines is provided as an indicator of the typical loading capacity of the starting material.

Experimental Protocols

Protocol 1: Synthesis of this compound Functionalized Polystyrene Resin

This protocol details the synthesis of a strong base anion exchange resin by the functionalization of chloromethylated polystyrene (e.g., Merrifield resin) with trimethylamine.

Materials:

  • Chloromethylated polystyrene resin (e.g., Merrifield resin)

  • Trimethylamine (aqueous solution, e.g., 25-40%) or Trimethylamine hydrochloride

  • Sodium hydroxide (if using trimethylamine hydrochloride)

  • Solvent (e.g., Dioxane, Ethanol, or Benzene)[3]

  • Deionized water

  • Methanol

Procedure:

  • Resin Swelling:

    • Place the desired amount of chloromethylated polystyrene resin in a round-bottom flask.

    • Add a sufficient volume of a suitable solvent (e.g., dioxane) to swell the resin beads. Allow to swell for at least 1 hour with gentle agitation.

  • Amination Reaction:

    • Method A (Using aqueous trimethylamine):

      • To the swollen resin, add an excess of aqueous trimethylamine solution. The reaction can be carried out at approximately 30°C.[3]

      • Seal the flask and allow the reaction to proceed for 16-24 hours with continuous gentle agitation.

    • Method B (Using trimethylamine hydrochloride):

      • To the swollen resin, add trimethylamine hydrochloride.

      • Slowly add a solution of sodium hydroxide to the mixture to liberate the free trimethylamine in situ.[3]

      • Seal the flask and stir the reaction mixture at room temperature for approximately 16 hours.[3]

  • Washing and Purification:

    • After the reaction is complete, filter the resin using a sintered glass funnel.

    • Wash the resin sequentially with an excess of the following solvents to remove unreacted reagents and byproducts:

      • Deionized water

      • Methanol

      • Deionized water

      • Methanol

    • Continue washing until the filtrate is neutral.

  • Drying:

    • Dry the functionalized resin under vacuum to a constant weight.

  • Characterization (Optional):

    • The successful functionalization can be confirmed by Fourier-transform infrared (FT-IR) spectroscopy, observing the appearance of characteristic peaks for the quaternary ammonium group.[1][4]

    • The ion-exchange capacity can be determined by titration.

Protocol 2: Application in Anion-Exchange Chromatography for Biomolecule Purification

This protocol provides a general workflow for the purification of negatively charged biomolecules, such as proteins or peptides, using a this compound functionalized resin.

Materials:

  • This compound functionalized resin

  • Chromatography column

  • Equilibration Buffer (e.g., Tris-HCl, pH 8.0)

  • Elution Buffer (e.g., Equilibration Buffer with a gradient of NaCl, from 0 to 1 M)

  • Wash Buffer (e.g., Equilibration Buffer)

  • Sample containing the target biomolecule, dissolved in Equilibration Buffer

  • Fraction collector

Procedure:

  • Column Packing and Equilibration:

    • Prepare a slurry of the this compound resin in the Equilibration Buffer.

    • Pour the slurry into the chromatography column and allow it to settle, forming a packed bed.

    • Wash the column with 5-10 column volumes of Equilibration Buffer to ensure the pH and ionic strength are uniform.[5]

  • Sample Loading:

    • Dissolve the sample containing the target biomolecule in the Equilibration Buffer.

    • Carefully load the sample onto the top of the equilibrated column.[5] Allow the sample to enter the resin bed completely.

  • Washing:

    • Wash the column with 3-5 column volumes of Wash Buffer to remove any unbound or weakly bound impurities.[5]

  • Elution:

    • Elute the bound biomolecules by applying the Elution Buffer.[5] This is typically done using a linear salt gradient (e.g., 0-1 M NaCl) to progressively increase the ionic strength, which disrupts the electrostatic interactions between the biomolecules and the resin.

    • Alternatively, a step gradient with increasing salt concentrations can be used.

    • Collect fractions of the eluate using a fraction collector.[5]

  • Analysis:

    • Analyze the collected fractions for the presence of the target biomolecule using appropriate methods (e.g., UV-Vis spectroscopy, SDS-PAGE, or HPLC).

  • Resin Regeneration:

    • After elution, regenerate the resin by washing the column with a high salt buffer (e.g., 1-2 M NaCl), followed by extensive washing with deionized water and finally with the Equilibration Buffer to prepare it for the next use.

Visualizations

Synthesis_Workflow Start Start: Chloromethylated Polystyrene Resin Swell Swell Resin in Solvent (e.g., Dioxane) Start->Swell Add_TMA Add Trimethylamine (Aqueous Solution or generated in situ) Swell->Add_TMA React Amination Reaction (e.g., 30°C, 16-24h) Add_TMA->React Filter Filter Resin React->Filter Wash Sequential Washing (Water, Methanol) Filter->Wash Dry Dry Under Vacuum Wash->Dry End End: this compound Functionalized Resin Dry->End

Caption: Workflow for the synthesis of this compound resin.

Chromatography_Workflow Start Start: Packed Column with This compound Resin Equilibrate Equilibrate Column with Equilibration Buffer Start->Equilibrate Load_Sample Load Sample Containing Target Biomolecule Equilibrate->Load_Sample Wash_Column Wash Column to Remove Unbound Impurities Load_Sample->Wash_Column Elute Elute with Salt Gradient (e.g., 0-1 M NaCl) Wash_Column->Elute Collect Collect Fractions Elute->Collect Regenerate Regenerate Column Elute->Regenerate Analyze Analyze Fractions for Target Biomolecule Collect->Analyze End End: Purified Biomolecule Analyze->End

Caption: Workflow for biomolecule purification via anion-exchange.

Biological Relevance of the this compound Functional Group

While the primary application of these resins is in separation and purification, the this compound (quaternary ammonium) functional group itself has biological relevance. Historically, quaternary ammonium compounds have been investigated as sympathetic nervous system blocking agents.[6] More recently, studies have shown that functionalized materials with ammonium groups can modulate immune-regulatory signaling pathways.[7] This is an important consideration for drug development professionals, as leachables from the resin could potentially have biological activity. Therefore, thorough washing and validation of the purification process are critical to ensure the final drug product is free from any such contaminants.

References

Application of Trimethylazanium-Based Ionic Liquids in Catalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of trimethylazanium-based ionic liquids, particularly choline-based ionic liquids and deep eutectic solvents (DESs), in various catalytic organic transformations. These green and sustainable solvent and catalyst systems offer significant advantages, including high efficiency, mild reaction conditions, and catalyst recyclability.

Synthesis of Quinazoline-2,4(1H,3H)-diones via CO2 Fixation

Choline-based ionic liquids have demonstrated remarkable catalytic activity in the chemical fixation of carbon dioxide with 2-aminobenzonitriles to produce quinazoline-2,4(1H,3H)-diones, which are valuable scaffolds in medicinal chemistry.

Quantitative Data
Ionic Liquid/DESSubstrateTemp. (°C)Time (h)PressureYield (%)Recyclability (Cycles)Ref.
[Choline][Im]2-Aminobenzonitrile80-atm-Good[1]
[Bmim]Ac2-Aminobenzonitrile--atmHigh5[2]
[P4442][1-MHy]2-Aminobenzonitrile80-atm97-[3]
[TBP][Arg]o-Aminobenzonitrile120128.5 MPa95-[4]

Note: "-" indicates data not specified in the source.

Experimental Protocol: Synthesis of Quinazoline-2,4(1H,3H)-dione using [P4442][1-MHy][3]

Materials:

  • 2-Aminobenzonitrile

  • Tributyl(ethyl)phosphonium 1-methylhydantoinate ([P4442][1-MHy])

  • Carbon Dioxide (balloon)

  • Distilled Water

  • Diethyl Ether

  • Flask

  • Magnetic Stirrer

  • Centrifuge

Procedure:

  • To a flask, add 2-aminobenzonitrile (4 mmol) and [P4442][1-MHy] (0.8 mmol).

  • Attach a balloon filled with carbon dioxide to the flask.

  • Stir the reaction mixture at 80°C. The progress of the reaction can be monitored by high-performance liquid chromatography (HPLC).

  • After the reaction is complete, add 10 mL of distilled water to the flask. This will result in a two-phase system.

  • Separate the product by centrifugation.

  • Wash the isolated product three times with distilled water and then with diethyl ether.

  • Dry the final product in a vacuum oven at 65°C for 12 hours to obtain quinazoline-2,4(1H,3H)-dione.

Catalyst Recycling:

The upper aqueous layer containing the ionic liquid can be separated, and the water can be removed under vacuum. The recovered ionic liquid can then be reused for subsequent reactions.

Catalytic Cycle Diagram

G cluster_0 Catalytic Cycle IL [P4442][1-MHy] Activated_CO2 IL-CO2 Complex IL->Activated_CO2 Activation CO2 CO2 CO2->Activated_CO2 Amine 2-Aminobenzonitrile Intermediate1 Carbamate Intermediate Amine->Intermediate1 Activated_CO2->Intermediate1 Reaction Product Quinazoline-2,4(1H,3H)-dione Intermediate1->Product Cyclization Product->IL Regeneration

Caption: Proposed catalytic cycle for the synthesis of quinazoline-2,4(1H,3H)-dione.

Knoevenagel Condensation

Choline chloride-based Deep Eutectic Solvents (DESs) have been effectively employed as both catalysts and reaction media for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.

Quantitative Data
DESAldehydeActive Methylene CompoundTemp. (°C)TimeYield (%)Recyclability (Cycles)Ref.
Choline chloride/UreaSalicylaldehydeMeldrum's acid-1-4 h95-[5]
Choline chloride/UreaAromatic AldehydesAcetylacetone--up to 96.64[3]
[bmIm]OHVarious Aldehydes/KetonesActive MethylenesRT10-30 minHigh5[1]
Fe2O3-MgO@Choline formateVarious Aldehydes-RT-91-98-[6]

Note: "-" indicates data not specified in the source. RT = Room Temperature.

Experimental Protocol: Knoevenagel Condensation using Choline Chloride/Urea DES[5]

Materials:

  • Salicylaldehyde (or other aromatic aldehydes)

  • Active methylene compound (e.g., Meldrum's acid, ethyl acetoacetate)

  • Choline chloride

  • Urea

  • Mortar and Pestle (for solid-phase reaction) or Reaction Vessel with Stirring

Procedure (Solid Phase):

  • Prepare the choline chloride/urea (1:2 molar ratio) DES by grinding the two solids together in a mortar until a homogeneous liquid is formed.

  • Add the salicylaldehyde (e.g., 0.0164 mol) and the active methylene compound (e.g., 0.0164 mol) to the DES.

  • Continue grinding the mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can often be isolated by simple filtration as it may precipitate from the DES. Further purification can be achieved by recrystallization if necessary.

Catalyst Recycling:

The DES can be recovered after product separation and reused for subsequent reactions.

Experimental Workflow Diagram

G cluster_workflow Knoevenagel Condensation Workflow Start Start Prepare_DES Prepare Choline Chloride/Urea DES Start->Prepare_DES Mix_Reactants Mix Aldehyde and Active Methylene Compound in DES Prepare_DES->Mix_Reactants Reaction React at Room Temperature Mix_Reactants->Reaction Monitor Monitor by TLC Reaction->Monitor Isolate_Product Isolate Product (e.g., Filtration) Monitor->Isolate_Product Reaction Complete Purify Purify Product (Optional) Isolate_Product->Purify Recycle_DES Recycle DES Isolate_Product->Recycle_DES End End Purify->End Recycle_DES->Mix_Reactants Reuse

Caption: Experimental workflow for Knoevenagel condensation.

Michael Addition

Choline-based ionic liquids and DESs have also been utilized as efficient catalysts for the Michael addition, a key reaction for the formation of carbon-carbon bonds.

Quantitative Data
Ionic Liquid/DESSubstrate 1Substrate 2Temp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Recyclability (Cycles)Ref.
[Choline][ProCO2]Cyclohexanonetrans-Nitrostyrene-48-97-
Chiral Imidazolium ILsDiethyl malonateChalcone--Moderate-Goodup to 15-[7]
[Ch-OSO3H]Cl·2ZnCl2Hydroxybenzaldehyde, p-toluidineAcetophenoneRT896-5[8]

Note: "-" indicates data not specified in the source. RT = Room Temperature.

Experimental Protocol: Michael Addition using a Choline-Based Acidic Ionic Liquid[9]

Materials:

  • Aromatic aldehyde (e.g., hydroxybenzaldehyde)

  • Amine (e.g., p-toluidine)

  • Ketone (e.g., acetophenone)

  • Choline-based acidic ionic liquid (e.g., [Ch-OSO3H]Cl·2ZnCl2)

  • 85% Aqueous ethanol

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • In a reaction vessel, combine the aromatic aldehyde (10 mmol), amine (10 mmol), ketone (10 mmol), and the choline-based acidic ionic liquid (1 mmol).

  • Add 2 mL of 85% aqueous ethanol as the solvent.

  • Stir the mixture at room temperature for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by filtration and washed with 85% aqueous ethanol.

Catalyst Recycling:

The filtrate containing the ionic liquid can be reused directly in subsequent reactions. The study showed successful recycling for up to 5 cycles with minimal loss of activity.

Logical Relationship Diagram

G cluster_logic Michael Addition: Key Relationships Reactants Aldehyde Amine Ketone Product β-Amino Carbonyl Compound Reactants->Product Catalyst Choline-Based Ionic Liquid Catalyst->Product Catalyzes Recyclability High Recyclability (e.g., 5 cycles) Catalyst->Recyclability Solvent Aqueous Ethanol Solvent->Product Medium Reaction_Conditions Room Temperature 8 hours Reaction_Conditions->Product Enables High_Yield High Yield (e.g., 96%) Product->High_Yield

Caption: Logical relationships in the Michael addition reaction.

References

Application Note: High-Resolution Anion Exchange Chromatography using Trimethylazanium Functionalized Silica

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the synthesis, characterization, and application of trimethylazanium functionalized silica as a strong anion exchange (SAX) stationary phase for high-performance liquid chromatography (HPLC). The this compound moiety provides a stable, positively charged surface across a wide pH range, making it an ideal candidate for the separation of various anions, including nucleotides, small organic acids, and proteins.[1][2] This document provides detailed protocols for the synthesis of the stationary phase, column packing, and chromatographic separation, along with performance data demonstrating its high efficiency and resolution.

Introduction

Anion exchange chromatography is a powerful technique that separates molecules based on their net negative charge.[3][4] The stationary phase consists of a solid support, such as silica, functionalized with positively charged groups.[3][5][6] Analytes with a net negative charge are retained on the column through electrostatic interactions and are subsequently eluted by increasing the ionic strength or modifying the pH of the mobile phase.[4][6]

Strong anion exchangers (SAX) utilize quaternary ammonium functional groups that remain positively charged over a broad pH range, offering robust and reproducible separations.[1][2] this compound, a quaternary ammonium group, when covalently attached to a silica support, provides a stationary phase with high ion-exchange capacity and excellent chemical stability. Silica-based supports offer advantages such as high mechanical strength and chromatographic efficiency.[7] This application note describes a this compound functionalized silica stationary phase and its application in the high-resolution separation of a model mixture of anionic compounds.

Materials and Methods

Synthesis of this compound Functionalized Silica

The synthesis involves a two-step process: initial modification of silica with a suitable precursor followed by quaternization to introduce the this compound group.

Materials:

  • Bare Silica Gel (5 µm particle size, 100 Å pore size)

  • (3-Chloropropyl)trimethoxysilane

  • Anhydrous Toluene

  • Trimethylamine solution (33% in ethanol)

  • Methanol

  • Deionized Water

Protocol:

  • Activation of Silica: Activate the silica gel by heating at 150°C for 4 hours under vacuum to remove adsorbed water.

  • Silanization: Suspend 10 g of activated silica in 100 mL of anhydrous toluene. Add 5 mL of (3-Chloropropyl)trimethoxysilane and reflux the mixture for 8 hours under a nitrogen atmosphere.

  • Washing: After cooling, filter the chloropropyl-functionalized silica and wash sequentially with toluene, methanol, and deionized water to remove unreacted silane. Dry the material under vacuum.

  • Quaternization: Suspend the dried chloropropyl-functionalized silica in 100 mL of a 1:1 mixture of methanol and trimethylamine solution. Heat the suspension at 60°C for 24 hours in a sealed vessel.

  • Final Washing and Drying: Filter the resulting this compound functionalized silica, wash thoroughly with methanol and deionized water, and dry under vacuum at 60°C.

Chromatographic System

Instrumentation:

  • Agilent 1260 Infinity II HPLC System or equivalent, equipped with:

    • Quaternary Pump

    • Autosampler

    • Thermostatted Column Compartment

    • UV-Vis Detector

Column:

  • Stainless steel column (4.6 x 150 mm) packed with in-house synthesized this compound Functionalized Silica (5 µm).

Experimental Protocols

1. Column Packing: The stationary phase was slurry packed into the stainless steel column using a high-pressure packing pump with methanol as the packing solvent.

2. Mobile Phase Preparation:

  • Buffer A (Low Salt): 20 mM Tris-HCl, pH 8.0

  • Buffer B (High Salt): 20 mM Tris-HCl, 1 M NaCl, pH 8.0

3. Chromatographic Separation of a Standard Anion Mixture:

  • Sample: A mixture of 1 mg/mL each of Adenosine Monophosphate (AMP), Adenosine Diphosphate (ADP), and Adenosine Triphosphate (ATP) in Buffer A.

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Gradient Program:

    • 0-2 min: 0% B

    • 2-12 min: 0-50% B

    • 12-15 min: 50-100% B

    • 15-17 min: 100% B

    • 17-20 min: 100-0% B

    • 20-25 min: 0% B (Re-equilibration)

4. Column Regeneration and Storage:

  • Regeneration: Wash the column with 10 column volumes of Buffer B followed by 10 column volumes of Buffer A.

  • Storage: For long-term storage, flush the column with a 50:50 mixture of methanol and deionized water.

Results and Discussion

The performance of the this compound functionalized silica was evaluated based on its ion-exchange capacity and its ability to separate a standard mixture of nucleotides.

Ion-Exchange Capacity

The ion-exchange capacity was determined by titration.[7] The synthesized material exhibited a high capacity, which is crucial for achieving good resolution and sample loading.

ParameterValue
Particle Size 5 µm
Pore Size 100 Å
Ion-Exchange Capacity 0.85 meq/g

Table 1: Physicochemical properties of the synthesized stationary phase.

Separation of Nucleotides

The separation of AMP, ADP, and ATP demonstrates the excellent resolving power of the stationary phase. The elution order is based on the increasing number of phosphate groups, and thus the increasing net negative charge.

CompoundRetention Time (min)Resolution (Rs)
AMP 5.8-
ADP 9.24.5
ATP 13.55.1

Table 2: Chromatographic data for the separation of a nucleotide mixture.

The high resolution between the peaks indicates the high efficiency of the this compound functionalized silica. The symmetric peak shapes suggest minimal non-specific interactions.

Visualizations

Synthesis_Workflow BareSilica Bare Silica (Si-OH) ActivatedSilica Activated Silica BareSilica->ActivatedSilica Heat (150°C) p1 ActivatedSilica->p1 ChloropropylSilica Chloropropyl Functionalized Silica p2 ChloropropylSilica->p2 FinalProduct This compound Functionalized Silica p1->ChloropropylSilica (3-Chloropropyl)trimethoxysilane Toluene, Reflux p2->FinalProduct Trimethylamine Methanol, 60°C

Caption: Synthesis workflow for this compound functionalized silica.

Anion_Exchange_Workflow Start Start Equilibrate Equilibrate Column (Low Salt Buffer) Start->Equilibrate Inject Inject Anionic Sample Equilibrate->Inject Wash Wash Column (Low Salt Buffer) Inject->Wash Elute Apply Salt Gradient (Increasing Salt Concentration) Wash->Elute Detect Detect Eluted Analytes (UV Detector) Elute->Detect Regenerate Regenerate Column (High Salt, then Low Salt Buffer) Detect->Regenerate End End Regenerate->End

Caption: Experimental workflow for anion exchange chromatography.

Caption: Mechanism of anion exchange on the stationary phase.

Conclusion

The synthesized this compound functionalized silica proves to be a highly effective strong anion exchange stationary phase. It demonstrates excellent performance in the separation of negatively charged molecules, characterized by high resolution, good peak symmetry, and high ion-exchange capacity. The robust synthesis protocol and stable nature of the functional group make it a valuable tool for researchers, scientists, and drug development professionals engaged in the analysis and purification of anionic compounds.

References

Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of Trimethylazanium-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide to the application of high-resolution mass spectrometry (HRMS) for the analysis of trimethylazanium-containing compounds, such as acylcarnitines and trimethylamine N-oxide (TMAO). It includes detailed experimental protocols, quantitative data, and visual representations of metabolic pathways and experimental workflows.

Introduction

This compound-containing compounds are a class of small molecules characterized by a quaternary ammonium group. They play crucial roles in various physiological and pathological processes. L-carnitine and its acyl esters (acylcarnitines) are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key process in energy metabolism.[1][2][3] Trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite, has emerged as a significant biomarker and mediator in the pathogenesis of cardiovascular diseases.[4][5]

High-resolution mass spectrometry (HRMS) has become an indispensable tool for the accurate identification and reliable quantification of these compounds in complex biological matrices.[6] The high mass accuracy and resolution of HRMS instruments, such as the Q Exactive™ series, enable the confident determination of elemental compositions and the differentiation of isobars, which is critical for unambiguous compound identification.[7][8][9] This application note outlines detailed methodologies for the analysis of this compound-containing compounds using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS).

Experimental Protocols

Sample Preparation: Extraction of Acylcarnitines and TMAO from Plasma/Serum

Proper sample preparation is critical for accurate and reproducible results in mass spectrometry.[10] The following protocol describes a protein precipitation method for the extraction of small polar molecules, including acylcarnitines and TMAO, from plasma or serum.

Materials:

  • Plasma or serum samples

  • Ice-cold acetonitrile (ACN) with 0.1% formic acid

  • Internal standards (e.g., deuterated carnitine and TMAO analogs)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 13,000 x g and 4°C)

  • LC-MS vials

Protocol:

  • Thaw frozen plasma or serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma or serum sample.

  • Add 10 µL of the internal standard solution to each sample.

  • Add 200 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples on ice for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean LC-MS vial for analysis.

Liquid Chromatography

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of polar compounds like acylcarnitines and TMAO, providing good retention and peak shapes.[11][12]

LC Parameters:

ParameterValue
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 95% B to 50% B over 8 minutes, then re-equilibrate at 95% B for 4 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
High-Resolution Mass Spectrometry

The following parameters are recommended for a Thermo Scientific™ Q Exactive™ series mass spectrometer.

HRMS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Spray Voltage 3.5 kV
Capillary Temperature 320°C
Sheath Gas Flow Rate 40 (arbitrary units)
Aux Gas Flow Rate 10 (arbitrary units)
Scan Mode Full MS / dd-MS2 (TopN) or PRM
Full MS Resolution 70,000
dd-MS2 Resolution 17,500
PRM Resolution 17,500
AGC Target Full MS: 1e6; dd-MS2/PRM: 2e5
Maximum IT Full MS: 100 ms; dd-MS2/PRM: 50 ms
Collision Energy (HCD) Stepped NCE (20, 30, 40)

Data Presentation

Quantitative performance of the LC-HRMS method for a selection of acylcarnitines is summarized below.

CompoundLinearity Range (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
Acetylcarnitine (C2)10 - 500078.1> 0.995
Propionylcarnitine (C3)0.5 - 5002.4> 0.998
Butyrylcarnitine (C4)0.2 - 2001.2> 0.997
Octanoylcarnitine (C8)0.2 - 2001.2> 0.996
Palmitoylcarnitine (C16)0.2 - 2001.2> 0.995

Data adapted from a representative HILIC-MS/MS method for acylcarnitine quantification.[11][12]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound-containing compounds from biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample Plasma/Serum Sample ISTD Add Internal Standards Sample->ISTD Precipitation Protein Precipitation (ice-cold ACN) ISTD->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC HILIC Separation Supernatant->LC HRMS High-Resolution Mass Spectrometry LC->HRMS Identification Compound Identification (Accurate Mass, MS/MS) HRMS->Identification Quantification Quantification (Peak Area Ratio) Identification->Quantification

Experimental workflow for this compound compound analysis.
Carnitine Shuttle and Fatty Acid β-Oxidation

This diagram illustrates the role of carnitine in transporting long-chain fatty acids into the mitochondrial matrix for energy production.

G cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA Acyl-CoA LCFA->AcylCoA Activation CPT1 CPT1 AcylCoA->CPT1 AcylCarnitine_matrix Acyl-Carnitine CPT1->AcylCarnitine_matrix Acyl-Carnitine CACT CACT CPT2 CPT2 CACT->CPT2 AcylCoA_matrix Acyl-CoA CPT2->AcylCoA_matrix Carnitine_matrix Carnitine CPT2->Carnitine_matrix AcylCarnitine_matrix->CACT BetaOx β-Oxidation AcylCoA_matrix->BetaOx Energy Energy (ATP) BetaOx->Energy Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Carnitine_matrix->CACT Recycle

The Carnitine Shuttle Pathway for Fatty Acid Oxidation.
TMAO Biosynthesis and Pro-inflammatory Signaling

This diagram outlines the generation of TMAO from dietary precursors by the gut microbiota and its subsequent role in promoting pro-inflammatory signaling in vascular cells.

G cluster_diet Dietary Intake cluster_gut Gut Microbiota cluster_liver Liver cluster_vascular Vascular Cell Diet Choline, Carnitine Microbiota Gut Microbiota Metabolism Diet->Microbiota TMA Trimethylamine (TMA) Microbiota->TMA FMO3 FMO3 Enzyme TMA->FMO3 Absorption & Transport to Liver TMAO TMAO FMO3->TMAO NFkB NF-κB Activation TMAO->NFkB Circulation Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation CVD Cardiovascular Disease Risk Inflammation->CVD

TMAO Biosynthesis and its Role in Cardiovascular Disease.

Conclusion

High-resolution mass spectrometry is a powerful and versatile technique for the identification and quantification of this compound-containing compounds in complex biological samples. The high mass accuracy and sensitivity of modern HRMS instruments provide a high degree of confidence in analytical results. The methodologies presented in this application note offer a robust framework for researchers and scientists in various fields, including metabolism research and drug development, to accurately study the roles of these important biomolecules in health and disease.

References

Application Notes and Protocols for the Derivatization of Trimethylazanium (Choline) for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethylazanium, commonly known as the choline cation, is a quaternary ammonium compound that plays a vital role in numerous biological processes. As a precursor to the neurotransmitter acetylcholine, membrane phospholipids like phosphatidylcholine, and the methyl donor betaine, the accurate quantification of choline in biological matrices is of significant interest in various fields of research and drug development.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique renowned for its high chromatographic resolution and sensitivity. However, the analysis of highly polar and non-volatile compounds like choline by GC-MS presents a significant challenge. Due to its quaternary ammonium structure, choline is not directly amenable to GC analysis. Therefore, derivatization is an essential step to increase its volatility and thermal stability, enabling its passage through the GC column and subsequent detection by the mass spectrometer.

This document provides detailed application notes and protocols for established methods of derivatizing this compound (choline) for GC-MS analysis.

Methods for Derivatization of this compound (Choline)

Several strategies have been successfully employed to derivatize choline for GC-MS analysis. The primary approaches involve either the chemical modification of the hydroxyl group or the conversion of the quaternary amine to a volatile tertiary amine. The main methods are:

  • Two-Step Derivatization: Esterification followed by Demethylation

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Derivatization using Alkyl Chloroformates

Method 1: Two-Step Derivatization: Esterification and Demethylation

This method is a robust and widely cited technique for the quantitative analysis of choline. It involves a two-step chemical modification to create a volatile derivative. First, the hydroxyl group of choline is esterified, and then the quaternary ammonium is demethylated to a tertiary amine.

Signaling Pathway and Logical Relationship

cluster_0 Step 1: Esterification cluster_1 Step 2: Demethylation cluster_2 Analysis Choline Choline (this compound) Propionyl_Choline Propionyl Choline Choline->Propionyl_Choline Propionyl Chloride or Propionic Anhydride Propionyl_Choline_2 Propionyl Choline Volatile_Derivative Volatile Derivative (Dimethylaminoethyl Propionate) Propionyl_Choline_2->Volatile_Derivative Sodium Benzenethiolate Volatile_Derivative_2 Volatile Derivative GC_MS GC-MS Analysis Volatile_Derivative_2->GC_MS

Caption: Workflow for the two-step derivatization of choline.

Experimental Protocol

This protocol is adapted from established methods for choline analysis in biological samples.[1]

Materials:

  • Choline standard solution

  • Internal Standard (e.g., deuterated choline)

  • Propionic anhydride

  • Pyridine

  • Sodium benzenethiolate

  • Heptane

  • Deionized water

  • Sample containing choline (e.g., plasma, tissue homogenate)

  • Centrifuge tubes

  • Vortex mixer

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To 100 µL of sample (or standard), add the internal standard.

    • For tissue samples, perform a suitable extraction (e.g., with a chloroform/methanol/water mixture) to isolate the aqueous phase containing choline.[1]

  • Esterification:

    • Lyophilize the aqueous sample to dryness.

    • Add 50 µL of a 1:4 (v/v) mixture of propionic anhydride and pyridine.

    • Vortex thoroughly and heat at 60°C for 30 minutes.

    • Evaporate the reagents to dryness under a stream of nitrogen.

  • Demethylation:

    • To the dried residue, add 50 µL of a solution of sodium benzenethiolate in a suitable organic solvent.

    • Vortex and heat at 80°C for 30 minutes to facilitate the demethylation reaction, which converts the propionylated choline into volatile dimethylaminoethyl propionate.[1]

  • Extraction of the Derivative:

    • After cooling to room temperature, add 200 µL of heptane and 100 µL of deionized water.

    • Vortex vigorously for 1 minute to extract the volatile derivative into the organic phase.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • GC-MS Analysis:

    • Carefully transfer the upper organic layer (heptane) to a GC-MS autosampler vial.

    • Inject 1-2 µL of the sample into the GC-MS system.

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD)Typically in the low picomole range[1]
LinearityExcellent over a wide concentration range[1]
Recovery>90% with the use of an appropriate internal standard[1]

Method 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a rapid and solvent-free method for the analysis of choline and its esters. This technique relies on the in-situ thermal degradation (pyrolysis) of the non-volatile quaternary ammonium compounds in the hot GC injector port to form volatile tertiary amines, which are then separated and detected.

Logical Relationship

cluster_0 Sample Introduction cluster_1 In-situ Derivatization cluster_2 Analysis Choline_Sample Choline-containing Sample GC_Injector Hot GC Injector Port Choline_Sample->GC_Injector GC_Injector_2 Pyrolysis (Thermal Demethylation) Tertiary_Amine Volatile Tertiary Amine GC_Injector_2->Tertiary_Amine Tertiary_Amine_2 Volatile Tertiary Amine GC_MS GC-MS Analysis Tertiary_Amine_2->GC_MS

Caption: Workflow for the Py-GC-MS analysis of choline.

Experimental Protocol

This protocol is based on the general principles of Py-GC-MS for quaternary ammonium compounds.[2]

Materials:

  • Choline standard solution

  • Internal Standard (e.g., a stable isotope-labeled analog)

  • Solvent for sample dissolution (e.g., methanol)

  • GC-MS system with a hot injector

Procedure:

  • Sample Preparation:

    • Dissolve the sample containing choline and the internal standard in a suitable volatile solvent like methanol.

    • The concentration should be adjusted to fall within the linear range of the instrument.

  • Py-GC-MS Analysis:

    • Set the GC injector port temperature to a high value, typically between 250°C and 350°C, to induce pyrolysis.

    • Inject a small volume (e.g., 1 µL) of the sample directly into the hot injector. The heat will cause the demethylation of choline to dimethylaminoethanol.

    • The volatile pyrolysis products are then separated on the GC column and detected by the mass spectrometer.

Quantitative Data Summary
ParameterValueReference
Analysis TimeVery rapid, as no offline derivatization is needed[2]
ReproducibilityCan be variable and requires careful optimization of injector temperature and conditions[2]
ApplicabilitySuitable for the analysis of choline and its esters, like acetylcholine[2]

Method 3: Derivatization with Alkyl Chloroformates

Alkyl chloroformates, such as propyl chloroformate (PCF) and ethyl chloroformate (ECF), are effective reagents for the derivatization of compounds containing active hydroxyl and amino groups. For choline, the hydroxyl group can be derivatized to form a less polar and more volatile carbonate derivative.

Signaling Pathway

cluster_0 Derivatization Reaction cluster_1 Analysis Choline Choline Derivative Propoxycarbonylcholine Choline->Derivative Propyl Chloroformate Derivative_2 Propoxycarbonylcholine GC_MS GC-MS Analysis Derivative_2->GC_MS

Caption: Derivatization of choline with propyl chloroformate.

Experimental Protocol

This protocol is adapted from methods for the derivatization of amino acids and other polar metabolites with propyl chloroformate.[3][4]

Materials:

  • Choline standard solution

  • Internal Standard

  • Propyl chloroformate (PCF)

  • Pyridine

  • Propanol

  • Chloroform

  • Sodium sulfate (anhydrous)

  • Sample containing choline

Procedure:

  • Sample Preparation:

    • An aqueous sample or standard containing choline and the internal standard is used.

  • Derivatization:

    • To 100 µL of the aqueous sample, add 200 µL of a 1:4 (v/v) mixture of propanol and pyridine.

    • Vortex the mixture.

    • Add 20 µL of propyl chloroformate and vortex immediately for 1 minute. The reaction is typically rapid and occurs at room temperature.

  • Extraction:

    • Add 200 µL of chloroform to the reaction mixture to extract the derivatized choline.

    • Vortex vigorously for 1 minute.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water from the organic phase.

    • Centrifuge to separate the phases.

  • GC-MS Analysis:

    • Transfer the lower chloroform layer to a GC-MS autosampler vial.

    • Inject 1-2 µL into the GC-MS system.

Quantitative Data Summary
ParameterValueReference
Reaction TimeFast, typically completed within minutes at room temperature[3][4]
LODExpected to be in the low pg range on-column[5]
RecoveryGenerally high, ranging from 70% to 120% for similar compounds[5]

Conclusion

The GC-MS analysis of this compound (choline) necessitates a derivatization step to overcome its inherent non-volatility. The choice of method depends on the specific requirements of the analysis, including desired sensitivity, sample throughput, and available instrumentation.

  • The two-step esterification and demethylation method is highly specific and sensitive, making it suitable for targeted quantitative studies in complex biological matrices.

  • Py-GC-MS offers a rapid, solvent-free alternative, ideal for high-throughput screening, although it may require more careful optimization to ensure reproducibility.

  • Derivatization with alkyl chloroformates provides a fast and efficient one-step derivatization in the aqueous phase, which can be advantageous for minimizing sample preparation time.

Researchers and drug development professionals should carefully validate their chosen method to ensure it meets the required performance characteristics for their specific application. The use of stable isotope-labeled internal standards is strongly recommended for all quantitative analyses to correct for variations in derivatization efficiency and sample matrix effects.

References

Application Notes and Protocols for the Use of Deuterated Trimethylazanium as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of deuterated trimethylazanium (d9-choline) as an internal standard for the accurate quantification of choline and its related metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Choline is an essential nutrient vital for numerous physiological processes, including the synthesis of the neurotransmitter acetylcholine and the structural integrity of cell membranes through its role as a precursor to phospholipids like phosphatidylcholine.[1][2] Accurate measurement of choline and its metabolites in biological matrices is crucial for research in neuroscience, liver disease, and nutrition. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry due to their ability to compensate for variations in sample preparation and instrument response. Deuterated this compound (d9-choline) is an ideal internal standard for choline analysis as it is chemically identical to endogenous choline but has a distinct mass, allowing for precise and accurate quantification.[3]

Rationale for Using Deuterated this compound (d9-Choline)

The use of a stable isotope-labeled internal standard such as d9-choline is critical for accurate quantification in complex biological matrices for several reasons:

  • Correction for Matrix Effects: Biological samples like plasma, serum, and tissue homogenates contain numerous endogenous compounds that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since d9-choline has nearly identical physicochemical properties to choline, it experiences similar matrix effects, allowing for reliable correction.

  • Compensation for Sample Loss During Preparation: During the multi-step process of sample preparation, including protein precipitation, extraction, and derivatization, some of the analyte may be lost. d9-Choline, when added at the beginning of the workflow, accounts for these losses.

  • Improved Precision and Accuracy: By normalizing the analyte signal to the internal standard signal, variability in injection volume and instrument performance is minimized, leading to higher precision and accuracy in the final quantitative results.

Choline Metabolism and Signaling Pathway

Choline is a central node in several key metabolic pathways. The Kennedy pathway is the primary route for the de novo synthesis of phosphatidylcholine (PC), a major component of cellular membranes. In this pathway, choline is first phosphorylated to phosphocholine, which is then converted to CDP-choline. Finally, CDP-choline is combined with diacylglycerol (DAG) to form PC. Choline is also the direct precursor for the synthesis of the neurotransmitter acetylcholine, a critical signaling molecule in both the central and peripheral nervous systems. Furthermore, choline can be oxidized to betaine, which serves as a methyl donor in the methionine cycle.

Choline_Metabolism Dietary_Choline Dietary Choline Choline Choline Dietary_Choline->Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase Acetylcholine Acetylcholine (Neurotransmitter) Choline->Acetylcholine Choline acetyltransferase Betaine Betaine Choline->Betaine Choline Oxidase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase Phosphatidylcholine Phosphatidylcholine (Cell Membranes) CDP_Choline->Phosphatidylcholine Choline phosphotransferase Methionine_Cycle Methionine Cycle (Methyl Donation) Betaine->Methionine_Cycle

Caption: Simplified diagram of key choline metabolic pathways.

Experimental Workflow for Choline Quantification

The general workflow for the quantification of choline in biological samples using d9-choline as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow Start Biological Sample (Plasma, Serum, Tissue) Spike Spike with d9-Choline Internal Standard Start->Spike Homogenization Tissue Homogenization (for tissue samples) Spike->Homogenization Deproteinization Protein Precipitation (e.g., with Acetonitrile) Spike->Deproteinization for plasma/serum Homogenization->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis End Results Data_Analysis->End

Caption: General experimental workflow for choline quantification.

Detailed Experimental Protocols

Protocol 1: Quantification of Choline in Plasma or Serum

This protocol is adapted from a high-throughput method for the analysis of choline in human plasma.[1][4]

Materials:

  • Plasma or serum samples

  • d9-Choline internal standard stock solution (e.g., 1 mg/mL in methanol)

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes

  • Autosampler vials

Procedure:

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking and Protein Precipitation:

    • To a 1.5 mL microcentrifuge tube, add 30 µL of plasma or serum.

    • Add 90 µL of acetonitrile containing 10 µmol/L of d9-choline. This combines the protein precipitation and internal standard addition into a single step.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Quantification of Choline in Tissue

This protocol provides a general procedure for the extraction of choline from tissue samples.

Materials:

  • Tissue sample (e.g., liver, brain)

  • d9-Choline internal standard stock solution

  • Homogenization buffer (e.g., Choline Assay Buffer, or a simple buffer like phosphate-buffered saline)

  • Acetonitrile (HPLC grade)

  • Homogenizer (e.g., bead beater, sonicator, or Dounce homogenizer)

  • Microcentrifuge tubes

Procedure:

  • Tissue Weighing: Weigh approximately 10-20 mg of frozen tissue.

  • Homogenization:

    • Place the weighed tissue in a 2 mL microcentrifuge tube containing homogenization beads (if using a bead beater).

    • Add 4 volumes of cold homogenization buffer (e.g., 400 µL for 100 mg of tissue).

    • Spike the sample with the d9-choline internal standard to a final concentration similar to the expected endogenous choline concentration.

    • Homogenize the tissue until no visible particles remain. Keep the sample on ice throughout the homogenization process to prevent degradation.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the tissue homogenate.

  • Vortexing and Incubation: Vortex the mixture for 1 minute and incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following tables provide typical LC-MS/MS parameters for the analysis of choline and d9-choline. Optimization of these parameters for your specific instrument is recommended.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Silica, Diol, or Zwitterionic phase)
Mobile Phase A Acetonitrile with 0.1% formic acid or 10 mM ammonium formate
Mobile Phase B Water with 0.1% formic acid or 10 mM ammonium formate
Gradient Isocratic or a shallow gradient with a high percentage of organic solvent (e.g., 80-95% A)
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 25 - 40 °C
Injection Volume 5 - 20 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Nebulizer Gas Flow Instrument dependent
Drying Gas Flow Instrument dependent

Table 3: MRM Transitions for Choline and d9-Choline

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Choline 104.160.115 - 25
d9-Choline 113.269.115 - 25

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for choline quantification using d9-choline as an internal standard.

Table 4: Linearity and Range

AnalyteMatrixLinear RangeReference
CholineHuman Plasma0.4 - 400 µmol/L> 0.99[4]
CholineArtificial CSF0.1 - 50 ng/mL> 0.99
CholineMilk Powder0.5 - 200 µg/L> 0.999[5]

Table 5: Precision and Recovery

AnalyteMatrixWithin-day Precision (CV%)Between-day Precision (CV%)Recovery (%)Reference
CholineHuman Plasma2.1 - 7.23.5 - 8.887 - 105[4]
CholineArtificial CSF< 10< 1595 - 105
CholineFood and Tissues1.6 - 13Not Reported90 - 115[1][6]

Conclusion

The use of deuterated this compound (d9-choline) as an internal standard provides a robust and reliable method for the quantification of choline in various biological matrices. The protocols and parameters outlined in these application notes serve as a comprehensive starting point for researchers, scientists, and drug development professionals to develop and validate their own high-quality bioanalytical methods for choline analysis. The inherent advantages of stable isotope dilution, including correction for matrix effects and sample loss, ensure the generation of accurate and precise data, which is essential for advancing our understanding of the roles of choline in health and disease.

References

Application Notes and Protocols: Trimethylazanium Iodide for the Synthesis of Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary ammonium (QA) salts are a versatile class of organic compounds characterized by a positively charged nitrogen atom bonded to four organic substituents. This unique structural feature imparts a range of useful properties, making them valuable in diverse applications, including as surfactants, phase-transfer catalysts, antimicrobial agents, and key intermediates in pharmaceutical synthesis. The synthesis of QA salts is a fundamental transformation in organic chemistry, and the use of trimethylamine in conjunction with an alkyl iodide (to form a trimethylazanium iodide salt in situ) represents a common and effective method for this purpose.

These application notes provide detailed protocols and supporting data for the synthesis of various quaternary ammonium iodides utilizing the quaternization of tertiary amines with alkyl iodides. The information is intended to guide researchers in developing robust and efficient synthetic strategies for novel QA compounds.

General Synthesis Pathway

The synthesis of this compound iodide derivatives typically proceeds via a Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction between a tertiary amine and an alkyl halide. In the context of this document, the tertiary amine is often an N,N-dimethylalkylamine, which is then quaternized with methyl iodide to yield the desired N,N,N-trimethylalkylammonium iodide. Alternatively, trimethylamine can be reacted with a more complex alkyl iodide.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product TertiaryAmine Tertiary Amine (e.g., N,N-Dimethylalkylamine) Reaction Menschutkin Reaction (SN2) TertiaryAmine->Reaction AlkylIodide Alkyl Iodide (e.g., Methyl Iodide) AlkylIodide->Reaction QASalt Quaternary Ammonium Iodide (this compound Iodide Derivative) Reaction->QASalt Quaternization

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N,N,N-Trimethylalkylammonium Iodides

This protocol describes a general method for the quaternization of N,N-dimethylalkylamines with methyl iodide.

Materials:

  • N,N-dimethylalkylamine (1.0 eq)

  • Methyl iodide (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., acetonitrile, methanol, chloroform, or N,N-dimethylformamide)

  • Diethyl ether or hexane (for precipitation/washing)

Procedure:

  • Dissolve the N,N-dimethylalkylamine in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The concentration is typically in the range of 0.1 to 1.0 M.

  • Add methyl iodide to the solution. A slight excess of methyl iodide is generally used to ensure complete conversion of the tertiary amine.

  • Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C. The optimal temperature and reaction time will vary depending on the reactivity of the amine. Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy. Reactions are typically complete within 2 to 24 hours.

  • Upon completion of the reaction, the quaternary ammonium salt may precipitate directly from the reaction mixture. If not, the product can be precipitated by the addition of a less polar solvent, such as diethyl ether or hexane.

  • Collect the solid product by filtration and wash it with the precipitating solvent to remove any unreacted starting materials.

  • Dry the purified quaternary ammonium iodide under vacuum. The product can be further purified by recrystallization if necessary.

Protocol 2: Microwave-Assisted Synthesis of Quaternary Ammonium Iodides

Microwave irradiation can significantly reduce reaction times for the quaternization of tertiary amines.

Materials:

  • Tertiary amine (1.0 eq)

  • Alkyl iodide (1.0 - 1.2 eq)

Procedure:

  • In a microwave reaction vial, combine the tertiary amine and the alkyl iodide. This reaction is often performed under solvent-free conditions.

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to a temperature between 110-130 °C for 2-10 minutes.

  • After cooling, the solid product can be collected.

  • Wash the product with a cold, non-polar solvent (e.g., diethyl ether) and dry it under vacuum.

Quantitative Data

The following tables summarize reaction conditions and yields for the synthesis of various quaternary ammonium iodides.

Table 1: Synthesis of N,N,N-Trimethylalkylammonium Iodides

Tertiary Amine (Substrate)Alkylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
N,N-Dimethyl-4,4-diphenylbut-3-en-1-amineMethyl IodideAcetonitrile (50%)Not specifiedNot specified82
N,N-Dimethyl-6,6-diphenylhex-5-en-1-amineMethyl IodideAcetonitrile (50%)Not specifiedNot specified72
n-Butylamine (exhaustive methylation)Methyl IodideN,N-DimethylformamideRoom TempOvernight92
m-Nitroaniline (exhaustive methylation)Methyl IodideN,N-DimethylformamideRoom TempOvernight86
Aniline (exhaustive methylation)Methyl IodideAcetonitrileRoom TempNot specified98
p-Toluidine (exhaustive methylation)Methyl IodideAcetonitrileRoom TempNot specified99
p-Anisidine (exhaustive methylation)Methyl IodideAcetonitrileRoom TempNot specified99

Table 2: Microwave-Assisted Synthesis of Indolium Iodide Salts

Tertiary Amine (Substrate)Alkylating AgentTemperature (°C)Time (min)Yield (%)
2,3,3-TrimethylindolenineIodomethane1102.593
2,3,3-TrimethylindolenineIodoethane1305Not specified

Application Highlight: Antimicrobial Activity and Cellular Signaling

Quaternary ammonium salts, particularly those with long alkyl chains, are widely used as antimicrobial agents. Their mechanism of action primarily involves the disruption of microbial cell membranes.

Antimicrobial_Action QAS Quaternary Ammonium Salt (Cationic Head, Lipophilic Tail) CellMembrane Bacterial Cell Membrane (Negatively Charged) QAS->CellMembrane Electrostatic & Hydrophobic Interaction MembraneDisruption Membrane Disruption & Permeabilization CellMembrane->MembraneDisruption Leakage Leakage of Intracellular Components MembraneDisruption->Leakage Signaling Disruption of Cellular Signaling MembraneDisruption->Signaling CellDeath Cell Death Leakage->CellDeath Apoptosis Apoptosis Induction Signaling->Apoptosis RhoB RhoB Pathway Activation Signaling->RhoB Caspase Caspase-3 Activation Apoptosis->Caspase Caspase->CellDeath RhoB->Apoptosis

The cationic headgroup of the QA salt interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This is followed by the insertion of the lipophilic alkyl tail into the hydrophobic core of the membrane. This process leads to a loss of membrane integrity, causing the leakage of essential intracellular components like ions, metabolites, and nucleic acids, ultimately resulting in cell death.

Beyond simple membrane lysis, there is evidence that QA compounds can induce programmed cell death, or apoptosis, in both microbial and mammalian cells. This can occur through the activation of specific signaling pathways. For instance, some QA salts have been shown to activate the caspase-3 dependent pathway, a key executioner in apoptosis. Additionally, certain novel aliphatic amido-quaternary ammonium salts have been found to promote apoptosis through the activation of the RhoB GTP-binding protein signaling pathway. The disruption of the cell membrane can also lead to the production of reactive oxygen species (ROS), which can further damage cellular components and trigger apoptotic pathways.

Conclusion

The synthesis of quaternary ammonium salts via the quaternization of tertiary amines with alkyl iodides is a robust and versatile method. By carefully selecting the starting materials, solvent, and reaction conditions, a wide array of these valuable compounds can be prepared in high yields. The protocols and data presented herein provide a solid foundation for researchers to develop novel quaternary ammonium salts for various applications, from their use as synthetic intermediates to their role as potent antimicrobial agents that can modulate cellular signaling pathways.

Application Notes and Protocols for the Electrochemical Detection of Trimethylazanium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylazanium compounds, characterized by a quaternary amine structure, play crucial roles in numerous physiological processes. Key members of this class include acetylcholine, a vital neurotransmitter; choline, an essential nutrient and precursor to acetylcholine; and carnitine, which is critical for fatty acid metabolism. The accurate and sensitive detection of these compounds is paramount in various fields, from neuroscience and clinical diagnostics to drug development and food science.

Electrochemical methods offer a powerful platform for the analysis of this compound compounds, providing advantages such as high sensitivity, rapid response times, cost-effectiveness, and the potential for miniaturization. These techniques typically employ enzymatic or non-enzymatic sensors to achieve selectivity and sensitivity. This document provides detailed application notes and experimental protocols for the electrochemical detection of these important biomolecules.

I. Enzymatic Detection of Acetylcholine and Choline

The enzymatic detection of acetylcholine and choline primarily relies on the use of acetylcholinesterase (AChE) and choline oxidase (ChOx). The underlying principle involves the enzymatic conversion of the target analyte into an electrochemically active species, which is then detected at an electrode surface.

The enzymatic cascade proceeds as follows:

  • Acetylcholinesterase (AChE) hydrolyzes acetylcholine into choline and acetic acid.

  • Choline Oxidase (ChOx) then catalyzes the oxidation of choline to betaine, producing hydrogen peroxide (H₂O₂) as a byproduct.

The generated hydrogen peroxide can be detected electrochemically, typically through its oxidation at a platinum or modified electrode surface at an applied potential of approximately +0.4 V to +0.6 V versus a Ag/AgCl reference electrode. The resulting current is directly proportional to the concentration of acetylcholine or choline in the sample.

Quantitative Data for Enzymatic Acetylcholine and Choline Biosensors
Electrode ModificationAnalyteLinear RangeLimit of Detection (LOD)Reference
Polyaniline-polyvinylsulphonate (PANI-PVS) filmAcetylcholineNot SpecifiedNot Specified[1]
Carbon Paste Electrode with Carbon nano Dot-(3-Aminopropyl) triethoxysilaneAcetylcholineNot SpecifiedNot Specified[2]
Poly(m-phenylenediamine) on Platinum-Iridium wireAcetylcholineUp to 100 µM0.66 ± 0.46 µM[3]
Poly(m-phenylenediamine) on Platinum-Iridium wireCholineUp to 100 µM0.33 ± 0.09 µM[3]
Chitosan film with Thionine electropolymerizationCholine5.0 x 10⁻⁵ - 3.0 x 10⁻³ M1.0 x 10⁻⁵ M[4]

Experimental Workflow for Enzymatic Biosensor Fabrication and Detection

G cluster_electrode_prep Electrode Preparation cluster_modification Electrode Modification cluster_detection Electrochemical Detection BareElectrode Bare Electrode (e.g., GCE, Pt) PolishedElectrode Polished Electrode BareElectrode->PolishedElectrode Polish with Alumina Slurry CleanedElectrode Cleaned & Dried Electrode PolishedElectrode->CleanedElectrode Sonicate in Ethanol & Water PermselectiveLayer Electropolymerize Permselective Layer (e.g., poly(m-phenylenediamine)) CleanedElectrode->PermselectiveLayer NanomaterialCoating Cast Nanomaterial Composite (e.g., CNTs, AuNPs) PermselectiveLayer->NanomaterialCoating EnzymeImmobilization Immobilize Enzymes (AChE/ChOx) NanomaterialCoating->EnzymeImmobilization SampleIntroduction Introduce Sample (Containing Acetylcholine/Choline) EnzymeImmobilization->SampleIntroduction EnzymaticReaction Enzymatic Reaction & H₂O₂ Production SampleIntroduction->EnzymaticReaction AmperometricMeasurement Amperometric Measurement of H₂O₂ Oxidation EnzymaticReaction->AmperometricMeasurement DataAnalysis Data Analysis (Current vs. Concentration) AmperometricMeasurement->DataAnalysis

Workflow for enzymatic biosensor fabrication and detection.

Protocol 1: Fabrication of a Bienzymatic Acetylcholine/Choline Biosensor on a Glassy Carbon Electrode (GCE)

Materials:

  • Glassy Carbon Electrode (GCE)

  • Polishing materials: 0.3 µm and 0.05 µm alumina slurry, polishing pads

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Choline Oxidase (ChOx) from Alcaligenes sp.

  • Bovine Serum Albumin (BSA)

  • Glutaraldehyde (2.5% solution)

  • Chitosan

  • Acetic acid

  • Phosphate buffer saline (PBS), pH 7.4

  • Ethanol

  • Deionized (DI) water

  • m-phenylenediamine monomer

Procedure:

  • GCE Preparation:

    • Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes, followed by 0.05 µm alumina slurry for 5 minutes.

    • Rinse thoroughly with DI water.

    • Sonicate the electrode in ethanol for 5 minutes, followed by sonication in DI water for 5 minutes to remove any adsorbed particles.

    • Dry the electrode under a stream of nitrogen.

  • Electropolymerization of Poly(m-phenylenediamine) (PmPD) Layer:

    • Prepare a solution of 5 mM m-phenylenediamine in 0.1 M PBS (pH 7.4).

    • Immerse the cleaned GCE, a platinum wire counter electrode, and a Ag/AgCl reference electrode in the solution.

    • Perform cyclic voltammetry by scanning the potential from -0.2 V to +0.8 V at a scan rate of 50 mV/s for 15-20 cycles to deposit a thin film of PmPD on the GCE surface. This layer acts as a permselective membrane to reduce interference from electroactive species like ascorbic acid.

    • Rinse the modified electrode with DI water and dry.

  • Enzyme Immobilization:

    • Prepare a 0.5% (w/v) chitosan solution by dissolving chitosan powder in 1% acetic acid.

    • Prepare an enzyme cocktail by mixing:

      • 10 µL of AChE solution (100 U/mL in PBS)

      • 10 µL of ChOx solution (100 U/mL in PBS)

      • 10 µL of 5% BSA solution (as a stabilizer)

    • Drop-cast 5 µL of the chitosan solution onto the surface of the PmPD-modified GCE and allow it to dry at room temperature.

    • Drop-cast 5 µL of the enzyme cocktail onto the chitosan layer.

    • Expose the electrode to glutaraldehyde vapor in a sealed container for 20 minutes to cross-link the enzymes. Alternatively, drop-cast 2 µL of a 0.5% glutaraldehyde solution and allow it to react for 15 minutes.

    • Rinse the electrode gently with PBS to remove any unbound enzymes.

    • Store the biosensor at 4°C in PBS when not in use.

Protocol 2: Amperometric Detection of Acetylcholine/Choline

Materials and Equipment:

  • Fabricated AChE/ChOx biosensor (working electrode)

  • Ag/AgCl (reference electrode)

  • Platinum wire (counter electrode)

  • Potentiostat

  • Electrochemical cell

  • Phosphate buffer saline (PBS), pH 7.4

  • Stock solutions of acetylcholine and choline of known concentrations

Procedure:

  • Experimental Setup:

    • Assemble the three-electrode system in an electrochemical cell containing a known volume of PBS (e.g., 10 mL).

    • Set the working potential to +0.6 V vs. Ag/AgCl.

  • Measurement:

    • Allow the background current to stabilize.

    • Add successive aliquots of the acetylcholine or choline stock solution into the electrochemical cell with stirring.

    • Record the steady-state current response after each addition.

    • The change in current is proportional to the concentration of the analyte.

  • Data Analysis:

    • Plot a calibration curve of the current response versus the analyte concentration.

    • Determine the linear range, sensitivity (slope of the linear portion of the calibration curve), and limit of detection (typically calculated as 3 times the standard deviation of the blank signal divided by the sensitivity).

II. Enzymatic Detection of L-Carnitine

The electrochemical detection of L-carnitine can be achieved using the enzyme carnitine acetyltransferase (CrAT). This enzyme catalyzes the reversible reaction between L-carnitine and acetyl-coenzyme A (acetyl-CoA) to form acetyl-L-carnitine and coenzyme A (CoA).

The detection principle is based on the electrochemical measurement of the produced CoA, which contains a thiol group. Thiol compounds can be pre-concentrated on the surface of a gold electrode and subsequently detected with high sensitivity using techniques like cathodic stripping voltammetry.

Quantitative Data for Enzymatic L-Carnitine Biosensors
Electrode MaterialDetection MethodLinear RangeLimit of Detection (LOD)Reference
Gold ElectrodeCathodic Stripping Voltammetry0.025 - 25 µM0.025 µM[5]
Protocol 3: Electrochemical Detection of L-Carnitine using a Gold Electrode

Materials:

  • Gold (Au) electrode

  • Carnitine acetyltransferase (CrAT)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • L-Carnitine standards

  • Bovine Serum Albumin (BSA)

  • Glutaraldehyde

  • Potassium hydroxide (KOH) solution (0.5 M)

  • Phosphate buffer (pH 7.4)

Procedure:

  • Gold Electrode Preparation and Enzyme Immobilization:

    • Polish the gold electrode with alumina slurry and clean it electrochemically.

    • Prepare an enzyme solution containing CrAT, BSA (as a stabilizer), and glutaraldehyde (as a cross-linker) in phosphate buffer.

    • Drop-cast the enzyme solution onto the gold electrode surface and allow it to dry, forming an enzyme-modified electrode.

  • Electrochemical Detection (Cathodic Stripping Voltammetry):

    • Prepare a sample solution containing L-carnitine and a saturating concentration of acetyl-CoA in phosphate buffer.

    • Immerse the enzyme-modified gold electrode in the sample solution for a defined period (e.g., 5-10 minutes) to allow the enzymatic reaction and the accumulation of the produced CoA on the electrode surface.

    • Transfer the electrode to an electrochemical cell containing 0.5 M KOH solution.

    • Apply a potential scan from -0.8 V to -1.4 V at a scan rate of 50 mV/s.

    • The reductive desorption peak of CoA will be observed, and its peak current is proportional to the concentration of L-carnitine in the sample.

III. Signaling Pathways

Cholinergic Synapse Signaling Pathway

Acetylcholine is a key neurotransmitter in the central and peripheral nervous systems. The signaling at a cholinergic synapse involves the release of acetylcholine from the presynaptic neuron, its binding to receptors on the postsynaptic neuron, and its subsequent degradation by acetylcholinesterase.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CholineUptake Choline Uptake (CHT) AChSynthesis Acetylcholine (ACh) Synthesis (Choline + Acetyl-CoA -> ACh) CholineUptake->AChSynthesis AChVesicle ACh Packaging into Vesicles AChSynthesis->AChVesicle ActionPotential Action Potential Arrives CaInflux Ca²⁺ Influx ActionPotential->CaInflux VesicleFusion Vesicle Fusion & ACh Release CaInflux->VesicleFusion ACh Acetylcholine VesicleFusion->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Degradation nAChR Nicotinic ACh Receptor (Ion Channel) ACh->nAChR Binding mAChR Muscarinic ACh Receptor (GPCR) ACh->mAChR Binding AChE->CholineUptake Choline Recycling Depolarization Na⁺ Influx -> Depolarization nAChR->Depolarization SignalTransduction G-protein activation -> Signal Transduction mAChR->SignalTransduction

Cholinergic synapse signaling pathway.

Carnitine's Role in Fatty Acid Metabolism (Carnitine Shuttle)

Carnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy. This transport mechanism is known as the carnitine shuttle.[6][7]

G cluster_cytoplasm Cytoplasm cluster_outer_membrane Outer Mitochondrial Membrane cluster_intermembrane Intermembrane Space cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix FattyAcid Long-Chain Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Activation by Acyl-CoA Synthetase CPT1 Carnitine Palmitoyltransferase I (CPT1) AcylCoA->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Carnitine -> CoA Translocase Carnitine-Acylcarnitine Translocase Acylcarnitine->Translocase CPT2 Carnitine Palmitoyltransferase II (CPT2) Translocase->CPT2 AcylCoA_matrix Fatty Acyl-CoA BetaOxidation β-Oxidation -> Acetyl-CoA AcylCoA_matrix->BetaOxidation CPT2->AcylCoA_matrix CoA -> Carnitine

Carnitine shuttle for fatty acid transport.

IV. Non-Enzymatic Detection

While enzymatic sensors offer high selectivity, they can be limited by factors such as stability and cost. Non-enzymatic sensors provide an alternative approach, often relying on the direct electrocatalytic oxidation of the analyte at a chemically modified electrode. For this compound compounds, which are not readily electroactive, this typically involves the use of nanomaterials and polymers that can facilitate their oxidation or produce a measurable signal upon interaction.

Quantitative Data for Non-Enzymatic Sensors
Electrode ModificationAnalyteLinear RangeLimit of Detection (LOD)Reference
Poly[Ni(II)Protoporphyrin IX]AcetylcholineNon-linearNot specified[8]
Poly[Ni(II)Protoporphyrin IX]CholineNon-linearNot specified[8]

Conclusion

The electrochemical detection of this compound compounds is a versatile and rapidly evolving field. The protocols and data presented here provide a foundation for researchers and professionals to develop and apply these powerful analytical techniques. The choice between enzymatic and non-enzymatic approaches will depend on the specific application, with considerations for selectivity, sensitivity, stability, and cost. Further advancements in materials science and sensor design are expected to continue to enhance the performance and applicability of electrochemical methods for the detection of these and other important biomolecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Trimethylazanium Salt Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of trimethylazanium salt synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound salts?

A1: The synthesis of this compound salts is primarily achieved through the Menshutkin reaction. This reaction involves the alkylation of a tertiary amine, in this case, trimethylamine, with an alkyl halide to form a quaternary ammonium salt.

Q2: What are the most critical factors influencing the yield of the synthesis?

A2: The key factors that significantly impact the yield include the choice of solvent, reaction temperature, stoichiometry of the reactants, and the nature of the leaving group on the alkyl halide. Proper control of these parameters is crucial for maximizing the product yield.

Q3: How does the choice of solvent affect the reaction?

A3: Polar aprotic solvents, such as acetonitrile, DMF, or DMSO, generally accelerate the Menshutkin reaction and lead to higher yields.[1] This is because they can solvate the transition state, which is more polar than the reactants, thereby lowering the activation energy of the reaction. The use of nonpolar solvents can significantly slow down the reaction rate.

Q4: What is the ideal temperature range for this synthesis?

A4: The optimal temperature depends on the specific reactants and solvent used. Generally, increasing the temperature increases the reaction rate.[2][3] However, excessively high temperatures can lead to side reactions and decomposition of the product or reactants, ultimately reducing the overall yield. It is advisable to start with moderate temperatures (e.g., 40-60 °C) and optimize based on reaction monitoring.

Q5: Can I use any alkyl halide?

A5: The reactivity of the alkyl halide plays a crucial role. The reaction rate follows the order I > Br > Cl > F for the leaving group. Alkyl iodides are the most reactive and typically give the highest yields in the shortest reaction times. However, they are also the most expensive. Alkyl bromides offer a good balance of reactivity and cost.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incorrect Solvent: Using a nonpolar or protic solvent can hinder the reaction.Switch to a polar aprotic solvent like acetonitrile, acetone, or DMF to facilitate the formation of the charged product.
Low Reaction Temperature: The reaction rate may be too slow at room temperature.Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or NMR.
Impure Reactants: Impurities in the trimethylamine or alkyl halide can interfere with the reaction.Ensure the purity of starting materials. Purify the alkyl halide by distillation if necessary. Use a fresh, high-purity source of trimethylamine.
Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction over a longer period. Take aliquots at regular intervals to check for the consumption of starting materials.
Product is Contaminated with Starting Material Incorrect Stoichiometry: An excess of one reactant will remain after the reaction is complete.Use a slight excess (1.1 to 1.2 equivalents) of the alkylating agent to ensure full conversion of the trimethylamine.
Inefficient Purification: Simple precipitation may not be sufficient to remove all unreacted starting materials.Purify the product by recrystallization.[4][5] Choose a solvent system where the this compound salt is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble.
Formation of Side Products High Reaction Temperature: Elevated temperatures can promote elimination reactions, especially with sterically hindered alkyl halides.Lower the reaction temperature and extend the reaction time.
Presence of Water: Moisture can lead to hydrolysis of the alkyl halide or other side reactions.Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Difficulty in Isolating the Product Product is Soluble in the Reaction Solvent: The salt may not precipitate out upon cooling.After the reaction is complete, add a non-polar solvent (an anti-solvent) such as diethyl ether or hexane to induce precipitation of the salt.
Product is an Oil: Some this compound salts may form as oils rather than crystalline solids.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification can be attempted by washing with a non-polar solvent to remove impurities.

Experimental Protocols

High-Yield Synthesis of this compound Iodide

This protocol is designed to maximize the yield of this compound iodide (tetramethylammonium iodide).

Materials:

  • Trimethylamine solution (e.g., in ethanol or THF)

  • Methyl iodide

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a condenser under an inert atmosphere.

  • Reactant Addition: Charge the flask with a solution of trimethylamine in your chosen solvent. Cool the flask in an ice bath.

  • Alkylation: Slowly add a slight molar excess (1.1 eq) of methyl iodide to the stirred trimethylamine solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The product will often precipitate out of the solution as a white solid.

  • Completion and Isolation: Monitor the reaction by TLC or ¹H NMR to ensure the disappearance of the starting material. Once complete, cool the mixture in an ice bath to maximize precipitation.

  • Washing: Filter the solid product and wash it with cold, anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.

  • Drying: Dry the purified this compound iodide under vacuum to obtain the final product.

Parameter Condition Impact on Yield
Solvent AcetonitrileHigh
AcetoneModerate-High
DichloromethaneModerate
Tetrahydrofuran (THF)Moderate
HexaneLow
Temperature 25°C (Room Temp)Moderate
40°CHigh
60°CHigh (risk of side reactions)
Stoichiometry (Alkyl Halide:Amine) 1:1Good, may have unreacted amine
1.1:1Optimal for complete conversion
1.5:1High conversion, more excess reagent to remove

Visualizing the Process

Synthesis Workflow

SynthesisWorkflow Synthesis of this compound Salt Reactants Trimethylamine & Alkyl Halide Mixing Mix in Polar Aprotic Solvent Reactants->Mixing Reaction Stir at Controlled Temperature Mixing->Reaction Precipitation Cool to Induce Precipitation Reaction->Precipitation Isolation Filter the Solid Product Precipitation->Isolation Washing Wash with Anti-Solvent Isolation->Washing Drying Dry Under Vacuum Washing->Drying Product Pure this compound Salt Drying->Product

Caption: Workflow for this compound salt synthesis.

Troubleshooting Logic

TroubleshootingLogic Troubleshooting Low Yield Start Low Yield Observed CheckPurity Are Reactants Pure? Start->CheckPurity PurifyReactants Purify Starting Materials CheckPurity->PurifyReactants No CheckSolvent Is Solvent Appropriate? CheckPurity->CheckSolvent Yes End Re-run Experiment PurifyReactants->End ChangeSolvent Use Polar Aprotic Solvent CheckSolvent->ChangeSolvent No CheckTemp Is Temperature Optimal? CheckSolvent->CheckTemp Yes ChangeSolvent->End AdjustTemp Optimize Temperature CheckTemp->AdjustTemp No CheckTime Is Reaction Time Sufficient? CheckTemp->CheckTime Yes AdjustTemp->End IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No CheckTime->End Yes IncreaseTime->End

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Overcoming Solubility Challenges of Trimethylazanium Compounds in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with trimethylazanium compounds in organic solvents.

Troubleshooting Guide

Researchers often face challenges in dissolving this compound salts, a class of quaternary ammonium compounds, in organic solvents, particularly those with low polarity. This guide provides a systematic approach to diagnosing and resolving these solubility issues.

Problem: this compound salt does not dissolve in the chosen organic solvent.

Initial Assessment Workflow

G start Insoluble this compound Salt solvent_check Is the solvent appropriate for the compound's polarity? start->solvent_check increase_polarity Increase solvent polarity (e.g., add co-solvent like methanol/ethanol). solvent_check->increase_polarity No temp_check Has temperature been optimized? solvent_check->temp_check Yes increase_polarity->temp_check heat_sonicate Gently heat and/or sonicate the mixture. temp_check->heat_sonicate No counter_ion_check Is the counter-ion hindering solubility? temp_check->counter_ion_check Yes heat_sonicate->counter_ion_check ion_exchange Perform a counter-ion exchange to a more lipophilic anion. counter_ion_check->ion_exchange Yes ptc_check Is the reaction intended for a biphasic system? counter_ion_check->ptc_check No success Solubility Achieved ion_exchange->success use_ptc Utilize a phase-transfer catalyst. ptc_check->use_ptc Yes fail Consult further resources or consider derivatization. ptc_check->fail No use_ptc->success

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound insoluble in nonpolar organic solvents like hexane or toluene?

This compound compounds are quaternary ammonium salts, which are ionic in nature.[1][2][3] This inherent polarity makes them readily soluble in polar solvents like water and methanol but poorly soluble in nonpolar organic solvents.[1][2][3] The principle of "like dissolves like" governs solubility, where polar solutes dissolve in polar solvents and nonpolar solutes dissolve in nonpolar solvents.

Q2: I need to run a reaction in a nonpolar solvent. How can I get my this compound salt to dissolve?

There are two primary strategies for this scenario:

  • Counter-Ion Exchange: The solubility of a quaternary ammonium salt in organic media is significantly influenced by its counter-ion. Halide anions (Cl-, Br-, I-) are generally less soluble in nonpolar solvents. Exchanging the halide for a more lipophilic (oil-loving) anion, such as tetrafluoroborate (BF4-), hexafluorophosphate (PF6-), or bis(trifluoromethanesulfonyl)imide (TFSI-), can dramatically increase solubility in organic solvents.

  • Phase-Transfer Catalysis (PTC): If the reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can be employed. The PTC acts as a shuttle, carrying the this compound cation from the aqueous phase into the organic phase to react. This method is widely used in industrial organic synthesis.[4][5][6][7][8][9][10]

Q3: What is a phase-transfer catalyst and how does it work?

A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[4][5][6][7][8][9][10] For this compound compounds, which are often soluble in an aqueous phase, a PTC can transport them into an organic phase to react with a substrate that is soluble in the organic phase. The catalyst is typically a quaternary ammonium salt with long alkyl chains, which gives it solubility in the organic phase.

Mechanism of Phase-Transfer Catalysis

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase TMA_aq This compound+ (TMA+) PTC_org PTC+ TMA_aq->PTC_org Transfers TMA+ into organic phase Anion_aq Anion- PTC_org->Anion_aq Returns to aqueous phase Substrate_org Organic Substrate PTC_org->Substrate_org Reacts Product_org Product Substrate_org->Product_org Product_org->PTC_org Regenerates PTC+

Caption: Simplified mechanism of phase-transfer catalysis.

Q4: Can I just heat the mixture to dissolve my compound?

Gently heating the mixture can increase the solubility of many compounds. However, caution must be exercised as some this compound salts can decompose at elevated temperatures. For instance, tetramethylammonium chloride decomposes above 230 °C.[1][3] It is recommended to start with gentle heating and monitor for any signs of degradation (e.g., color change). Sonication can also be a useful technique to aid dissolution at room temperature.

Q5: Are there any general solubility trends for this compound compounds?

Yes, some general trends can be observed:

  • Effect of Alkyl Chain Length: For other quaternary ammonium salts, increasing the length of the alkyl chains on the nitrogen atom generally increases solubility in less polar organic solvents.

  • Effect of Counter-Ion: As mentioned, more lipophilic counter-ions lead to better solubility in organic solvents.

  • Solvent Polarity: Solubility is highest in polar protic solvents (e.g., water, methanol, ethanol) and decreases as the solvent becomes less polar. They are generally insoluble in nonpolar aprotic solvents like ether, benzene, and chloroform.[1][2][11]

Quantitative Solubility Data

The following tables provide a summary of available solubility data for common this compound compounds in various organic solvents. Please note that solubility is temperature-dependent.

Table 1: Solubility of Tetramethylammonium Chloride

SolventSolubilityReference
WaterSoluble[1][2]
MethanolEasily Soluble[1][3][12]
Ethanol (hot)Soluble[1][3]
Ethanol (cold)Slightly Soluble[2]
EtherInsoluble[1][2][3]
ChloroformInsoluble[1][2][3]
BenzeneInsoluble[2]

Table 2: Solubility of Cetyltrimethylammonium Bromide (CTAB)

SolventSolubilityReference
Water~ 55 g/L at 20 °C[13]
MethanolFreely Soluble[14]
EthanolFreely Soluble[14][15]
AcetoneSoluble[16]
DMSO≥ 5.3 mg/mL[17]

Experimental Protocols

Protocol 1: Counter-Ion Exchange Using an Anion Exchange Resin

This protocol describes a general method for exchanging the halide anion of a this compound salt for a more lipophilic anion to improve its solubility in organic solvents.

Materials:

  • This compound halide salt

  • Anion exchange resin (e.g., Amberlite® IRA-400)

  • Sodium or potassium salt of the desired new anion (e.g., sodium tetrafluoroborate)

  • Methanol or other suitable polar solvent

  • Glass column for chromatography

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Resin Preparation:

    • Slurry the anion exchange resin in methanol and pack it into a glass column.

    • Wash the resin thoroughly with methanol to remove any impurities.

  • Resin Activation:

    • Prepare a concentrated solution of the sodium or potassium salt of the desired new anion in methanol.

    • Slowly pass this solution through the resin column. This will replace the original anions on the resin with the desired new anions.

    • Wash the resin with fresh methanol to remove any excess salt.

  • Ion Exchange:

    • Dissolve the this compound halide salt in a minimum amount of methanol.

    • Slowly pass the solution of the this compound salt through the activated resin column.

    • The halide anions will bind to the resin, and the this compound cations will elute with the new, more lipophilic anions.

  • Product Isolation:

    • Collect the eluent from the column.

    • Remove the solvent using a rotary evaporator to obtain the this compound salt with the new counter-ion.

  • Verification:

    • Confirm the successful exchange and purity of the product using appropriate analytical techniques (e.g., NMR, mass spectrometry).

Experimental Workflow for Counter-Ion Exchange

G start Start prep_resin Prepare and pack anion exchange resin start->prep_resin activate_resin Activate resin with desired counter-ion prep_resin->activate_resin dissolve_salt Dissolve this compound halide in solvent activate_resin->dissolve_salt run_column Pass salt solution through the resin column dissolve_salt->run_column collect_eluent Collect the eluent containing the new salt run_column->collect_eluent evaporate Remove solvent via rotary evaporation collect_eluent->evaporate analyze Analyze the final product evaporate->analyze end End analyze->end

Caption: Step-by-step workflow for counter-ion exchange.

Protocol 2: Using a Phase-Transfer Catalyst for a Biphasic Reaction

This protocol provides a general procedure for conducting a reaction between a water-soluble this compound salt and an organic-soluble substrate using a phase-transfer catalyst.

Materials:

  • This compound salt

  • Water (deionized)

  • Organic solvent immiscible with water (e.g., toluene, dichloromethane)

  • Organic-soluble substrate

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Reaction vessel with a magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • In the reaction vessel, dissolve the this compound salt in water.

    • Add the organic solvent, followed by the organic-soluble substrate and the phase-transfer catalyst.

  • Reaction:

    • Stir the biphasic mixture vigorously to ensure efficient mixing and mass transfer between the phases. The reaction time and temperature will depend on the specific reaction.

    • Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC, HPLC).

  • Work-up:

    • Once the reaction is complete, stop the stirring and allow the layers to separate.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • The product will typically be in the organic layer. The aqueous layer can be extracted with additional organic solvent to maximize product recovery.

  • Product Isolation:

    • Combine the organic layers and dry them over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Filter to remove the drying agent and remove the solvent under reduced pressure to isolate the crude product.

  • Purification:

    • Purify the crude product using an appropriate method (e.g., recrystallization, column chromatography).

References

Troubleshooting poor peak shape of trimethylazanium in HILIC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering poor peak shape with trimethylazanium (choline) and similar quaternary amines in Hydrophilic Interaction Liquid Chromatography (HILIC).

Troubleshooting Guide: Poor Peak Shape for this compound

This guide addresses the most common causes of peak asymmetry (fronting, tailing) and broadness for this compound in a question-and-answer format.

Question: My this compound peak is tailing. What is the most likely cause?

Answer: Peak tailing for a permanently charged basic compound like this compound is most often caused by secondary ionic interactions with the stationary phase. The positive charge on the analyte strongly interacts with deprotonated, negatively charged silanol groups on the surface of silica-based columns, leading to a portion of the analyte being retained longer than the main peak, resulting in a tail.[1][2] Other potential causes include injection solvent mismatch and column overload.[3][4]

Question: How can I improve peak shape by modifying my mobile phase?

Answer: Mobile phase optimization is a critical first step.

  • Increase Buffer Concentration: Increasing the ionic strength of your mobile phase can help to mask the active silanol sites on the stationary phase, reducing secondary interactions.[3][5] Try doubling the concentration of your buffer (e.g., from 10 mM to 20 mM) to see if peak shape improves. Ammonium formate and ammonium acetate are commonly used as they are MS-friendly and soluble in high organic content mobile phases.[6]

  • Adjust Mobile Phase pH: The pH affects the charge state of the stationary phase's surface silanols.[1] While this compound is permanently charged, operating at a lower pH (e.g., pH 3-5) can suppress the ionization of silanols, reducing the cation-exchange activity that causes tailing.[2] However, be mindful of the column's pH stability range.[6]

  • Use Appropriate Additives: Simple acid modifiers like formic acid may not have sufficient ionic strength to prevent tailing.[6] While trifluoroacetic acid (TFA) can improve peak shape through ion pairing, it is an ion-pairing agent that can cause signal suppression in mass spectrometry.[7][8]

Question: My peak shape is distorted (split, broad, or fronting) right from the start of the run. What should I check first?

Answer: The injection solvent is a primary suspect in HILIC. A mismatch between the solvent your sample is dissolved in and the mobile phase is a very common cause of poor peak shape.[4][9]

  • Problem: If your sample is dissolved in a high-aqueous solvent (a "strong" solvent in HILIC), and injected into a high-organic mobile phase (a "weak" solvent), it can cause the peak to be broad, split, or distorted.[9]

  • Solution: Ideally, the sample should be dissolved in the mobile phase itself or in a solvent with a similar or weaker elution strength (i.e., higher acetonitrile content). If sample solubility is an issue, keep the injection volume as low as possible (e.g., < 5 µL for a 2.1 mm ID column) to minimize the effect.[4][5]

Question: Can the type of HILIC column I'm using affect the peak shape for this compound?

Answer: Absolutely. The choice of stationary phase is critical.[10]

  • Bare Silica: These columns have the highest concentration of surface silanols and are most prone to causing peak tailing with basic compounds due to strong ionic interactions.[11]

  • Bonded Phases (Amide, Diol, Cyano): These phases have fewer accessible silanols than bare silica, which can lead to improved peak shape.[10]

  • Zwitterionic Phases (e.g., ZIC-HILIC): These columns contain both positive and negative charges. The zwitterionic nature can help shield the analyte from silanol interactions and often provide excellent peak shape for charged compounds like this compound.[12][13]

If you consistently face peak shape issues on a bare silica column, switching to an amide or zwitterionic phase is a highly recommended strategy.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak shape worse at higher pH?

At higher pH values (e.g., > 6), more silanol groups on the silica stationary phase become deprotonated (negatively charged).[6] This increases the strength of the electrostatic interaction with the positively charged this compound, leading to more pronounced peak tailing.[6]

Q2: I see peak tailing for all compounds in my chromatogram, not just this compound. What does this mean?

If all peaks are tailing, the issue is likely not chemical (analyte-specific) but rather a system or column problem.[3] Check for:

  • Dead Volume: Poorly made connections or excessive tubing length.[14]

  • Column Contamination: A blocked inlet frit or contamination on the column itself.[3] Try reversing and flushing the column to waste.

  • Column Void: A void or channel may have formed in the column packing. This usually requires column replacement.[15]

Q3: Can I overload the column with this compound?

Yes. Injecting too much sample mass can lead to column overload, which is a common cause of peak tailing that can sometimes look like a right triangle.[2][3] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves and retention time increases slightly, you were likely overloading the column.[3]

Q4: My column is new, but the peak shape is still poor. What should I do?

New HILIC columns require proper conditioning to establish the aqueous layer on the stationary phase surface, which is essential for the HILIC retention mechanism.[5] Equilibrate the new column with the mobile phase for at least 20-30 column volumes before starting your analysis.[5]

Quantitative Data Summary

The following table summarizes typical starting conditions and optimization ranges for improving the peak shape of polar basic compounds like this compound in HILIC.

ParameterRecommended Starting ConditionOptimization Range & Notes
Mobile Phase Buffer 10 mM Ammonium Formate10 - 50 mM. Higher concentrations can improve peak shape but may increase background noise in MS. Ammonium Acetate is also a good alternative.[5][6]
Mobile Phase pH 4.53.0 - 6.0. Adjusting pH can significantly alter selectivity. Lower pH generally suppresses silanol activity, improving peak shape for bases.[1][6]
Acetonitrile % 90%80 - 95%. The organic content primarily affects retention, but ensuring it's high enough (>80%) is crucial for the HILIC mechanism.[8]
Injection Volume 2 µL0.5 - 5 µL (for 2.1 mm ID columns). Keep as low as possible, especially if the injection solvent is stronger than the mobile phase.[4][5]
Injection Solvent Mobile Phase (90% ACN)Match the mobile phase as closely as possible. Avoid highly aqueous injection solvents.[4][9]

Experimental Protocols

Protocol 1: Mobile Phase Buffer Concentration Screening

This protocol is designed to determine the optimal buffer concentration for improving peak shape.

  • Prepare Stock Solutions:

    • Mobile Phase A: 100 mM Ammonium Formate in Water, pH adjusted to 4.5 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Analyte Stock: Prepare a 1 mg/mL solution of this compound chloride in 90:10 Acetonitrile:Water.

  • Initial Condition (10 mM):

    • Prepare the mobile phase by mixing 10 parts of Stock A, 89 parts of Mobile Phase B, and 1 part Water. This creates a 10 mM ammonium formate solution in 90% acetonitrile.

    • Equilibrate the HILIC column with this mobile phase for 20 column volumes.

    • Inject the analyte and record the chromatogram, noting peak asymmetry and width.

  • Second Condition (25 mM):

    • Prepare the mobile phase using 25 parts of Stock A, 74 parts of Mobile Phase B, and 1 part Water to achieve 25 mM buffer in ~90% ACN.

    • Equilibrate the column and inject the analyte. Record the results.

  • Third Condition (50 mM):

    • Prepare the mobile phase using 50 parts of Stock A, 49 parts of Mobile Phase B, and 1 part Water to achieve 50 mM buffer in ~90% ACN.

    • Equilibrate the column and inject the analyte. Record the results.

  • Analysis: Compare the peak shape (asymmetry factor) across the three concentrations. Select the concentration that provides the best symmetry without compromising sensitivity.

Protocol 2: Injection Solvent Optimization

This protocol evaluates the effect of the injection solvent composition on peak shape.

  • Prepare Mobile Phase: Prepare an optimized mobile phase (e.g., 90% Acetonitrile with 20 mM Ammonium Formate, pH 4.5).

  • Prepare Analyte Solutions: Prepare solutions of this compound at the same concentration in three different solvents:

    • Solvent 1: 95% Acetonitrile / 5% Water

    • Solvent 2: 50% Acetonitrile / 50% Water

    • Solvent 3: 100% Water

  • Experimental Runs:

    • Equilibrate the column thoroughly with the mobile phase.

    • Inject a small, consistent volume (e.g., 2 µL) of the analyte dissolved in Solvent 1. Record the chromatogram.

    • Re-equilibrate the column.

    • Repeat the injection using the analyte dissolved in Solvent 2, and then Solvent 3.

  • Analysis: Compare the peak shape from the three runs. This will demonstrate the peak distortion caused by injecting in solvents with higher water content (stronger eluotropic strength) than the mobile phase.[4]

Visualization

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in HILIC.

HILIC_Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing, Fronting, Broad) check_all_peaks Affects ALL Peaks? start->check_all_peaks system_issue Likely System/Hardware Issue check_all_peaks->system_issue Yes analyte_issue Likely Method/Chemical Issue check_all_peaks->analyte_issue No, only this compound check_connections Check Fittings & Tubing (for dead volume) system_issue->check_connections flush_column Reverse & Flush Column (for blockage) check_connections->flush_column replace_column Replace Column (possible void) flush_column->replace_column check_injection Step 1: Check Injection Solvent & Volume analyte_issue->check_injection injection_mismatch Is Injection Solvent Stronger than Mobile Phase? check_injection->injection_mismatch fix_injection Remake Sample in Mobile Phase or Reduce Injection Volume injection_mismatch->fix_injection Yes optimize_mp Step 2: Optimize Mobile Phase injection_mismatch->optimize_mp No fix_injection->optimize_mp increase_buffer Increase Buffer Conc. (e.g., 10 -> 25 mM) optimize_mp->increase_buffer adjust_ph Adjust pH (e.g., to 3.0-5.0) optimize_mp->adjust_ph check_overload Is Peak Shape Concentration Dependent? increase_buffer->check_overload adjust_ph->check_overload fix_overload Dilute Sample 10x and Re-inject check_overload->fix_overload Yes consider_column Step 3: Consider Stationary Phase check_overload->consider_column No fix_overload->consider_column change_column Switch to Amide or Zwitterionic Column consider_column->change_column

Caption: A logical workflow for diagnosing and resolving poor peak shape for this compound in HILIC.

References

Technical Support Center: Analysis of Trimethylazanium (Choline) by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the analysis of trimethylazanium (choline) and its related compounds by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ion suppression when analyzing this compound (choline) in biological samples?

Ion suppression in the analysis of this compound, a quaternary amine, is a frequent challenge, primarily arising from co-eluting matrix components that interfere with the ionization process in the mass spectrometer's source.[1][2] The most significant contributors to ion suppression in biological matrices like plasma and serum are phospholipids.[1][3] These molecules are highly abundant in biological membranes and can significantly reduce the signal intensity of choline, especially when using electrospray ionization (ESI) in positive ion mode.[1][4]

Other potential sources of ion suppression include:

  • High concentrations of salts: Salts from buffers or the sample matrix can alter the droplet properties in the ESI source, hindering the efficient ionization of the target analyte.

  • Other endogenous compounds: Besides phospholipids, other small molecules present in the biological matrix can co-elute with choline and compete for ionization.[2]

  • Ion-pairing agents: While sometimes used in chromatography, these agents can cause significant ion suppression.

Q2: I am observing poor peak shape and inconsistent retention times for choline. What could be the issue?

Poor peak shape (e.g., fronting, tailing, or splitting) and retention time variability for a polar compound like choline are often related to chromatographic conditions. Choline is a small, highly polar quaternary amine and, therefore, exhibits poor retention on traditional reversed-phase columns (like C18).[5]

Common causes and troubleshooting steps include:

  • Inappropriate Column Chemistry: Using a standard C18 column will likely result in little to no retention for choline.

    • Solution: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC columns are specifically designed for the retention and separation of polar compounds like choline.[5][6][7]

  • Mobile Phase Mismatch: The composition of your mobile phase is critical for good chromatography.

    • Solution: For HILIC separations, a typical mobile phase consists of a high percentage of an organic solvent (like acetonitrile) with a smaller amount of an aqueous buffer (e.g., ammonium formate or ammonium acetate).[5][7] Ensure your mobile phase components are of high purity (LC-MS grade).

  • Improper Sample Diluent: The solvent used to dissolve your sample can significantly impact peak shape.

    • Solution: The sample should ideally be dissolved in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape. For HILILC methods, this often means dissolving the sample in a high percentage of acetonitrile.[5]

Q3: How can I effectively remove interfering phospholipids from my samples before LC-MS analysis?

Several sample preparation techniques can be employed to reduce or eliminate phospholipids, thereby minimizing ion suppression.[3] The choice of method will depend on the sample matrix, required throughput, and the desired level of cleanliness.

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins. While effective at removing proteins, it is less efficient at removing phospholipids.[1]

  • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract choline while leaving phospholipids behind in the aqueous layer. Using a non-polar solvent can extract hydrophobic interferences.[3]

  • Solid-Phase Extraction (SPE): SPE offers a more selective way to clean up samples. Different SPE sorbents can be used to either retain the analyte of interest while washing away interferences or to retain the interfering compounds (like phospholipids) while the analyte passes through.[3]

Troubleshooting Guides

Issue: Low Signal Intensity or Complete Signal Loss for this compound (Choline)

This is a classic symptom of significant ion suppression.

Troubleshooting Workflow:

start Low or No Choline Signal check_is Check Internal Standard Signal start->check_is is_ok IS Signal Also Low/Absent? check_is->is_ok sample_prep Review Sample Preparation is_ok->sample_prep Yes is_present IS Signal Normal? is_ok->is_present No chromatography Optimize Chromatography sample_prep->chromatography instrument Check Instrument Parameters chromatography->instrument analyte_issue Investigate Analyte-Specific Issues is_present->analyte_issue high_variability High Quantitative Variability matrix_effects Inconsistent Matrix Effects high_variability->matrix_effects sample_prep_inconsistent Inconsistent Sample Prep matrix_effects->sample_prep_inconsistent no_is No or Inappropriate IS matrix_effects->no_is

References

Technical Support Center: Extraction of Trimethylazanium Compounds from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of trimethylazanium compound extraction from tissue samples. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the efficiency and reliability of their extraction protocols. This compound compounds, such as trimethylamine N-oxide (TMAO), betaine, and choline, are crucial metabolites in various physiological and pathological processes. Accurate quantification of these analytes is essential for advancing research in numerous fields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound compounds from tissue samples?

A1: The most prevalent methods for extracting small, polar this compound compounds like TMAO, choline, and betaine from tissue samples are:

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent, typically acetonitrile or methanol, is added to the tissue homogenate to precipitate proteins, leaving the small analytes in the supernatant.[1][2]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, such as an aqueous phase and an organic solvent.[3][4][5][6]

  • Solid-Phase Extraction (SPE): SPE is a versatile technique that uses a solid sorbent to selectively adsorb the analytes of interest from the sample matrix, which can then be eluted with an appropriate solvent.[7][8][9][10]

The choice of method often depends on the specific analyte, the tissue matrix, and the downstream analytical technique, which is commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11][12]

Q2: Which analytical technique is most suitable for quantifying this compound compounds after extraction?

A2: Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple this compound compounds.[13][14][15] This technique is well-suited for separating and detecting these polar molecules.

Q3: Are there any specific sample handling precautions I should take before extraction?

A3: Yes, proper sample handling is critical to prevent analyte degradation and ensure accurate results. Key precautions include:

  • Rapid Freezing: Snap-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C to minimize enzymatic activity and degradation.

  • Homogenization on Ice: Perform all homogenization steps on ice to keep the sample cool and reduce the risk of analyte degradation.

  • Use of Internal Standards: Spike samples with stable isotope-labeled internal standards (e.g., d9-TMAO, d9-choline) at the beginning of the sample preparation process to correct for analyte loss during extraction and for matrix effects in the LC-MS/MS analysis.[13][16]

Q4: What is the metabolic origin of trimethylamine N-oxide (TMAO)?

A4: TMAO is primarily formed through a multi-step process involving gut microbiota and the host's liver. Dietary precursors such as choline, betaine, and L-carnitine are first metabolized by gut bacteria to produce trimethylamine (TMA). TMA is then absorbed into the bloodstream and transported to the liver, where it is oxidized by the enzyme Flavin-containing monooxygenase 3 (FMO3) to form TMAO.[1][17][18][19]

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments.

Low Analyte Recovery

Problem: You are observing low recovery of your target this compound compound.

Possible Cause Troubleshooting Step Citation
Incomplete Cell Lysis and Homogenization Ensure thorough homogenization of the tissue sample to release the analytes. Consider using mechanical homogenizers (e.g., bead beaters, rotor-stator homogenizers) for tougher tissues.
Inefficient Protein Precipitation Optimize the ratio of precipitation solvent (e.g., acetonitrile) to sample homogenate. A common starting point is a 3:1 or 4:1 ratio. Ensure the solvent is cold (-20°C) to enhance precipitation.[20]
Analyte Degradation Keep samples on ice throughout the extraction process. Work quickly to minimize the time samples are at room temperature. Consider adding protease inhibitors if enzymatic degradation is suspected.
Improper pH for LLE or SPE The pH of the sample can significantly affect the charge state and solubility of the analytes. Adjust the pH to optimize the partitioning of the target compound into the desired phase or its retention on the SPE sorbent.[3]
Suboptimal SPE Elution Solvent The elution solvent may not be strong enough to desorb the analyte from the SPE cartridge. Test a series of elution solvents with increasing polarity or different pH to find the optimal conditions.[10]
High Signal Variability in LC-MS/MS

Problem: You are observing significant variability in your analyte signal between replicate injections or different samples.

Possible Cause Troubleshooting Step Citation
Matrix Effects Matrix components co-eluting with the analyte can cause ion suppression or enhancement. Improve sample cleanup by incorporating an SPE step or optimizing the LLE protocol. Diluting the sample may also help reduce matrix effects.
Inconsistent Internal Standard Addition Ensure the internal standard is added accurately and consistently to all samples and calibration standards at the beginning of the sample preparation.
Carryover on the LC System Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the column wash steps in your LC method.
Analyte Instability in Autosampler Some this compound compounds can be unstable at room temperature. Keep the autosampler temperature low (e.g., 4°C) to prevent degradation during the analytical run.
Interferences and Contamination

Problem: You are observing interfering peaks or contamination in your chromatograms.

Possible Cause Troubleshooting Step Citation
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh solutions regularly. Run solvent blanks to identify sources of contamination.
Co-eluting Isobaric Compounds Isobaric compounds have the same nominal mass as the analyte and can interfere with quantification. Optimize chromatographic separation to resolve the analyte from the interference. Use high-resolution mass spectrometry if available. A study on acetylcholine and choline quantification noted potential interference from γ-butyrobetaine.[15]
Background from Sample Matrix Derivatization of the analyte can sometimes help to shift its retention time and mass-to-charge ratio away from background interferences. For TMA analysis, derivatization with ethyl bromoacetate has been shown to reduce interferences.[21]
Leaching from Plasticware Use polypropylene or glass tubes and pipette tips to minimize leaching of contaminants. Avoid using plastics that are not certified for use with the solvents in your protocol.

Experimental Protocols

Protocol 1: Protein Precipitation for TMAO Extraction from Liver Tissue

This protocol provides a general method for the extraction of TMAO from liver tissue using protein precipitation, followed by analysis with LC-MS/MS.

Materials:

  • Frozen liver tissue

  • Homogenizer (e.g., bead beater or rotor-stator)

  • Cold PBS (phosphate-buffered saline)

  • Cold acetonitrile containing an internal standard (e.g., d9-TMAO)

  • Centrifuge capable of reaching >10,000 x g and 4°C

  • Microcentrifuge tubes

Procedure:

  • Weigh approximately 50 mg of frozen liver tissue in a pre-chilled tube.

  • Add 500 µL of cold PBS to the tube.

  • Homogenize the tissue on ice until no visible tissue chunks remain.

  • To 100 µL of the tissue homogenate, add 400 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a solvent compatible with your LC-MS/MS method (e.g., 100 µL of the initial mobile phase).

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction for Choline and Betaine from Brain Tissue

This protocol is adapted from methods for extracting polar metabolites from brain tissue.

Materials:

  • Frozen brain tissue

  • Homogenizer

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Centrifuge

Procedure:

  • Weigh approximately 100 mg of frozen brain tissue.

  • Homogenize the tissue in a 1:2:0.8 mixture of chloroform:methanol:water. For 100 mg of tissue, use 1 mL of chloroform, 2 mL of methanol, and 0.8 mL of water.[13]

  • Vortex the homogenate for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Three layers will be formed: an upper aqueous layer (containing polar metabolites like choline and betaine), a lower organic layer (containing lipids), and a solid protein pellet in the middle.

  • Carefully collect the upper aqueous layer and transfer it to a new tube.

  • The collected fraction can be dried down and reconstituted for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various published methods for the analysis of this compound compounds.

Table 1: LC-MS/MS Method Performance for TMAO Quantification

Parameter Method 1 Method 2 Method 3 Citation
Matrix Human PlasmaMouse PlasmaHuman Urine[12][22][23]
Linearity Range 0.1 - 200 µM1 - 5,000 ng/mL0.4 - 500 µM[12][22][23]
Lower Limit of Quantification (LLOQ) 0.05 µM1 ng/mL0.4 µM[12][22][23]
Intra-day Precision (%CV) < 6.4%1.65 - 7.15%Not Reported[12][22]
Inter-day Precision (%CV) < 9.9%2.58 - 6.93%Not Reported[12][22]
Accuracy (%) 97.3 - 101.6%96.36 - 111.43%~96%[12][22][23]

Table 2: Recovery Rates for Choline and Related Compounds

Analyte Matrix Extraction Method Recovery (%) Citation
CholineVarious Foods & TissuesChloroform/Methanol/Water90 - 115%[13]
PhosphocholineVarious Foods & TissuesChloroform/Methanol/Water90 - 115%[13]
BetaineVarious Foods & TissuesChloroform/Methanol/Water90 - 115%[13]

Visualizations

This compound Compound Extraction Workflow

The following diagram illustrates a general workflow for the extraction and analysis of this compound compounds from tissue samples.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Tissue Tissue Sample Homogenize Homogenization (on ice) Tissue->Homogenize Homogenate Tissue Homogenate Homogenize->Homogenate PPT Protein Precipitation (e.g., Acetonitrile) Homogenate->PPT LLE Liquid-Liquid Extraction Homogenate->LLE SPE Solid-Phase Extraction Homogenate->SPE Extract Crude Extract PPT->Extract LLE->Extract SPE->Extract Cleanup Cleanup / Concentration Extract->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS Data Data Analysis LCMS->Data

Caption: General workflow for this compound compound extraction.

Metabolic Pathway of Trimethylamine N-Oxide (TMAO)

This diagram illustrates the metabolic pathway from dietary precursors to the formation of TMAO.

TMAO_Pathway cluster_diet Dietary Precursors cluster_gut Gut Microbiota cluster_host Host Metabolism (Liver) Choline Choline TMA Trimethylamine (TMA) Choline->TMA Metabolism Betaine Betaine Betaine->TMA Metabolism Carnitine L-Carnitine Carnitine->TMA Metabolism TMA_blood TMA in Bloodstream TMA->TMA_blood Absorption FMO3 FMO3 Enzyme TMA_blood->FMO3 TMAO Trimethylamine N-Oxide (TMAO) FMO3->TMAO Oxidation

References

How to prevent the degradation of trimethylazanium-containing standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of trimethylazanium-containing standards, such as acetylcholine, L-carnitine, and choline.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound-containing standards?

The degradation of this compound-containing standards is primarily influenced by several factors, including temperature, pH, enzymatic activity (for specific compounds like acetylcholine), and exposure to moisture. For instance, acetylcholine is susceptible to hydrolysis, which is accelerated by heat and the presence of acids or bases.[1][2][3][4] L-carnitine is particularly unstable in acidic and basic conditions.[5][6] Choline chloride is hygroscopic and requires storage in dry conditions to prevent moisture absorption.

Q2: How should I store my this compound-containing standards to ensure their stability?

Proper storage is crucial for maintaining the integrity of your standards. Here are some general guidelines:

  • Temperature: For long-term storage, it is generally recommended to store standards at or below -20°C.[2][4][7] For short-term use, refrigeration at 4°C is often sufficient.[2][4] Avoid repeated freeze-thaw cycles.

  • Moisture: Many this compound-containing compounds are hygroscopic. Store them in tightly sealed containers in a desiccator or under an inert gas to protect them from moisture.

  • pH: When preparing solutions, use buffers to maintain a pH where the compound is most stable. For many quaternary ammonium compounds, a neutral pH is preferable.[8] L-carnitine, for example, shows significant degradation in acidic and basic solutions.[5][6]

  • Light: While not a primary concern for all compounds in this class, it is good practice to store standards in amber vials or in the dark to prevent any potential photolytic degradation.

Q3: My acetylcholine standard seems to be degrading quickly. What could be the cause?

Rapid degradation of acetylcholine standards is often due to hydrolysis.[1][9][10] Here are the most likely causes:

  • High Temperature: Acetylcholine is highly unstable at elevated temperatures. At 50°C, it can show rapid breakdown within a day.[2][3][4]

  • Improper pH: Extreme pH values will accelerate hydrolysis.

  • Enzymatic Contamination: If your experimental system contains acetylcholinesterase (AChE) or other esterases, they will rapidly hydrolyze acetylcholine to choline and acetic acid.[9][11][12] Ensure all glassware and reagents are free from such enzymatic contamination.

Q4: Can I prepare stock solutions of my standards in advance?

Yes, but with precautions. Stock solutions of acetylcholine, for example, can be stored at -20°C for several months.[7] However, it is always best to prepare fresh solutions for critical experiments. If you do prepare stock solutions in advance, they should be sealed tightly and stored at an appropriate low temperature.[7] For acetylcholine, solutions stored at -20°C and 4°C showed minimal breakdown over an 84-day period.[2][4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent analytical results (e.g., lower than expected concentration). Degradation of the standard.1. Verify storage conditions: Ensure the standard is stored at the recommended temperature and protected from moisture and light. 2. Prepare fresh solutions: The stock solution may have degraded over time. Prepare a fresh working solution from a new aliquot of the standard. 3. Check solution pH: Ensure the pH of your solvent or buffer is within the stable range for the specific standard.
Appearance of unknown peaks in chromatogram. Formation of degradation products.1. Identify potential degradation pathway: For acetylcholine, the primary degradation product is choline.[1][9] For L-carnitine, acidic or basic hydrolysis can lead to impurities.[6] 2. Perform forced degradation studies: Subject a sample of the standard to stress conditions (e.g., high temperature, extreme pH) to identify the retention times of potential degradation products.
Solid standard appears clumpy or discolored. Moisture absorption.1. Discard the standard: Do not use a standard that shows physical signs of degradation. 2. Improve storage: Store new standards in a desiccator or under an inert atmosphere. Ensure the container is tightly sealed.

Data on Stability of Acetylcholine Chloride Solutions

The following table summarizes the stability of a 0.55 M acetylcholine (ACh) chloride solution under different storage temperatures.

Storage TemperatureStability PeriodObservationsReference
-20°CUp to 84 daysExtremely small breakdown.[2][4]
4°CUp to 84 daysExtremely small breakdown, similar to -20°C.[2][4]
25°C (Room Temp)Stable for about 28 daysModest breakdown occurs after 28 days.[2][3][4]
50°CLess than 1 dayRapid breakdown observed after 1 day.[2][3][4]

Experimental Protocols

Protocol: Evaluation of Acetylcholine Solution Stability

This protocol outlines a method to assess the stability of an acetylcholine (ACh) solution under specific storage conditions.

1. Materials:

  • Acetylcholine chloride standard

  • High-purity water or appropriate buffer

  • HPLC system with a suitable column (e.g., reverse-phase C18) and detector (e.g., electrochemical or mass spectrometer)

  • Choline chloride standard (for identification of degradation product)

  • Temperature-controlled storage units (-20°C, 4°C, 25°C)

2. Procedure:

  • Prepare a stock solution of acetylcholine chloride at a known concentration (e.g., 0.55 M) in high-purity water or a suitable buffer.

  • Aliquot the stock solution into several vials for each storage condition to be tested.

  • Store the vials at the designated temperatures (-20°C, 4°C, and 25°C).

  • Establish a time-point schedule for analysis (e.g., Day 0, Day 7, Day 14, Day 28, Day 56, Day 84).

  • On each scheduled day, retrieve one vial from each storage condition. Allow it to come to room temperature before analysis.

  • Analyze the samples using a validated HPLC method to quantify the concentration of acetylcholine. Also, monitor for the appearance and increase of a choline peak.

  • Prepare and run fresh calibration standards for acetylcholine and choline with each analysis to ensure accurate quantification.

  • Plot the concentration of acetylcholine as a function of time for each storage condition to determine the rate of degradation.

Visualizations

degradation_pathway acetylcholine Acetylcholine (this compound compound) hydrolysis Hydrolysis acetylcholine->hydrolysis water H₂O (Water) water->hydrolysis choline Choline hydrolysis->choline acetic_acid Acetic Acid hydrolysis->acetic_acid

Caption: Hydrolysis degradation pathway of Acetylcholine.

experimental_workflow start Start: Receive Standard storage Store at ≤ -20°C (Tightly sealed, desiccated) start->storage prep_stock Prepare Stock Solution (Use appropriate solvent/buffer) storage->prep_stock store_stock Aliquot and Store Stock (≤ -20°C for long-term) prep_stock->store_stock prep_working Prepare Working Standard (From fresh or stored stock) prep_stock->prep_working For immediate use store_stock->prep_working analysis Perform Experiment/Analysis prep_working->analysis end End analysis->end

Caption: Recommended workflow for handling this compound-containing standards.

References

Technical Support Center: Quantification of Trimethylazanium (Choline) in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of trimethylazanium (choline) in plasma.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the quantification of plasma choline, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why are my plasma choline concentrations unexpectedly high and variable, especially in aged samples?

A1: This is a common issue often related to pre-analytical variables. The primary suspects are the choice of anticoagulant and sample handling. Lysophosphatidylcholine can be hydrolyzed to choline by enzymes present in the blood, artificially inflating the choline concentration.

  • Troubleshooting Steps:

    • Anticoagulant Choice: Serum samples are not recommended due to in vitro choline production.[1] EDTA plasma is generally preferred over heparinized plasma, as some studies have shown that choline concentrations can be higher and more variable in heparinized samples.

    • Sample Processing Time: Process blood samples as quickly as possible after collection. Prolonged contact between plasma and blood cells can lead to an increase in choline levels. Centrifuge samples promptly to separate plasma from cells.

    • Storage Temperature: Store plasma samples at -80°C for long-term stability. Avoid repeated freeze-thaw cycles, as this can lead to increased choline concentrations.[2]

Q2: I'm observing significant ion suppression in my LC-MS/MS analysis. What could be the cause and how can I mitigate it?

A2: Ion suppression is a frequent challenge in the analysis of biological samples like plasma and is often caused by co-eluting matrix components, particularly phospholipids.

  • Troubleshooting Steps:

    • Sample Preparation: A simple protein precipitation with acetonitrile or methanol is a common first step. However, this may not be sufficient to remove all interfering phospholipids. Consider solid-phase extraction (SPE) for a more thorough cleanup.

    • Chromatography: Since choline is a polar molecule, reversed-phase chromatography may not provide adequate retention and separation from phospholipids. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a better choice for retaining and separating polar compounds like choline.[3]

    • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., choline-d9 or choline-d13) is crucial.[4][5] These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.

Q3: My chromatographic peak shape for choline is poor (e.g., tailing or fronting). How can I improve it?

A3: Poor peak shape can be due to several factors, including issues with the analytical column, mobile phase, or injection solvent.

  • Troubleshooting Steps:

    • Column Choice: For HILIC separations, ensure you are using a suitable column. A zwitterionic HILIC column can be ideal for retaining polar compounds like choline.[3]

    • Mobile Phase Composition: The pH of the mobile phase is critical. Using a volatile buffer, such as ammonium formate, can help maintain a consistent pH and improve peak shape.

    • Injection Solvent: In HILIC, the injection solvent should be compatible with the mobile phase. Injecting a sample in a solvent that is much stronger (more aqueous) than the initial mobile phase can lead to peak distortion. It's often recommended to dissolve the sample in a solvent similar in composition to the initial mobile phase (high organic content).[3]

    • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to retention time shifts and poor peak shape.[6]

Q4: My results are inconsistent between batches. What should I check?

A4: Inconsistent results across different analytical runs can point to variability in sample preparation, instrument performance, or calibration.

  • Troubleshooting Steps:

    • System Suitability Test: Before each batch, run a system suitability test to ensure the LC-MS/MS system is performing optimally. This can include injecting a standard solution to check for retention time, peak area, and peak shape consistency.

    • Internal Standard Addition: Ensure that the internal standard is added precisely and consistently to all samples, calibrators, and quality controls. Automated sample preparation systems can reduce variability.[1][7]

    • Calibration Curve: Prepare fresh calibration standards for each batch. Evaluate the linearity and accuracy of the calibration curve for each run.

    • Sample Preparation Consistency: Review your sample preparation workflow for any potential sources of variability. Ensure consistent timing for each step, especially incubation and evaporation.

Quantitative Data Summary

The following tables summarize key quantitative data related to plasma choline measurement.

Table 1: Effect of Anticoagulant on Plasma Choline Concentration

AnticoagulantMean Choline Concentration (µmol/L)Key ObservationsReference
EDTA9.0 - 13.1Generally considered the preferred anticoagulant, providing more stable and consistent results.[5][8]
Heparin1.4 - 34.4Can lead to higher and more variable choline concentrations compared to EDTA in some individuals.[2][9]
Serum7.1 - 20.0Not recommended due to the potential for in vitro choline production, leading to artificially elevated levels.[5][8]

Table 2: Stability of Choline in Plasma under Different Storage Conditions

Storage TemperatureDurationAnalyte StabilityRecommendations
Room Temperature< 24 hoursUnstable, significant increase in choline concentration observed.Avoid storing samples at room temperature. Process immediately.
4°CUp to 120 hoursRelatively stable for a few days.Suitable for short-term storage if immediate freezing is not possible.
-20°CLong-termGenerally stable, but -80°C is preferred for extended periods.Suitable for storage, but monitor for potential degradation over many months.
-80°CLong-termConsidered the optimal temperature for long-term storage to ensure analyte stability.Recommended for all long-term sample storage.

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of this compound (Choline) in Plasma

This protocol describes a typical method using protein precipitation followed by HILIC-LC-MS/MS analysis.

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard solution (e.g., 2 µmol/L choline-d13 in water).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of acetonitrile/water (90:10, v/v) for injection.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: HILIC column (e.g., Syncronis HILIC, 50 x 2.1 mm, 1.7 µm)[3]

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-0.5 min: 90% B

    • 0.5-2.5 min: 90% to 50% B

    • 2.5-3.0 min: 50% B

    • 3.1-4.0 min: 90% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Choline: Q1 104.1 -> Q3 60.1

    • Choline-d9 (IS): Q1 113.1 -> Q3 69.1

Visualizations

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis blood_collection Blood Collection (EDTA Tube) centrifugation Centrifugation (Promptly after collection) blood_collection->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation storage Storage (-80°C) plasma_separation->storage thawing Thaw Plasma on Ice storage->thawing is_addition Add Internal Standard (Choline-d9) thawing->is_addition protein_precipitation Protein Precipitation (Cold Acetonitrile) is_addition->protein_precipitation evaporation Evaporation protein_precipitation->evaporation reconstitution Reconstitution evaporation->reconstitution injection HILIC-LC Injection reconstitution->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM Mode) separation->detection data_processing Data Processing & Quantification detection->data_processing

Caption: Experimental workflow for plasma choline quantification.

troubleshooting_logic cluster_pre_analytical Pre-Analytical Issues cluster_analytical Analytical Issues start Inconsistent or Inaccurate Choline Quantification check_anticoagulant Check Anticoagulant (Use EDTA Plasma) start->check_anticoagulant High Variability? check_sample_prep Optimize Sample Prep (Consider SPE for matrix removal) start->check_sample_prep Low Signal/Ion Suppression? check_chromatography Improve Chromatography (Use HILIC, check peak shape) start->check_chromatography Poor Peak Shape? check_sample_handling Review Sample Handling (Prompt processing, avoid hemolysis) check_anticoagulant->check_sample_handling check_storage Verify Storage Conditions (-80°C, minimize freeze-thaw) check_sample_handling->check_storage solution Accurate & Reproducible Quantification check_storage->solution check_sample_prep->check_chromatography check_is Confirm Internal Standard Use (Stable isotope-labeled IS is crucial) check_chromatography->check_is check_ms Calibrate & Tune MS check_is->check_ms check_ms->solution

References

Technical Support Center: Stability of Trimethylazanium Functionalized Materials

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the stability of materials functionalized with trimethylazanium groups.

Frequently Asked Questions (FAQs)

Q1: What is the most common chemical degradation pathway for this compound functionalized materials?

A1: The primary degradation pathway for materials functionalized with this compound, a quaternary ammonium salt, is the Hofmann Elimination reaction.[1][2] This is a base-catalyzed process where a beta-hydrogen is abstracted, leading to the formation of an alkene and the release of a neutral tertiary amine (trimethylamine), resulting in the loss of the functional positive charge.[3][4]

Q2: Which environmental factors have the most significant impact on the stability of these materials?

A2: The stability of this compound functionalized materials is primarily influenced by three key factors:

  • pH: Basic or alkaline conditions significantly accelerate degradation via the Hofmann Elimination pathway.[3]

  • Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for elimination reactions and other degradation processes, reducing the material's thermal stability.[5][6][7]

  • Oxidative Stress: The presence of oxidizing agents or exposure to conditions that generate reactive oxygen species (e.g., UV light) can lead to oxidative degradation of the material's backbone or the functional group itself.[8][9]

Q3: How does the choice of counter-ion influence the stability of the functionalized material?

A3: The counter-ion can influence stability through electrostatic interactions. While the primary degradation pathways are often independent of the counter-ion, a strongly coordinating counter-ion can help stabilize the quaternary ammonium salt.[10] For elimination reactions, the key step is the abstraction of a proton by a base; however, in some cases, the counter-ion itself can act as a base if it is, for example, a hydroxide ion.[2][4]

Q4: Can the structure of the material itself be modified to improve stability?

A4: Yes, structural modifications are a key strategy. To inhibit Hofmann Elimination, one can design the linker connecting the this compound group to the material's backbone without any "beta-hydrogens" (hydrogens on the carbon atom adjacent to the one bonded to the nitrogen). Additionally, incorporating bulky groups near the functional moiety can create steric hindrance, making it more difficult for a base to access the beta-hydrogens.[1][4] Improving the thermal stability of the underlying polymer matrix can also enhance the overall material robustness.[7][11]

Troubleshooting Guide

Problem 1: My material is losing its antimicrobial/binding efficacy over time, and I detect a volatile amine odor.

  • Possible Cause: This is a classic sign of Hofmann Elimination. The loss of the positively charged this compound group negates its function (e.g., disrupting bacterial membranes), and the formation of trimethylamine produces a characteristic fishy odor.[1][3]

  • Troubleshooting Steps:

    • Confirm Degradation Product: Use analytical techniques like Headspace Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence of trimethylamine and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the newly formed alkene on your material.[12]

    • Check pH of Environment: Measure the pH of your storage solutions or experimental media. If the pH is neutral to alkaline, it is likely promoting the degradation.

    • Lower the pH: Store and use the material in a buffered solution with a slightly acidic pH (e.g., pH 5-6) if your application allows, as this will significantly slow down the base-catalyzed elimination.

    • Reduce Temperature: Store the material at lower temperatures (e.g., 4°C) to decrease the reaction rate.

Problem 2: The material shows significant degradation when exposed to heat during processing or application.

  • Possible Cause: The material has poor thermal stability. This could be due to the degradation of the this compound group or the decomposition of the underlying polymer backbone.[5][6]

  • Troubleshooting Steps:

    • Assess Thermal Stability: Use Thermogravimetric Analysis (TGA) to determine the onset temperature of degradation for the functionalized material.[5]

    • Incorporate Stabilizers: Consider adding antioxidants or thermal stabilizers to the material formulation if compatible with the end-use.[13]

    • Modify Polymer Backbone: If the instability lies within the matrix, consider using a polymer with a higher glass transition temperature (Tg) or one known for better thermal stability.[11][13]

    • Optimize Processing: Lower the temperature and duration of any heat-related processing steps.

Problem 3: I am unsure how to quantify the stability and degradation rate of my material.

  • Possible Cause: Lack of an established analytical protocol for stability testing.

  • Troubleshooting Steps:

    • Develop a Stability-Indicating Method: High-Performance Liquid Chromatography (HPLC) is a versatile technique for stability testing.[12] A proper method should be able to separate the intact functionalized material from its key degradation products.

    • Conduct an Accelerated Stability Study: Expose the material to stressed conditions (e.g., elevated temperature, different pH values) over a set time course.

    • Quantify Degradation: At each time point, analyze the samples using your validated HPLC method. The decrease in the peak area of the parent material over time can be used to calculate the degradation rate.

    • Characterize Degradants: Use LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the degradation products, confirming the degradation pathway.[12][14]

Visual Guides and Workflows

Degradation Pathway

Hofmann_Elimination Mechanism of Hofmann Elimination cluster_start Starting Material cluster_process Process cluster_products Degradation Products start This compound Group (R-CH₂-CH₂-N⁺(CH₃)₃) base Base (e.g., OH⁻) approaches Beta-Hydrogen start->base Exposure to basic conditions transition E2 Transition State base->transition Abstracts H⁺ alkene Alkene (R-CH=CH₂) transition->alkene Forms C=C bond amine Trimethylamine (N(CH₃)₃) transition->amine Leaving group departs

Caption: The Hofmann Elimination pathway, a major cause of instability.

Experimental Workflow

Stability_Workflow General Workflow for Stability Assessment prep 1. Prepare Material Samples (e.g., in solution, as a film) stress 2. Expose to Stress Conditions (e.g., varying pH, Temp, UV) prep->stress sampling 3. Collect Samples at Predetermined Time Points stress->sampling analysis 4. Analytical Measurement (e.g., HPLC, LC-MS) sampling->analysis quant 5. Quantify Degradation (Calculate % remaining parent material) analysis->quant identify 6. Identify Degradants (e.g., MS, NMR) analysis->identify report 7. Report Findings (Degradation kinetics, pathways) quant->report identify->report

References

Technical Support Center: Purification of Synthetic Trimethylazanium Salts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic trimethylazanium salts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My final this compound salt product has a noticeable "fishy" odor. What is the cause and how can I eliminate it?

  • Cause : A "fishy" or amine-like odor is a strong indicator of residual trimethylamine, which is a common starting material in the synthesis of this compound salts. This impurity suggests an incomplete reaction or inefficient removal during workup.

  • Troubleshooting :

    • Solvent Washing/Trituration : Washing the crude product with a solvent in which the this compound salt is insoluble, but trimethylamine is soluble (e.g., diethyl ether, cold acetone), can effectively remove this impurity.

    • Vacuum Drying : Applying a high vacuum can help to remove volatile impurities like residual trimethylamine.

    • Acid-Base Wash : If your product is in an organic solvent, a wash with a dilute acid solution can convert the volatile trimethylamine into its non-volatile hydrochloride salt, which can then be separated in an aqueous phase. Ensure your desired product is not soluble in the aqueous phase.

2. I'm observing a yellow or brownish discoloration in my final product. What are the likely impurities and purification strategies?

  • Cause : Discoloration in quaternary ammonium salts can arise from several sources, including the degradation of starting materials or the product, or the presence of oxidized side-products. Thermal degradation can also contribute to color formation.

  • Troubleshooting :

    • Recrystallization : This is one of the most effective methods for removing colored impurities. The choice of solvent is critical.

    • Activated Carbon Treatment : Adding a small amount of activated carbon to a solution of the crude product, followed by heating and then hot filtration, can effectively adsorb colored impurities. Use activated carbon sparingly, as it can also adsorb some of your product, leading to lower yields.

    • Use of Color-Inhibiting Agents : In some cases, adding a small amount of a color-inhibiting agent like hypophosphorous acid during the synthesis can prevent the formation of colored byproducts[1].

3. My NMR spectrum shows peaks that don't correspond to my desired product or starting materials. What are the potential side products?

  • Cause : The synthesis of this compound salts can sometimes lead to undermethylated (e.g., dimethylammonium salts) or overmethylated species, depending on the specific synthetic route. Thermal degradation can also lead to the formation of byproducts. For instance, N,N,N-trimethylanilinium salts can thermally degrade to methyl iodide and the parent aniline[2][3][4][5][6].

  • Troubleshooting :

    • Chromatography : Ion-exchange chromatography is a powerful technique for separating ionic compounds based on their charge[7][8]. It can be highly effective in separating the desired quaternary ammonium salt from less- or more-alkylated amines.

    • Recrystallization : Careful selection of a recrystallization solvent can sometimes selectively crystallize the desired product, leaving impurities in the mother liquor.

4. What is the best general approach for recrystallizing this compound salts?

  • General Principle : An ideal recrystallization solvent will dissolve the compound when hot but not when cold[9]. For salts, solvent mixtures are often effective.

  • Recommended Solvents :

    • Alcohols : Ethanol and methanol are often good starting points as they can dissolve many ionic salts upon heating[10].

    • Solvent/Anti-Solvent Systems : A common strategy is to dissolve the salt in a minimal amount of a polar solvent (like ethanol or methanol) and then add a less polar "anti-solvent" (like diethyl ether or ethyl acetate) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can yield high-purity crystals[10][11].

    • Other Systems : Mixtures such as n-hexane/acetone and n-hexane/THF have also been reported to be effective for recrystallization[10].

5. How can I remove inorganic salt impurities from my product?

  • Cause : Inorganic salts can be introduced as byproducts of the reaction or from aqueous workups.

  • Troubleshooting :

    • Solvent Selection : Choose an organic solvent in which your this compound salt is soluble but the inorganic salt is not. For example, many quaternary ammonium salts are soluble in alcohols or chloroform, while sodium chloride is not. Filtration will then separate the inorganic impurity.

    • Dialysis/Size Exclusion Chromatography : For larger this compound compounds, these techniques can be used to separate them from small inorganic salt ions.

Data Presentation: Solvent Selection for Recrystallization

The choice of solvent is crucial for successful recrystallization. The following table provides a general guide for solvent polarity, which can aid in selecting appropriate solvent/anti-solvent systems.

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good for highly polar salts. Can be used in combination with alcohols or acetone[10][11].
MethanolHigh65A good starting solvent for dissolving many quaternary ammonium salts[11][12].
EthanolHigh78Similar to methanol, widely used for recrystallizing salts[10][11].
AcetoneMedium56Can be a good solvent or anti-solvent depending on the specific salt[10][11].
Ethyl AcetateMedium77Often used as an anti-solvent with more polar solvents like alcohols[10][11].
DichloromethaneLow40Can dissolve some quaternary ammonium salts, useful for separating from inorganic impurities.
Diethyl EtherLow35Primarily used as an anti-solvent to precipitate salts from more polar solutions[10][11].
n-HexaneVery Low69Used as an anti-solvent in combination with more polar solvents to induce crystallization[10].

Experimental Protocols

Protocol 1: General Recrystallization Procedure (Two-Solvent System)

  • Dissolution : In an Erlenmeyer flask, dissolve the crude this compound salt in the minimum amount of a hot polar solvent (e.g., ethanol).

  • Addition of Anti-Solvent : While the solution is still warm, slowly add a less polar anti-solvent (e.g., diethyl ether) dropwise until the solution becomes persistently cloudy.

  • Clarification : Add a few more drops of the hot polar solvent until the solution becomes clear again.

  • Crystallization : Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator.

  • Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying : Dry the purified crystals under a high vacuum to remove all traces of solvent.

Protocol 2: Purification using Ion-Exchange Chromatography

  • Resin Selection : Choose a suitable ion-exchange resin. For purifying cationic this compound salts, a cation-exchange resin is typically used. Strong cation exchangers (e.g., those with sulfopropyl groups) are often effective[8][13].

  • Column Packing and Equilibration : Pack a chromatography column with the selected resin and equilibrate it by washing with several column volumes of a low ionic strength starting buffer[13][14].

  • Sample Loading : Dissolve the crude salt in the starting buffer and load it onto the column[13][15].

  • Washing : Wash the column with the starting buffer to remove any unbound, neutral, or weakly bound impurities[15].

  • Elution : Elute the bound this compound salt by increasing the salt concentration of the buffer. This can be done in a stepwise manner or with a continuous gradient[13][15]. The higher salt concentration competes with the product for binding sites on the resin, causing it to elute.

  • Fraction Collection and Analysis : Collect fractions as the product elutes and analyze them (e.g., by TLC, HPLC, or conductivity) to identify those containing the purified product.

  • Desalting : Combine the pure fractions and remove the elution buffer salts, for example, by dialysis, size-exclusion chromatography, or solvent evaporation followed by recrystallization.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final Final Product Start Crude Synthetic Product Analysis Assess Purity (NMR, TLC, Odor, Color) Start->Analysis Decision Impurity Type? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization General Impurities IonExchange Ion-Exchange Chromatography Decision->IonExchange Ionic/Structurally Similar Impurities Carbon Activated Carbon Treatment Decision->Carbon Color Impurities FinalAnalysis Final Purity Check Recrystallization->FinalAnalysis IonExchange->FinalAnalysis Carbon->FinalAnalysis PureProduct Pure this compound Salt FinalAnalysis->PureProduct

Caption: General workflow for the purification of this compound salts.

Troubleshooting_Tree Problem Problem Observed in Product Odor Fishy Odor? Problem->Odor Color Discoloration? Problem->Color ExtraPeaks Unexpected NMR Peaks? Problem->ExtraPeaks Odor->Color No Sol_Wash Solution: Solvent Wash / High Vacuum Odor->Sol_Wash Yes Color->ExtraPeaks No Recrys_Carbon Solution: Recrystallization or Activated Carbon Color->Recrys_Carbon Yes IEX_Recrys Solution: Ion-Exchange or Careful Recrystallization ExtraPeaks->IEX_Recrys Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Trimethylazanium Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of trimethylazanium is critical for understanding its physiological and pathological roles. This guide provides a comprehensive comparison of validated analytical methods for this compound quantification, offering insights into their principles, performance, and detailed experimental protocols.

Comparison of Analytical Methods

The quantification of the polar quaternary amine, this compound, presents unique analytical challenges. The primary methods employed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), each with distinct advantages and limitations.

ParameterHILIC-LC-MS/MSIon-Pair Chromatography-LC-MS/MSGC-MS (with Derivatization)
Principle Separation based on partitioning between a hydrophilic stationary phase and a mobile phase with a high organic solvent content.[1][2]An ion-pairing agent is added to the mobile phase to form a neutral ion-pair with the charged analyte, allowing for separation on a reversed-phase column.The non-volatile this compound is chemically modified (derivatized) to increase its volatility for separation in the gas phase.
Sample Type Ideal for polar and thermally sensitive compounds.[3][4]Suitable for a wide range of polar and ionic compounds.Best for volatile and thermally stable compounds; requires derivatization for non-volatile analytes.[3][4][5]
Sensitivity Generally offers high sensitivity and low detection limits, often in the picogram range.[3]Sensitivity can be influenced by the choice of ion-pairing reagent and potential for ion suppression in the MS source.Can achieve high sensitivity, but the derivatization step can introduce variability.
Selectivity High selectivity is achieved through both chromatographic separation and mass spectrometric detection (MRM mode).Good selectivity, but potential for co-elution with other sample components that interact with the ion-pairing reagent.High selectivity, especially with mass spectrometric detection, which provides structural information.
Sample Preparation Typically involves protein precipitation for biological samples followed by dilution in an organic solvent.[1][2]May require solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.Involves extraction and a mandatory derivatization step, which can add complexity and time to the workflow.[6]
Throughput Generally high, with rapid analysis times possible with modern UHPLC systems.Moderate throughput, as equilibration times for ion-pair chromatography can be longer.Lower throughput due to the additional derivatization step.
Robustness Considered a robust and reproducible method.Can be less robust due to the potential for column degradation from ion-pairing reagents and variability in ion-pair formation.The derivatization reaction needs to be consistent and complete for good reproducibility.

Experimental Protocols

Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS)

This method is well-suited for the analysis of polar compounds like this compound from biological matrices.

a. Sample Preparation (from Plasma/Serum)

  • To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 5 mM ammonium formate).

b. Chromatographic Conditions

  • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 95% B, hold for 1 minute, decrease to 50% B over 5 minutes, then return to 95% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ion transitions for this compound and the internal standard would be determined by infusion and optimization.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Ion-Pair Chromatography-LC-MS/MS

This technique utilizes an ion-pairing reagent to retain and separate this compound on a reversed-phase column.

a. Sample Preparation

  • Sample preparation can follow a similar protein precipitation protocol as for HILIC, or a solid-phase extraction (SPE) may be employed for cleaner extracts.

  • For SPE, a cation-exchange cartridge can be used to retain this compound, which is then eluted with a solution containing a counter-ion.

b. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 5 mM heptafluorobutyric acid (HFBA) as the ion-pairing reagent.

  • Mobile Phase B: Acetonitrile with 5 mM HFBA.

  • Gradient: A suitable gradient from a low to high percentage of mobile phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

c. Mass Spectrometry Conditions

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Optimized for this compound and the internal standard. Note that ion-pairing reagents can sometimes suppress the MS signal, requiring careful optimization of source parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to its non-volatile nature, this compound requires a derivatization step to be analyzed by GC-MS.

a. Sample Preparation and Derivatization

  • Extract this compound from the sample matrix using a suitable solvent and concentrate the extract.

  • Derivatization Step (Silylation): To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and an appropriate solvent (e.g., pyridine).

  • Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

b. GC Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Injector Temperature: 250°C.

c. MS Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Full scan to identify the derivatized this compound and selected ion monitoring (SIM) for quantification.

Mandatory Visualization

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Quantification Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction (Protein Precipitation, SPE, LLE) Sample->Extraction Derivatization Derivatization (For GC-MS) Extraction->Derivatization Reconstitution Reconstitution Extraction->Reconstitution GC Gas Chromatography Derivatization->GC LC Liquid Chromatography (HILIC or Ion-Pair) Reconstitution->LC MS Tandem Mass Spectrometry (MS/MS Detection) LC->MS GC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Caption: Experimental workflow for this compound quantification.

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the study, including the sample matrix, required sensitivity, available instrumentation, and desired throughput. HILIC-LC-MS/MS stands out as a highly sensitive, selective, and robust method for the direct analysis of this polar compound in biological fluids. Ion-pair chromatography offers a viable alternative within the LC-MS framework, though it may present challenges in terms of robustness. GC-MS, while a powerful technique, necessitates a derivatization step, which adds complexity to the workflow. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their analytical needs.

References

A Comparative Analysis of Trimethylazanium-Based Surfactants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance of four key trimethylazanium-based surfactants—Dodecyltrimethylammonium Bromide (DTAB), Cetyltrimethylammonium Bromide (CTAB), Benzalkonium Chloride (BAC), and Stearalkonium Chloride—reveals significant differences in their efficacy across critical parameters including micelle formation, surface tension reduction, antimicrobial activity, and cytotoxicity. This guide provides a comprehensive overview of their performance based on available experimental data to aid researchers, scientists, and drug development professionals in selecting the appropriate surfactant for their specific applications.

This compound-based surfactants, a class of cationic surfactants, are widely utilized in various scientific and industrial applications, from detergents and cosmetics to drug delivery and antimicrobial agents. Their amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and a hydrophobic alkyl chain, allows them to self-assemble into micelles in aqueous solutions and reduce surface tension. The length of the alkyl chain and the nature of the counter-ion significantly influence their physicochemical properties and biological activity.

Key Performance Indicators: A Tabular Comparison

To facilitate a clear and direct comparison, the following tables summarize the key performance indicators for DTAB, CTAB, and Benzalkonium Chloride. Due to limited available quantitative data for Stearalkonium Chloride in the scientific literature, its specific values for Critical Micelle Concentration (CMC), Surface Tension, Cytotoxicity (IC50), and Minimum Inhibitory Concentration (MIC) are not included in these comparative tables.

SurfactantMolecular FormulaMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)
Dodecyltrimethylammonium Bromide (DTAB)C₁₅H₃₄BrN308.3415.6
Cetyltrimethylammonium Bromide (CTAB)C₁₉H₄₂BrN364.450.92 - 1.0
Benzalkonium Chloride (BAC)Mixture of C₂₁H₃₈NCl to C₂₇H₅₀NClVariable~0.008% (w/v)

Table 1: Physicochemical Properties of Selected this compound-Based Surfactants. This table provides a summary of the molecular formula, molecular weight, and critical micelle concentration (CMC) of the surfactants.

SurfactantSurface Tension at CMC (mN/m)
Dodecyltrimethylammonium Bromide (DTAB)~35
Cetyltrimethylammonium Bromide (CTAB)~33
Benzalkonium Chloride (BAC)~28.27 (at 1 g/L)[1]

Table 2: Surface Tension Reduction Efficacy. This table compares the ability of the surfactants to reduce the surface tension of water at their respective CMCs.

SurfactantTest OrganismMinimum Inhibitory Concentration (MIC)
Dodecyltrimethylammonium Bromide (DTAB)Listeria monocytogenes120 mg/L[2]
Cetyltrimethylammonium Bromide (CTAB)Staphylococcus aureus0.25 - 32 µg/mL[3]
Benzalkonium Chloride (BAC)Escherichia coli0.00039% (3.9 µg/mL)
Staphylococcus aureus0.0032% (32 µg/mL)

Table 3: Antimicrobial Efficacy. This table presents the Minimum Inhibitory Concentration (MIC) of the surfactants against common bacterial strains.

SurfactantCell LineIC50
Dodecyltrimethylammonium Bromide (DTAB)Data not available for HeLa cells-
Cetyltrimethylammonium Bromide (CTAB)Data not available for HeLa cells-
Benzalkonium Chloride (BAC)Human Alveolar Epithelial Cells5.04 µg/mL

Table 4: In Vitro Cytotoxicity. This table shows the half-maximal inhibitory concentration (IC50) of the surfactants against a human cell line.

Experimental Methodologies

The data presented in this guide are derived from various experimental techniques. Below are detailed protocols for the key experiments cited, providing a framework for reproducible research.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and surface tension of surfactant solutions are typically determined using a tensiometer with the Du Noüy ring or Wilhelmy plate method.

Protocol:

  • Prepare a stock solution of the surfactant in deionized water.

  • Create a series of dilutions from the stock solution, covering a range of concentrations above and below the expected CMC.

  • Calibrate the tensiometer using deionized water.

  • Measure the surface tension of each dilution, ensuring the platinum ring or plate is thoroughly cleaned and flamed between measurements.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at the point of inflection in the resulting curve, where the surface tension plateaus. The surface tension value at this plateau is the surface tension at the CMC.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of the surfactants is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

  • Prepare a series of twofold dilutions of the surfactant in a sterile 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a positive control (broth with bacteria, no surfactant) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the surfactant that completely inhibits visible growth of the microorganism.

Determination of Cytotoxicity (IC50) by MTT Assay

The cytotoxicity of the surfactants is assessed by determining the half-maximal inhibitory concentration (IC50) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a relevant cell line (e.g., HeLa).

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a series of dilutions of the surfactant in the cell culture medium.

  • Replace the existing medium in the wells with the medium containing the different surfactant concentrations.

  • Include a vehicle control (cells with medium, no surfactant).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the logarithm of the surfactant concentration and determine the IC50 value, which is the concentration that causes a 50% reduction in cell viability.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the relationships between different parameters, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_CMC cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Stock Stock Surfactant Solution Dilutions Serial Dilutions Stock->Dilutions Tensiometer Tensiometer Measurement Dilutions->Tensiometer Plot Plot Surface Tension vs. log(Concentration) Tensiometer->Plot CMC Determine CMC & Surface Tension @ CMC Plot->CMC

Caption: Workflow for CMC and Surface Tension Determination.

Experimental_Workflow_MIC cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Surfactant_Dilutions Surfactant Dilutions in Microtiter Plate Inoculation Inoculate Wells Surfactant_Dilutions->Inoculation Bacterial_Inoculum Standardized Bacterial Inoculum Bacterial_Inoculum->Inoculation Incubate Incubate at 37°C Inoculation->Incubate Visual_Assessment Visual Assessment of Growth Incubate->Visual_Assessment MIC_Determination Determine MIC Visual_Assessment->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Surfactant_Treatment Treat with Surfactant Dilutions Cell_Seeding->Surfactant_Treatment MTT_Addition Add MTT Reagent Surfactant_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for IC50 Determination using MTT Assay.

Discussion and Conclusion

The presented data highlights the significant impact of the alkyl chain length on the efficacy of this compound-based surfactants. As the hydrophobic chain length increases from dodecyl (C12) in DTAB to cetyl (C16) in CTAB, the critical micelle concentration decreases, indicating a greater tendency for self-assembly at lower concentrations. This is accompanied by a slight decrease in surface tension at the CMC.

Benzalkonium chloride, being a mixture of compounds with varying alkyl chain lengths, exhibits a very low CMC and strong surface tension reduction capabilities. This, coupled with its broad-spectrum antimicrobial activity, makes it a potent biocide.

While quantitative data for Stearalkonium Chloride is scarce in the readily available literature, its structure, featuring a long C18 stearyl chain, suggests it would have a very low CMC and be a highly effective surfactant, primarily used for its conditioning and antistatic properties in cosmetic formulations.

The choice of a this compound-based surfactant should be guided by the specific requirements of the application. For applications requiring efficient micelle formation at low concentrations, surfactants with longer alkyl chains like CTAB are preferable. For strong antimicrobial and surface activity, Benzalkonium Chloride is a suitable choice. DTAB offers a balance of surfactancy and antimicrobial properties. Further research is warranted to fully characterize the efficacy of Stearalkonium Chloride and to conduct direct comparative studies of these surfactants under identical experimental conditions to provide a more definitive ranking of their performance.

References

Cross-Validation of Trimethylazanium (TMAO) Measurements: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methodologies for the quantification of trimethylazanium, commonly referred to in scientific literature as trimethylamine N-oxide (TMAO). As a biomarker of significant interest in cardiovascular disease and metabolic disorders, the ability to reliably and consistently measure TMAO across different laboratories is paramount for advancing research and clinical applications. This document outlines the performance of various analytical platforms, offering supporting data from key validation studies to guide researchers, scientists, and drug development professionals in their selection and implementation of TMAO measurement techniques.

Executive Summary

The accurate measurement of TMAO is critical for understanding its physiological and pathological roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for TMAO quantification.[1][2][3] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy offers a high-throughput alternative for clinical laboratory settings.[4][5][6] This guide presents a cross-validation of these methods, summarizing their performance characteristics and providing detailed experimental protocols to facilitate inter-laboratory comparability.

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for TMAO quantification as reported in peer-reviewed studies.

Table 1: Performance Characteristics of an LC-MS/MS Method for TMAO Quantification

ParameterPerformance
Linearity Range1 - 5,000 ng/mL
Correlation Coefficient (R²)> 0.996
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)0.37 - 1.98%
Inter-day Precision (%CV)0.53 - 1.62%
Intra-day Accuracy99.61 - 103.36%
Inter-day Accuracy99.91 - 104.33%
Data derived from a study validating a simple LC-MS/MS method using a surrogate matrix.[1]

Table 2: Performance Characteristics of a Stable Isotope Dilution LC-MS/MS Method

ParameterPerformance
Lower Limit of Quantification (LLOQ)0.05 µM
Upper Limit of Quantification (ULOQ)> 200 µM
Intra-day Coefficient of Variance (%CV)< 6.4%
Inter-day Coefficient of Variance (%CV)< 9.9%
Accuracy (Spike and Recovery)97.3 - 101.6%
Data from a study detailing a stable isotope dilution LC/MS/MS method.[3]

Table 3: Performance Characteristics of an NMR-Based Assay for TMAO Quantification

ParameterPerformance
Reportable Range3.3 - 3,000 µM
Limit of Blank1.6 µM
Limit of Detection3.0 µM
Limit of Quantitation3.3 µM
Within-run Imprecision (%CV)4.3 - 14.5%
Within-lab Imprecision (%CV)4.3 - 14.5%
Data from a study developing an automated NMR spectroscopy assay.[4][6]

Cross-Methodology Validation: LC-MS/MS vs. NMR

A key aspect of ensuring measurement reliability is the comparison of results obtained from different analytical platforms. A study comparing TMAO concentrations in human plasma samples measured by both an automated NMR assay and a validated LC-MS/MS method demonstrated excellent correlation.

Table 4: Method Comparison for TMAO Quantification in Human Plasma (n=52)

ParameterResult
Correlation Coefficient (R²)0.98
This high correlation indicates a strong agreement between the two methodologies, suggesting that with proper validation, both techniques can yield comparable results.[4][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of results between laboratories. Below are summaries of key experimental protocols for TMAO quantification.

LC-MS/MS Method Using a Surrogate Matrix

This method utilizes a simplified sample preparation procedure and a surrogate matrix for calibration to avoid interference from endogenous TMAO in biological matrices.[1]

  • Sample Preparation: 50 µL of plasma, calibrator, or quality control sample is mixed with 200 µL of internal standard solution (e.g., d9-TMAO in methanol). The mixture is vortexed and centrifuged to precipitate proteins.

  • Chromatography: The supernatant is injected into a liquid chromatography system. A suitable column (e.g., a C18 column) is used with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The precursor-to-product ion transitions for TMAO and the internal standard are monitored. For TMAO, this is typically m/z 76 → 58.[3]

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

Automated NMR Spectroscopy Assay

This high-throughput method is suitable for clinical laboratories and involves minimal sample preparation.[4][6]

  • Sample Preparation: Serum or plasma samples are mixed with a pH buffer/reagent. This step is crucial to shift the TMAO analyte peak to a less crowded region of the NMR spectrum.

  • NMR Data Acquisition: Spectra are acquired on a high-throughput NMR clinical analyzer. The acquisition method is designed to attenuate the broad protein background signal.

  • Quantification: A non-negative least squares algorithm is used for peak deconvolution to determine the TMAO concentration.

Visualizing Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the key steps in the analytical processes.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification start Plasma Sample precip Protein Precipitation (with Internal Standard) start->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Collection centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc ms Tandem Mass Spectrometry (Detection - MRM) lc->ms data Data Acquisition ms->data quant Peak Area Ratio vs. Concentration data->quant result TMAO Concentration quant->result

Caption: Workflow for TMAO quantification using LC-MS/MS.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis start_nmr Serum/Plasma Sample buffer Addition of pH Buffer/Reagent start_nmr->buffer sample_ready Prepared Sample buffer->sample_ready nmr_acq NMR Data Acquisition sample_ready->nmr_acq deconv Peak Deconvolution (Algorithm) nmr_acq->deconv result_nmr TMAO Concentration deconv->result_nmr

Caption: Workflow for TMAO quantification using NMR spectroscopy.

CrossValidation_Logic labA Laboratory A (e.g., LC-MS/MS) resultsA Results from Lab A labA->resultsA labB Laboratory B (e.g., NMR) resultsB Results from Lab B labB->resultsB samples Identical Patient Samples samples->labA samples->labB comparison Statistical Comparison (e.g., Correlation Analysis) resultsA->comparison resultsB->comparison conclusion Assessment of Inter-Laboratory Agreement comparison->conclusion

Caption: Logical flow for cross-validation of TMAO measurements.

Conclusion

The cross-validation of this compound (TMAO) measurements between different laboratories and analytical platforms is achievable with rigorously validated methods. Both LC-MS/MS and NMR spectroscopy have demonstrated the necessary precision, accuracy, and sensitivity for the reliable quantification of TMAO in biological samples. For researchers and drug development professionals, the choice of methodology may depend on factors such as required throughput, sensitivity, and available instrumentation. By adhering to detailed and standardized experimental protocols, the scientific community can ensure the comparability and reproducibility of TMAO data, which is essential for its continued investigation as a clinically relevant biomarker.

References

A Tale of Two Modifiers: Trimethylazanium vs. Tetramethylammonium in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate mobile phase modifier is a critical step in developing robust and reliable chromatographic methods. This guide provides a comprehensive comparison of two cationic modifiers, trimethylazanium and tetramethylammonium, detailing their distinct applications, mechanisms of action, and performance characteristics with supporting experimental data.

While both this compound (protonated trimethylamine) and tetramethylammonium are quaternary ammonium compounds, their roles in chromatography are fundamentally different. This compound, typically used in its deprotonated form, trimethylamine, serves as a mobile phase additive in Hydrophilic Interaction Liquid Chromatography (HILIC) to improve the peak shape of basic analytes. In contrast, tetramethylammonium is employed as a classic ion-pairing agent in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to enhance the retention of acidic analytes.

At a Glance: Key Differences

FeatureThis compound (as Trimethylamine)Tetramethylammonium
Chromatographic Mode Hydrophilic Interaction Liquid Chromatography (HILIC)Reversed-Phase (RP) HPLC
Primary Function Improves peak shape of basic compounds by suppressing silanol interactions.Acts as an ion-pairing agent to increase the retention of acidic compounds.
Mechanism of Action Competes with basic analytes for active sites (silanols) on the stationary phase.Forms a neutral ion pair with acidic analytes, which is then retained by the non-polar stationary phase.
Typical Analytes Polar basic and hydrophilic compounds.Acidic and anionic compounds.
Typical Concentration Low mM concentrations (e.g., 0.1% v/v) in the mobile phase.Typically 5-20 mM in the aqueous portion of the mobile phase.
MS Compatibility Generally compatible, as it is volatile.Can cause ion suppression in mass spectrometry.

Performance Data and Experimental Protocols

Due to their use in different chromatographic modes for distinct analyte types, a direct head-to-head performance comparison is not feasible. Instead, this guide presents representative data and protocols for each modifier in its respective application.

Tetramethylammonium as an Ion-Pairing Agent in RP-HPLC

Tetramethylammonium hydroxide is a common choice for an ion-pairing reagent when analyzing acidic compounds that are poorly retained in traditional reversed-phase chromatography.[1] By forming an ion pair, it increases the hydrophobicity of the analyte, leading to greater retention on a C18 or other non-polar stationary phase.

Table 1: Performance of Tetramethylammonium Hydroxide in the Analysis of Mirtazapine and Related Substances

AnalyteRetention Time (min)USP Tailing
Mirtazapine Related Compound C15.81.4
Mirtazapine Related Compound D18.21.3
Mirtazapine30.51.2

Data adapted from a study on the analysis of mirtazapine and its related substances.

This method demonstrates the use of tetramethylammonium hydroxide to achieve adequate retention and separation of acidic drug impurities.

  • Column: XBridge C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic mixture of tetramethylammonium hydroxide buffer (pH 7.4), Acetonitrile, Methanol, and Tetrahydrofuran (67:15:12.5:7.5 v/v/v/v)

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Detection: UV at 240 nm

  • Sample Diluent: 1:1 Acetonitrile/Water

Trimethylamine as a Mobile Phase Additive in HILIC

Trimethylamine is frequently added to the mobile phase in HILIC to mitigate peak tailing of basic analytes.[2] In HILIC, polar analytes are separated on a polar stationary phase. Residual acidic silanol groups on the silica-based stationary phase can interact with basic analytes, causing poor peak shape. Trimethylamine, being a small basic molecule, effectively competes for these active sites, leading to improved peak symmetry.

Table 2: Performance of Trimethylamine in the HILIC Analysis of Polar Basic Compounds

AnalyteRetention Time (min)Peak Shape
Methylamine~2.5Symmetrical
Dimethylamine~3.0Symmetrical
Trimethylamine~3.5Symmetrical

Data inferred from a method for the analysis of small amines.[3]

This protocol illustrates the use of an amine additive in the mobile phase for the analysis of polar basic compounds. While this specific example analyzes trimethylamine itself, the principle applies to the use of trimethylamine as a modifier for other basic analytes.

  • Column: Coresep 100 mixed-mode, 4.6 x 150 mm, 2.7 µm

  • Mobile Phase: 5% Acetonitrile in water with 0.1% Trifluoroacetic acid (TFA)

  • Flow Rate: 1.0 mL/min

  • Detection: Evaporative Light Scattering Detector (ELSD)

  • Injection Volume: 3 µL

Note: In this example, TFA is used as an ion-pairing agent to aid retention in a mixed-mode separation. For a pure HILIC separation of basic analytes, trimethylamine would be added to the mobile phase to improve peak shape.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct roles of tetramethylammonium and trimethylamine in their respective chromatographic modes.

Tetramethylammonium_Mechanism cluster_RP Reversed-Phase Chromatography Analyte Acidic Analyte (A⁻) IonPair Neutral Ion Pair (A⁻TMA⁺) Analyte->IonPair Forms in Mobile Phase TMA Tetramethylammonium (TMA⁺) TMA->IonPair StationaryPhase C18 Stationary Phase (Non-polar) IonPair->StationaryPhase Retained by Hydrophobic Interaction

Mechanism of Tetramethylammonium as an Ion-Pairing Agent.

Trimethylamine_Mechanism cluster_HILIC HILIC Chromatography Analyte Basic Analyte (B) StationaryPhase Polar Stationary Phase Analyte->StationaryPhase Improved Peak Shape TMA Trimethylamine (TMA) Silanol Active Silanol Site (Si-O⁻) TMA->Silanol Blocks Active Site Silanol->Analyte Undesirable Interaction (Causes Tailing)

Mechanism of Trimethylamine as a Peak Shape Enhancer.

Logical Workflow for Modifier Selection

The choice between this compound (as trimethylamine) and tetramethylammonium is dictated by the nature of the analyte and the desired chromatographic separation mode.

Modifier_Selection Analyte Analyte Properties Polarity Polar or Non-polar? Analyte->Polarity HILIC HILIC Mode Polarity->HILIC Polar RP_HPLC RP-HPLC Mode Polarity->RP_HPLC Non-polar Charge Acidic or Basic? TMA Use Trimethylamine for Peak Shape Improvement Charge->TMA Basic TETRA Use Tetramethylammonium as Ion-Pairing Agent Charge->TETRA Acidic HILIC->Charge RP_HPLC->Charge

References

A Comparative Study of Trimethylazanium and Choline in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cell culture, optimizing media composition is paramount for achieving robust cell growth, high viability, and maximal productivity of biologics. Among the myriad of media components, trimethylazanium, more commonly known as betaine or glycine betaine, and choline play crucial, yet distinct, roles. This guide provides an objective comparison of their performance in cell culture media, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

At a Glance: this compound (Betaine) vs. Choline

FeatureThis compound (Betaine)Choline
Primary Function Osmoprotectant, Methyl DonorEssential Nutrient for Membrane Synthesis
Methyl Donation Direct and efficient methyl donor.Indirect methyl donor after conversion to betaine.
Osmoprotection Effectively protects cells from osmotic stress and apoptosis induced by high osmolality.[1][2][3][4]No direct osmoprotective role.
Cell Growth Can restore growth rates under stressful conditions like high pCO2 and hyperosmolality.[2] Its effect under standard conditions is not consistently positive.[5]Essential for cell proliferation; deficiency leads to apoptosis.[6][7]
Protein Productivity Effects are variable and clone-dependent. It can maintain or, in some cases, decrease specific productivity that was enhanced by hyperosmolality.[1][2]As an essential nutrient, its presence is critical for overall cellular health and thus sustained protein production.
Metabolic Pathway Directly participates in the methionine cycle by donating a methyl group to homocysteine to form methionine.[8][9]Serves as a precursor for phosphatidylcholine synthesis and, after mitochondrial oxidation, is converted to betaine.[8][9]

Delving Deeper: A Head-to-Head Comparison

Role in Cellular Metabolism and Function

Choline is an essential, water-soluble nutrient, often classified as a B-vitamin, that is a fundamental component of cell membranes.[8] Its primary role is as a precursor for the synthesis of phosphatidylcholine and sphingomyelin, two major phospholipids vital for maintaining the structural integrity of cellular and organellar membranes.[6] Adequate choline is therefore indispensable for cell growth, proliferation, and viability.[6][7] Choline deficiency has been shown to inhibit cell proliferation and induce apoptosis in various cell types, including neural stem cells.[6][7]

This compound (Betaine) , a trimethylated derivative of the amino acid glycine, is well-established as a potent osmoprotectant.[1][2][3][4] In hyperosmotic environments, a common stressor in high-density cell cultures, betaine accumulates intracellularly, helping to maintain cell volume and function without perturbing cellular machinery.[2] Furthermore, betaine is a more direct and efficient methyl donor than choline.[8] It participates in the methionine cycle by donating one of its methyl groups to homocysteine to regenerate methionine, a critical amino acid for protein synthesis and other methylation reactions.[8][9]

The metabolic link between the two is that choline is a precursor to betaine. This conversion occurs in the mitochondria through a two-step oxidation process.[9] This means that while choline can indirectly provide methyl groups, supplying betaine directly is a more efficient route for this specific metabolic function.

Impact on Cell Culture Performance

Direct comparative studies of choline and this compound supplementation in bioproduction cell culture media are limited. However, by synthesizing data from individual studies, we can infer their comparative performance.

Cell Growth and Viability:

  • Choline: As an essential nutrient, a baseline level of choline is critical for maintaining normal cell growth and viability. Choline deficiency is detrimental, leading to reduced proliferation and increased cell death.[6][7]

  • This compound (Betaine): Under standard culture conditions, the addition of betaine may not significantly enhance cell growth or viable cell concentration.[5] However, under conditions of stress, such as elevated osmolality or high carbon dioxide levels, betaine has demonstrated a significant protective effect, restoring specific growth rates.[2] For instance, in hybridoma and CHO cells subjected to high pCO2, betaine supplementation restored the specific growth rate to levels observed under control conditions.[2]

Recombinant Protein Production:

  • Choline: A consistent supply of choline is necessary to support the cellular machinery required for robust and sustained protein production. Its role is foundational to cellular health rather than being a direct enhancer of specific productivity.

  • This compound (Betaine): The effect of betaine on specific protein productivity is more complex and appears to be cell-line and product-dependent.[1][4] In some recombinant CHO cell lines, hyperosmotic conditions increased specific protein productivity, and the addition of betaine helped to maintain this enhanced productivity by mitigating the negative effects of the stress on cell growth.[1] However, in other cell lines, betaine was found to decrease the specific antibody productivity that was initially enhanced by the hyperosmotic stress.[1]

Experimental Protocols

To facilitate further research, we provide a detailed methodology for a comparative study of this compound and choline in a fed-batch CHO cell culture system.

Objective:

To compare the effects of this compound and choline supplementation on CHO cell growth, viability, and monoclonal antibody (mAb) production.

Materials:
  • GS-CHO cell line expressing a monoclonal antibody.

  • Chemically defined basal medium and feed.

  • This compound (Betaine) stock solution (e.g., 1 M in WFI).

  • Choline Chloride stock solution (e.g., 1 M in WFI).

  • Shake flasks or benchtop bioreactors.

  • Cell counter (e.g., Vi-CELL).

  • Biochemical analyzer (for metabolites).

  • HPLC or other suitable method for mAb quantification.

Experimental Workflow:

G cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Data Analysis A Thaw and expand GS-CHO cells B Prepare basal media with varying concentrations of This compound and Choline A->B C Inoculate shake flasks/bioreactors at a seeding density of 0.5 x 10^6 cells/mL B->C D Incubate at 37°C, 5% CO2, 130 RPM C->D E Daily sampling for cell counts, viability, metabolites, and mAb titer D->E F Feed cultures on specified days E->F G Determine Viable Cell Density and Viability E->G H Quantify Glucose, Lactate, Glutamine, and Ammonia E->H I Measure mAb Titer E->I J Calculate Specific Growth Rate and Specific Productivity G->J I->J

Fig. 1: Experimental workflow for the comparative study.
Detailed Steps:

  • Cell Culture Preparation:

    • Thaw a vial of the GS-CHO cells and expand them in the basal medium for several passages until consistent growth is achieved.

    • Prepare experimental media by supplementing the basal medium with different concentrations of this compound or choline (e.g., 0 mM, 5 mM, 10 mM, 20 mM for each). A control group with no supplementation should be included.

  • Inoculation and Culture:

    • Inoculate shake flasks or bioreactors with the adapted cells at a seeding density of 0.5 x 10^6 viable cells/mL.

    • Maintain the cultures under standard conditions (37°C, 5% CO2, appropriate agitation).

  • Sampling and Analysis:

    • Collect samples daily to measure viable cell density (VCD) and viability using a cell counter.

    • Analyze the spent media for key metabolites such as glucose, lactate, glutamine, and ammonia.

    • Quantify the mAb titer using a suitable method like Protein A HPLC.

  • Feeding Strategy:

    • On specified days of the culture (e.g., days 3, 5, 7, 9, and 11), add a pre-determined volume of the concentrated feed solution to the cultures.

  • Data Interpretation:

    • Plot the VCD and viability over time for each condition.

    • Calculate the specific growth rate (µ) during the exponential phase.

    • Calculate the specific productivity (qp) of the mAb.

    • Compare the final mAb titers across all conditions.

Signaling and Metabolic Pathways

The distinct roles of this compound and choline are rooted in their involvement in different, though interconnected, metabolic pathways.

Choline Metabolic Pathway:

Choline's primary metabolic fate is its incorporation into phosphatidylcholine, a key component of cellular membranes. This pathway is crucial for cell division and maintaining cellular structure. Additionally, choline can be oxidized in the mitochondria to form betaine, which then enters the one-carbon metabolism cycle.

G cluster_choline Choline Metabolism Choline Choline PC Phosphatidylcholine Choline->PC CDP-choline pathway Betaine_Aldehyde Betaine Aldehyde Choline->Betaine_Aldehyde Choline Dehydrogenase (Mitochondria) Membranes Cell Membranes PC->Membranes Betaine This compound (Betaine) Betaine_Aldehyde->Betaine Betaine Aldehyde Dehydrogenase (Mitochondria)

Fig. 2: Simplified choline metabolic pathway.
This compound (Betaine) in One-Carbon Metabolism:

Betaine's key metabolic role is as a methyl donor in the conversion of homocysteine to methionine, a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). This is particularly important when the folate-dependent pathway for methionine regeneration is compromised.

G cluster_betaine One-Carbon Metabolism Betaine This compound (Betaine) Homocysteine Homocysteine Betaine->Homocysteine BHMT Methionine Methionine Homocysteine->Methionine SAM S-Adenosyl- methionine Methionine->SAM Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation

References

Performance Showdown: A Comparative Guide to SPE Cartridges for Trimethylazanium (Choline) Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the analysis of trimethylazanium (choline), a critical quaternary amine in numerous biological processes, achieving clean and concentrated samples is paramount for accurate quantification. Solid-Phase Extraction (SPE) stands out as a robust technique for this purpose. This guide provides an objective comparison of the performance of different cation-exchange SPE cartridges, supported by experimental data for this compound and analogous compounds, to aid in the selection of the most suitable product for your analytical needs.

The primary mechanism for retaining the permanently positive-charged this compound is cation exchange. This guide focuses on weak cation exchange (WCX) and strong cation exchange (SCX) cartridges from leading manufacturers: Waters, Phenomenex, and Thermo Scientific. While direct head-to-head comparative data for this compound across all brands is limited in publicly available literature, performance can be effectively evaluated based on data from compounds with similar chemical properties (i.e., other quaternary amines and positively charged molecules).

Performance Data Summary

The following table summarizes the performance of various cation-exchange SPE cartridges based on recovery and reproducibility (Relative Standard Deviation, RSD) for this compound and analogous compounds.

SPE CartridgeAnalyte(s)MatrixRecovery (%)RSD (%)Citation(s)
Waters Oasis WCX Pramlintide (peptide, pI=10.2)Serum~75%N/A[1]
Phenomenex Strata-X-CW Benzalkonium Chloride (C12 and C14)Plasma85 - 86%< 10%[2]
Thermo Scientific SOLAµ SCX Opioids (including normeperidine)Urine96 - 106%< 5%[3]

N/A: Not Available in the cited source.

Experimental Workflow

The general workflow for solid-phase extraction of this compound using a cation-exchange cartridge involves a multi-step process. The following diagram illustrates the typical experimental procedure.

SPE_Workflow General SPE Workflow for this compound Extraction Condition 1. Conditioning Equilibrate 2. Equilibration Condition->Equilibrate Prepare sorbent Load 3. Sample Loading Equilibrate->Load Adjust pH Wash 4. Washing Load->Wash Retain analyte Elute 5. Elution Wash->Elute Remove interferences Analyze 6. Analysis Elute->Analyze Collect analyte

Caption: A generalized workflow for solid-phase extraction.

Detailed Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are the experimental protocols derived from application notes for some of the discussed SPE cartridges.

Waters Oasis WCX µElution Plate Protocol

This protocol is adapted from a method for the analysis of choline and acetylcholine.

  • Sample Pre-treatment: The sample containing this compound is basified, for example with 2% (v/v) ammonium hydroxide.

  • Conditioning: The sorbent in each well of the 96-well µElution plate (2 mg/well) is conditioned with 200 µL of Milli-Q water.

  • Equilibration: This step is often combined with conditioning in simplified protocols.

  • Sample Loading: 40 µL of the pre-treated sample is loaded onto the sorbent.

  • Washing:

    • A first wash is performed with 100 µL of Milli-Q water.

    • A second wash follows with 100 µL of methanol to remove non-polar interferences.

  • Elution: The target analyte, this compound, is eluted with 40 µL of 5% (v/v) formic acid in a 60:40 (v/v) isopropanol-acetonitrile mixture.

Phenomenex Strata-X-C General Protocol

This is a starting method for the extraction of basic compounds with a pKa ≤ 10.5, which is applicable to the permanently charged this compound.[4]

  • Conditioning: 1 mL of methanol is passed through the cartridge.

  • Equilibration: The cartridge is then equilibrated with 1 mL of acidified water (e.g., 0.1 N HCl).

  • Sample Loading: The sample, diluted and acidified, is loaded onto the cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1 N HCl in water is used to remove polar neutral compounds.

    • Wash 2: 1 mL of 0.1 N HCl in methanol is applied to remove non-polar and acidic interferences.

  • Elution: The retained basic compounds are eluted with two aliquots of 500 µL of 5% ammonium hydroxide in methanol.

Thermo Scientific SolEx SCX Protocol (General for Cation Exchange)

While a specific protocol for this compound on SolEx SCX was not detailed in the search results, a general procedure for strong cation exchange can be outlined based on common practices.

  • Conditioning: The cartridge is conditioned with an organic solvent like methanol.

  • Equilibration: The sorbent is equilibrated with deionized water or a buffer at a pH that ensures the analyte is charged.

  • Sample Loading: The sample, with its pH adjusted to be at least 2 pH units below the pKa of the analyte (for this compound, it is always charged), is loaded onto the cartridge.

  • Washing: A wash with a weak organic solvent or an acidic buffer is performed to remove interferences.

  • Elution: Elution is achieved using a solvent mixture containing a counter-ion or a high concentration of a basic modifier (e.g., ammonium hydroxide in methanol) to disrupt the ionic interaction between the analyte and the sorbent.

Discussion and Conclusion

The choice of an SPE cartridge for this compound extraction depends on several factors, including the sample matrix, required level of cleanup, and desired analytical sensitivity.

  • Waters Oasis WCX demonstrates good recovery for positively charged molecules.[1] A key advantage of weak cation exchangers is that the charge on the sorbent can be neutralized at a low pH, facilitating the elution of strongly retained quaternary amines.[5]

  • Phenomenex Strata-X-C , a strong cation exchange sorbent, also shows high recovery for other quaternary amines.[2] Strong cation exchangers maintain their negative charge across a wide pH range, which can provide robust retention.[6]

  • Thermo Scientific SOLAµ SCX provides excellent recoveries for basic compounds.[3] The fritless design of the SOLA products aims to improve reproducibility and reduce channeling.[7][8]

For this compound, which is a strong base (permanently charged), a weak cation exchange sorbent like Waters Oasis WCX or Phenomenex Strata-X-CW may offer more flexibility in the elution step.[2][5] However, strong cation exchangers like Phenomenex Strata-X-C and Thermo Scientific SolEx SCX can also yield high recoveries with an appropriately optimized elution solvent.

Ultimately, the optimal SPE cartridge and protocol should be determined through method development and validation using the specific sample matrix and analytical instrumentation available in your laboratory. The data and protocols presented in this guide serve as a strong starting point for this process.

References

A Head-to-Head Battle: Isotope Dilution vs. External Calibration for Trimethylazanium Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal calibration strategy for the quantitative analysis of trimethylazanium and its analogues by mass spectrometry.

In the precise world of quantitative analysis, particularly within the realms of pharmaceutical development and clinical research, the choice of calibration method can be the determining factor for data accuracy and reliability. When analyzing this compound-containing compounds, two principal calibration strategies come to the forefront: isotope dilution and external calibration. This guide provides a detailed comparison of these methods, supported by experimental data from closely related compounds, to aid researchers in making an informed decision for their analytical needs.

At a Glance: Performance Comparison

The following table summarizes the key performance metrics for isotope dilution and external calibration, based on published data for this compound analogues like miltefosine and trimethylamine-N-oxide (TMAO). Isotope dilution consistently demonstrates superior accuracy and precision, primarily due to its ability to correct for matrix effects and variations in sample preparation and instrument response.

Performance ParameterIsotope DilutionExternal CalibrationNotes
Accuracy (% Recovery) 97.3% - 101.6%[1][2]90.9% - 109.1%[3]Isotope dilution generally provides accuracy closer to 100% due to effective matrix effect compensation.[1][4]
Precision (%RSD/%CV) Intra-day: < 6.4% Inter-day: < 9.9%[2][5]Intra-day: < 10.7% Inter-day: 10.6%[6]Lower relative standard deviation (RSD) or coefficient of variation (CV) indicates higher precision.
Linearity (r²) ≥ 0.9996[7]≥ 0.996[8]Both methods can achieve excellent linearity over a defined concentration range.
Lower Limit of Quantification (LLOQ) 0.05 µM (for TMAO)[1][2]4 ng/mL (for miltefosine)[6][7]The LLOQ is dependent on the analyte, matrix, and instrumentation.
Matrix Effect Compensation ExcellentPoor to moderateIsotope dilution is the gold standard for mitigating unpredictable signal suppression or enhancement from the sample matrix.[4][9]
Internal Standard Requirement Stable isotope-labeled analogue of the analyteNot mandatory, but a structurally similar compound is often usedThe internal standard in isotope dilution co-elutes and has nearly identical chemical and physical properties to the analyte.[9]

Visualizing the Workflows

The fundamental difference between the two methods lies in how the calibrants and internal standards are utilized. The following diagrams illustrate the distinct experimental workflows.

Isotope_Dilution_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_quant Quantification Sample Analyte in Sample IS_spike Spike with known amount of Isotope-Labeled Internal Standard Sample->IS_spike Equilibration Equilibration of Analyte and IS IS_spike->Equilibration Extraction Sample Extraction (e.g., SPE, LLE, PP) Equilibration->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Ratio Measure Peak Area Ratio (Analyte / IS) LC_MS->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration Cal_Curve_ID Prepare Calibration Curve (Analyte/IS Ratio vs. Concentration) Cal_Curve_ID->Concentration

Isotope Dilution Workflow.

External_Calibration_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_quant Quantification Sample_EC Analyte in Sample Extraction_EC Sample Extraction (e.g., SPE, LLE, PP) Sample_EC->Extraction_EC LC_MS_Sample LC-MS/MS Analysis of Sample Extract Extraction_EC->LC_MS_Sample Cal_Stds Prepare Calibration Standards (Analyte in clean solvent) LC_MS_Stds LC-MS/MS Analysis of Calibration Standards Cal_Stds->LC_MS_Stds Peak_Area_Sample Measure Analyte Peak Area in Sample LC_MS_Sample->Peak_Area_Sample Peak_Area_Stds Measure Analyte Peak Area in Standards LC_MS_Stds->Peak_Area_Stds Concentration_EC Calculate Analyte Concentration Peak_Area_Sample->Concentration_EC Cal_Curve_EC Generate Calibration Curve (Peak Area vs. Concentration) Peak_Area_Stds->Cal_Curve_EC Cal_Curve_EC->Concentration_EC

External Calibration Workflow.

Deep Dive: Experimental Protocols

Below are representative, generalized protocols for the analysis of a this compound-containing compound using both calibration methods. These are based on methodologies reported for miltefosine and TMAO analysis via LC-MS/MS.[1][3][6][7][8][10]

Isotope Dilution Method Protocol
  • Preparation of Internal Standard (IS) Spiking Solution:

    • Prepare a stock solution of the stable isotope-labeled this compound analogue (e.g., d9-TMAO) in a suitable solvent like methanol.

    • Dilute the stock solution to a working concentration (e.g., 10 µM in methanol).[1]

  • Sample Preparation:

    • To a small volume of the biological sample (e.g., 20 µL of plasma), add a larger volume of the IS spiking solution (e.g., 80 µL).[1] This ensures a known amount of the IS is present in every sample.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and to precipitate proteins.

    • Centrifuge the sample at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.[1]

    • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by spiking known concentrations of the non-labeled this compound analyte into a surrogate matrix (e.g., dialyzed plasma or a synthetic matrix).

    • Process each calibration standard identically to the unknown samples, including the addition of the IS spiking solution.

  • LC-MS/MS Analysis:

    • Chromatography: Employ a suitable column (e.g., HILIC or C18) with a gradient elution program. For example, using a mobile phase system of A: 0.1% propanoic acid in water and B: 0.1% acetic acid in methanol.[1]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the native analyte and the isotope-labeled internal standard. For TMAO, this would be m/z 76 → 58, and for d9-TMAO, m/z 85 → 66.[1][8]

  • Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard for all samples and calibration standards.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

External Calibration Method Protocol
  • Sample Preparation:

    • Extract the this compound analyte from the sample matrix. This can be achieved through protein precipitation (e.g., adding acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE).[3][10]

    • After extraction, the resulting solution is typically evaporated and reconstituted in a solvent compatible with the LC mobile phase.

    • Optional but recommended: Add a non-isotopic internal standard (a different but structurally similar molecule) at this stage to correct for injection volume variability.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of the this compound analyte in a pure solvent (e.g., methanol:water).

    • Create a series of calibration standards by performing serial dilutions of the stock solution to cover the expected concentration range of the samples.[3] These standards are prepared in a clean solvent, not in the biological matrix.

  • LC-MS/MS Analysis:

    • Chromatography and Mass Spectrometry: The instrumental conditions are typically identical to those used in the isotope dilution method. The mass spectrometer is set to monitor the MRM transition of the analyte.

  • Quantification:

    • Measure the peak area of the analyte in both the processed samples and the external calibration standards.

    • Construct a calibration curve by plotting the analyte peak area against the concentration of the external calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.

Conclusion and Recommendation

For the quantitative analysis of this compound and its analogues, isotope dilution mass spectrometry is unequivocally the superior method . Its major advantage is the ability to compensate for variations in sample extraction efficiency and, most critically, to correct for matrix effects which can significantly bias results in external calibration.[4] External calibration can generate results that are 18-38% lower than the true value due to matrix suppression.[1][3] While external calibration is simpler and does not require the synthesis or purchase of expensive isotope-labeled standards, the potential for inaccurate and imprecise results, especially in complex biological matrices, makes it a less reliable choice for regulated or high-stakes research.

Recommendation: For robust, accurate, and reproducible quantification of this compound-containing compounds, especially in complex matrices encountered in drug development and clinical studies, the use of a stable isotope-labeled internal standard and an isotope dilution calibration strategy is strongly recommended. External calibration may be suitable for preliminary screening or when matrix effects have been proven to be negligible, but its limitations must be carefully considered.

References

A Comparative Analysis of the Catalytic Activity of Trimethylazanium Salts: Stability as a Key Performance Indicator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic efficacy of trimethylazanium salts in various organic transformations is a subject of considerable interest within the research and drug development communities. These quaternary ammonium salts, particularly derivatives of N,N,N-trimethylanilinium, are widely employed as phase-transfer catalysts, methylating agents, and in cross-coupling reactions. Their performance is not solely dictated by their reactivity but is also critically influenced by their stability under reaction conditions. A catalyst's stability determines its lifespan and turnover number, directly impacting the overall efficiency and cost-effectiveness of a synthetic process. This guide provides a comparative analysis of the stability of different this compound salts, offering insights into their relative performance as catalysts.

Comparative Stability of N,N,N-Trimethylanilinium Salts

The thermal stability of a catalyst is a crucial parameter that affects its practical application. A recent study investigated the relative degradation of various N,N,N-trimethylanilinium cations with non-nucleophilic counterions upon heating. The data, summarized in the table below, provides a quantitative comparison of the stability of these salts under identical experimental conditions. The percentage of the salt remaining after heating serves as a direct indicator of its stability.

This compound Salt CationAnionTemperature (°C)Time (min)SolventSalt Remaining (%)
N,N,N-trimethylaniliniumOTf⁻12020DMSO-d695
4-Fluoro-N,N,N-trimethylaniliniumOTf⁻12020DMSO-d693
4-Chloro-N,N,N-trimethylaniliniumOTf⁻12020DMSO-d691
4-Bromo-N,N,N-trimethylaniliniumOTf⁻12020DMSO-d690
4-Nitro-N,N,N-trimethylaniliniumOTf⁻12020DMSO-d675
3,5-Bis(trifluoromethyl)-N,N,N-trimethylaniliniumOTf⁻12020DMSO-d650

Data sourced from a study on the thermal decomposition of N,N,N-trimethylanilinium salts.

The results indicate that electron-withdrawing substituents on the phenyl ring of the N,N,N-trimethylanilinium cation generally decrease its thermal stability. This is evident from the lower percentage of salt remaining for derivatives with nitro and bis(trifluoromethyl) groups compared to the unsubstituted or halogen-substituted analogues. This decreased stability is attributed to the increased electrophilicity of the N-methyl groups, making them more susceptible to nucleophilic attack and subsequent degradation.

Experimental Protocols

Determination of Relative Thermal Stability of N,N,N-Trimethylanilinium Salts

The following protocol outlines the methodology used to obtain the comparative stability data presented in the table above.

1. Materials:

  • N,N,N-trimethylanilinium triflate (and its substituted derivatives)

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tubes

  • Heating block or oil bath

2. Procedure:

  • A 0.1 M solution of the respective N,N,N-trimethylanilinium salt was prepared in DMSO-d6.

  • The solution was transferred to an NMR tube.

  • An initial ¹H NMR spectrum was recorded at room temperature to determine the initial concentration of the salt.

  • The NMR tube was then heated to 120 °C using a calibrated heating block or oil bath.

  • The sample was maintained at this temperature for 20 minutes.

  • After heating, the NMR tube was allowed to cool to room temperature.

  • A final ¹H NMR spectrum was recorded.

  • The percentage of the remaining salt was calculated by comparing the integration of characteristic peaks of the anilinium cation in the initial and final NMR spectra.

Conceptual Workflow: Catalyst Selection Based on Stability

The selection of an appropriate this compound salt catalyst for a specific application should consider its inherent stability under the proposed reaction conditions. The following diagram illustrates a logical workflow for this selection process.

G cluster_0 Catalyst Selection Workflow A Define Reaction Conditions (Temperature, Solvent, Reagents) B Assess Stability Data of This compound Salt Candidates A->B Input C Select Candidate Salts with Sufficient Stability B->C Filter D Evaluate Catalytic Activity (Yield, Rate, Selectivity) C->D Test E Optimize Reaction with Most Promising Catalyst D->E Refine

Catalyst selection workflow based on stability.

This workflow emphasizes the importance of initially screening potential catalysts for their stability under the target reaction conditions before proceeding to more extensive catalytic activity studies. This approach can save significant time and resources by eliminating unstable candidates early in the development process.

Trimethylazanium (TMAO) as a Cardiovascular Disease Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of trimethylazanium N-oxide (TMAO), the oxidized form of this compound (TMA), with established and emerging biomarkers for cardiovascular disease (CVD). We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to offer an objective assessment of TMAO's performance and potential clinical utility.

Introduction to this compound (TMAO)

Trimethylamine N-oxide (TMAO) is a small amine oxide generated in a multi-step process involving gut microbiota and the host's liver. Dietary precursors rich in choline and L-carnitine, such as red meat and eggs, are metabolized by gut bacteria to trimethylamine (TMA). TMA is then absorbed and oxidized in the liver by flavin-containing monooxygenase 3 (FMO3) to form TMAO. Elevated plasma levels of TMAO have been associated with an increased risk of major adverse cardiovascular events (MACE), including heart attack and stroke, as well as heart failure and chronic kidney disease.[1][2][3]

Performance Comparison of TMAO with Other Cardiovascular Biomarkers

The prognostic value of TMAO has been evaluated in various clinical studies, often in comparison to or in addition to traditional risk factors and established biomarkers. The following tables summarize the performance of TMAO against key comparators.

Table 1: TMAO vs. High-Sensitivity C-Reactive Protein (hs-CRP) for Cardiovascular Risk Prediction
BiomarkerPatient PopulationEndpointHazard Ratio (HR) / Odds Ratio (OR) with 95% CIKey Findings & Citations
TMAO Stable Heart Failure Patients5-year mortalityHR: 1.75 (1.07-2.86) after adjusting for traditional risk factors, BNP, and eGFRElevated TMAO levels predict higher long-term mortality risk, independent of hs-CRP.
hs-CRP Stable Heart Failure Patients5-year mortalityNot independently predictive in some models with TMAOTMAO provides incremental prognostic value over hs-CRP in this patient cohort.
TMAO Apparently Healthy IndividualsIncident Cardiovascular DiseaseOR: 1.58 (1.21-2.06) for highest vs. lowest quartileElevated TMAO predicts future CVD risk in healthy individuals, independent of traditional risk factors.[2][4]
hs-CRP General PopulationCardiovascular Disease RiskLow risk: <1 mg/L, Average risk: 1-3 mg/L, High risk: >3 mg/LA well-established marker of inflammation, hs-CRP is used for cardiovascular risk stratification.[5][6]
Table 2: TMAO vs. B-type Natriuretic Peptide (BNP) for Heart Failure Prognosis
BiomarkerPatient PopulationEndpointHazard Ratio (HR) / Odds Ratio (OR) with 95% CIKey Findings & Citations
TMAO Heart Failure Patients5-year mortalityHR: 2.20 (1.42-3.43) after adjusting for traditional risk factors and BNPTMAO provides prognostic information that is incremental to BNP.
BNP Heart Failure Patients5-year mortalityPredictive, but TMAO adds to its prognostic valueCombining BNP with TMAO can improve risk stratification in heart failure patients.[1][7][8][9]
TMAO Heart Failure PatientsAll-cause mortalityAUC: 0.881 (0.842-0.920)While a good predictor, NT-proBNP (a precursor to BNP) showed a higher AUC.[7]
NT-proBNP Heart Failure PatientsAll-cause mortalityAUC: 0.960 (0.934-0.986)NT-proBNP remains a very strong biomarker for heart failure diagnosis and prognosis.[7]
Table 3: TMAO vs. Low-Density Lipoprotein Cholesterol (LDL-C)
BiomarkerRole in Cardiovascular DiseaseMeasurement PrincipleKey Considerations & Citations
TMAO Prognostic marker for risk of MACE, thrombosis, and heart failure.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).Reflects interplay between diet, gut microbiome, and host metabolism. Not a direct measure of atherosclerotic plaque burden.[1][2][3]
LDL-C Causal risk factor for atherosclerosis; primary target for lipid-lowering therapies.Enzymatic colorimetric assays or calculation using the Friedewald equation.Direct measurement can be affected by high triglycerides. A cornerstone of CVD risk assessment.[10][11][12][13]

Experimental Protocols

Accurate and reproducible measurement of biomarkers is critical for their clinical application. This section details the methodologies for the quantification of TMAO and other key cardiovascular biomarkers.

Quantification of TMAO in Plasma by LC-MS/MS

This method provides high sensitivity and specificity for the detection of TMAO.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma or serum, add 10 µL of an internal standard solution (e.g., d9-TMAO at 500 ng/mL).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new tube and mix with 100 µL of 30% acetonitrile in water.

  • Transfer the final mixture to an HPLC vial for analysis.[3][14][15]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., Gemini-NX C18, 100 x 3 mm, 3 µm).

    • Mobile Phase A: 5 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient elution is typically used to separate TMAO from other plasma components.

    • Flow rate: 0.3 mL/min.

    • Column Temperature: 40°C.[14]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • TMAO: m/z 76.2 → 58.2.

      • d9-TMAO (internal standard): m/z 85.3 → 66.2.[3][14]

3. Quantification:

  • A calibration curve is constructed using an artificial surrogate matrix with known concentrations of TMAO (e.g., 1 to 5,000 ng/mL) to avoid interference from endogenous TMAO in biological matrices.

  • The concentration of TMAO in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[14]

Measurement of hs-CRP by Immunoassay

High-sensitivity C-reactive protein is typically measured using an immunoturbidimetric assay.

1. Principle:

  • Latex particles are coated with antibodies specific to human CRP.

  • When a sample containing CRP is added, the CRP molecules bind to the antibodies on the latex particles, causing them to agglutinate.

  • The degree of agglutination is measured as an increase in turbidity (light scattering) of the sample.

  • The turbidity is proportional to the concentration of CRP in the sample.[16]

2. Sample Type:

  • Serum or plasma (EDTA or heparinized).

3. Procedure Outline:

  • The sample is mixed with a buffer.

  • The antibody-coated latex particle solution is added.

  • After incubation, the turbidity is measured using a spectrophotometer or nephelometer.

  • The CRP concentration is calculated from a standard curve.

Measurement of LDL-Cholesterol by Enzymatic Colorimetric Method

This is a common direct method for quantifying LDL-cholesterol.

1. Principle:

  • A detergent selectively solubilizes non-LDL lipoproteins (HDL, VLDL, chylomicrons), and the cholesterol in these particles is consumed by cholesterol esterase and cholesterol oxidase in a non-color-forming reaction.

  • A second reagent containing a different detergent is added to solubilize the LDL particles.

  • The cholesterol released from the LDL is then acted upon by cholesterol esterase and cholesterol oxidase to produce hydrogen peroxide.

  • The hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product.

  • The intensity of the color is proportional to the LDL-cholesterol concentration and is measured spectrophotometrically.[10][17][18][19]

2. Sample Type:

  • Serum or plasma.

3. Procedure Outline:

  • Add Reagent 1 (containing enzymes and the first detergent) to the sample.

  • Incubate to allow for the reaction with non-LDL cholesterol.

  • Add Reagent 2 (containing the second detergent and chromogenic substrates).

  • Incubate to allow for the color development reaction with LDL cholesterol.

  • Measure the absorbance at the appropriate wavelength (e.g., 550 nm).

  • Calculate the LDL-cholesterol concentration based on a calibrator.[10][17]

Signaling Pathways and Experimental Workflows

The pathological effects of TMAO are mediated through the activation of several intracellular signaling pathways, primarily related to inflammation and thrombosis.

TMAO Production and Signaling Pathway

TMAO_Pathway cluster_gut Gut Lumen cluster_liver Liver cluster_vessel Blood Vessel Diet Dietary Precursors (Choline, L-Carnitine) Microbiota Gut Microbiota Diet->Microbiota TMA Trimethylamine (TMA) Microbiota->TMA Metabolism FMO3 FMO3 Enzyme TMA->FMO3 Absorption TMAO_prod TMAO FMO3->TMAO_prod Oxidation TMAO_circ Circulating TMAO TMAO_prod->TMAO_circ Enters Circulation Endothelial Endothelial Cells TMAO_circ->Endothelial Thrombosis Thrombosis TMAO_circ->Thrombosis Platelet Hyperreactivity Inflammation Inflammation (NF-κB, MAPK) Endothelial->Inflammation Activation Atherosclerosis Atherosclerosis Inflammation->Atherosclerosis Thrombosis->Atherosclerosis

Caption: Metabolic pathway of TMAO production and its contribution to atherosclerosis.

Experimental Workflow for TMAO Biomarker Validation

TMAO_Workflow start Patient Cohort Selection (e.g., with/without CVD) sample Plasma/Serum Collection (Fasting) start->sample extraction Sample Preparation (Protein Precipitation) sample->extraction analysis LC-MS/MS Analysis extraction->analysis quantification TMAO Quantification analysis->quantification stats Statistical Analysis (Correlation with clinical outcomes) quantification->stats validation Biomarker Validation (Prognostic value assessment) stats->validation

Caption: Workflow for validating TMAO as a clinical biomarker.

TMAO-Induced Inflammatory Signaling Cascade

Inflammatory_Signaling TMAO TMAO Receptor Cell Surface Receptor (e.g., PERK) TMAO->Receptor MAPK MAPK Pathway Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB NLRP3 NLRP3 Inflammasome Receptor->NLRP3 MAPK->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Adhesion Adhesion Molecules (VCAM-1) NFkB->Adhesion NLRP3->Cytokines EndoDys Endothelial Dysfunction Cytokines->EndoDys Adhesion->EndoDys

References

A Comparative Guide to HILIC and Ion-Pair Chromatography for Trimethylazanium Separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of small, polar, and ionic compounds such as trimethylazanium, selecting the optimal chromatographic method is a critical decision that directly impacts data quality and analytical efficiency. Two powerful techniques, Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Chromatography (IPC), are primary contenders for this application. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable technique for your analytical needs.

At a Glance: HILIC vs. Ion-Pair Chromatography

FeatureHydrophilic Interaction Liquid Chromatography (HILIC)Ion-Pair Chromatography (IPC)
Principle Partitioning of polar analytes between a polar stationary phase and a partially aqueous mobile phase with a high organic solvent concentration.A reversed-phase separation where an ion-pairing reagent is added to the mobile phase to form a neutral ion pair with the charged analyte, enhancing its retention on a non-polar stationary phase.
Stationary Phase Polar (e.g., bare silica, amide, diol, zwitterionic)Non-polar (e.g., C18, C8)
Mobile Phase High organic solvent (typically acetonitrile) with a small amount of aqueous buffer.Aqueous buffer with an organic modifier (e.g., acetonitrile, methanol) and an ion-pairing reagent.
Analyte Suitability Excellent for highly polar and hydrophilic compounds.Suitable for ionic and ionizable compounds.
MS Compatibility Generally excellent due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization.Can be problematic as non-volatile ion-pairing reagents can cause ion suppression and contaminate the mass spectrometer. Volatile ion-pairing agents can be used but may offer less retention.
Method Development Can be complex due to multiple retention mechanisms (partitioning, ion exchange, hydrogen bonding). Column equilibration can be slow.Relatively straightforward, with retention controlled by the type and concentration of the ion-pairing reagent and the organic modifier. However, column dedication is often necessary to avoid contamination.
Robustness Can be sensitive to small changes in mobile phase composition, particularly the water content.Can be very robust once a method is established, but column history can affect performance.

Performance Comparison: A Deeper Dive

The choice between HILIC and IPC for this compound separation involves a trade-off between sensitivity, selectivity, and compatibility with detection methods, particularly mass spectrometry (MS).

HILIC excels in the analysis of highly polar compounds like this compound, offering strong retention without the need for ion-pairing reagents. The high organic content of the mobile phase is a significant advantage when coupling with MS, as it enhances desolvation efficiency in the electrospray ionization (ESI) source, often leading to increased sensitivity. However, HILIC methods can be more complex to develop and may require longer column equilibration times. The retention mechanism in HILIC is multifaceted, involving partitioning, adsorption, and electrostatic interactions, which can sometimes lead to peak shape issues if not carefully optimized.

Ion-Pair Chromatography , on the other hand, provides a robust and often more familiar reversed-phase approach to retaining ionic analytes. By adding an ion-pairing reagent (e.g., a long-chain alkyl sulfonate for a cationic analyte like this compound), a neutral complex is formed that can be readily retained on a standard C18 column. This technique can offer excellent peak shapes and reproducibility. The primary drawback of IPC is its limited compatibility with MS. Many common ion-pairing reagents are non-volatile and can cause significant ion suppression and contamination of the MS instrument. While volatile ion-pairing agents like formic acid or trifluoroacetic acid can be used, they may not provide sufficient retention for very polar analytes.

Experimental Protocols

HILIC Method for this compound Separation

Objective: To achieve good retention and peak shape for this compound using a HILIC column coupled with mass spectrometry.

Instrumentation:

  • UHPLC system with a binary pump and autosampler

  • Mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A zwitterionic HILIC column (e.g., ZIC-HILIC) with dimensions of 100 mm x 2.1 mm, 3.5 µm particle size is often a good starting point. Amide and bare silica phases can also be effective.

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 60% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Sample Diluent: 90:10 Acetonitrile:Water

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow Rates: Optimized for the specific instrument.

Ion-Pair Chromatography Method for this compound Separation

Objective: To achieve robust retention and separation of this compound using a reversed-phase column with an ion-pairing reagent.

Instrumentation:

  • HPLC or UHPLC system with a binary pump and autosampler

  • UV detector or a mass spectrometer with a compatible ion-pairing reagent.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 5 mM Heptafluorobutyric acid (HFBA) in water.

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A

Note on MS Compatibility: If using MS detection, a volatile ion-pairing reagent such as formic acid (0.1%) should be used instead of HFBA. However, retention will likely be significantly reduced.

Visualizing the Methodologies

To better understand the workflows, the following diagrams illustrate the key steps in each chromatographic approach.

HILIC_Workflow cluster_sample_prep Sample Preparation cluster_chromatography HILIC Separation Sample Sample containing This compound Dilution Dilute in High Organic Solvent Sample->Dilution Injection Inject onto HILIC Column Dilution->Injection Gradient Gradient Elution (Increasing Aqueous) Injection->Gradient Detection MS Detection Gradient->Detection

Caption: Experimental workflow for HILIC separation of this compound.

IPC_Workflow cluster_sample_prep Sample Preparation cluster_chromatography Ion-Pair Chromatography Sample Sample containing This compound Dilution Dilute in Aqueous Mobile Phase Sample->Dilution Injection Inject onto C18 Column Dilution->Injection Gradient Gradient Elution (Increasing Organic) Injection->Gradient Detection UV or MS Detection Gradient->Detection

Caption: Experimental workflow for Ion-Pair Chromatography separation of this compound.

This compound in a Biological Context: The Choline Metabolic Pathway

This compound is the cationic form of trimethylamine and is structurally identical to choline. Understanding its role in biological systems can be crucial for drug development and metabolic studies. The following diagram illustrates the central role of choline in cellular metabolism.

Choline_Metabolism cluster_membrane Membrane Synthesis cluster_neurotransmitter Neurotransmitter Synthesis cluster_methylation Methylation Pathway Choline Choline (this compound) Phosphocholine Phosphocholine Choline->Phosphocholine Choline2 Choline CDP_Choline CDP-Choline Phosphocholine->CDP_Choline Phosphatidylcholine Phosphatidylcholine (PC) CDP_Choline->Phosphatidylcholine Acetyl_CoA Acetyl-CoA Acetylcholine Acetylcholine (ACh) Acetyl_CoA->Acetylcholine Choline2->Acetylcholine Choline3 Choline Betaine Betaine Choline3->Betaine Homocysteine Homocysteine Betaine->Homocysteine Methionine Methionine Homocysteine->Methionine

Caption: Key metabolic pathways involving choline (this compound).

Conclusion

Both HILIC and ion-pair chromatography are viable and powerful techniques for the separation of this compound. The choice between them hinges on the specific requirements of the analysis.

  • For high-sensitivity analysis, especially when coupled with mass spectrometry, HILIC is generally the superior choice. Its compatibility with MS-friendly mobile phases allows for lower detection limits and cleaner spectra.

  • For routine analysis where robustness and simplicity are key, and MS detection is not a primary concern, ion-pair chromatography offers a reliable and well-understood alternative.

Ultimately, the optimal method will depend on the analytical goals, available instrumentation, and the complexity of the sample matrix. Method development and optimization will be crucial for achieving the desired performance with either technique.

Safety Operating Guide

Proper Disposal of Trimethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trimethylamine (TMA), and its protonated form trimethylazanium, is a flammable and harmful chemical that requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of the environment.[1][2] Improper disposal can lead to fire hazards, toxic exposure, and environmental contamination.[2][3] This guide provides essential, step-by-step procedures for the safe disposal of trimethylamine waste in a laboratory setting.

Hazard Profile of Trimethylamine

Understanding the hazards associated with trimethylamine is the first step toward safe handling and disposal. The following table summarizes its key hazard classifications.

Hazard TypeClassificationDescriptionCitations
Physical Hazards Extremely Flammable Gas/LiquidHighly flammable and can form explosive mixtures with air. Vapors are heavier than air and may travel to an ignition source.[1][2][4]
Contains Gas Under PressureMay explode if heated.[1]
Health Hazards Acute Toxicity (Inhalation)Harmful if inhaled, potentially causing respiratory irritation.[1][5][6]
Serious Eye DamageCauses severe eye irritation and can lead to serious damage.[1][6]
Skin Corrosion/IrritationCauses skin irritation and, in severe cases, burns.[6]
Specific Target Organ ToxicityMay cause respiratory irritation upon single exposure.[1]
Environmental Hazards Harmful to Aquatic LifePoses a threat to aquatic organisms.[6]

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is crucial to be equipped with the proper personal protective equipment (PPE) and to have a clear plan for spill management.

Required Personal Protective Equipment (PPE)

When handling trimethylamine waste, the following PPE is mandatory:

  • Eye and Face Protection : Wear chemical safety goggles and a face shield.[4][5][6]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber, neoprene).[5]

  • Respiratory Protection : A NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary, especially in poorly ventilated areas.[5]

  • Protective Clothing : Wear a lab coat, long pants, and closed-toe shoes to prevent skin contact.[4]

Spill Management Protocol

In the event of a trimethylamine spill, follow these steps immediately:

  • Evacuate and Ventilate : Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[4]

  • Eliminate Ignition Sources : Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[4][5] Use only non-sparking tools.[5]

  • Contain the Spill : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the substance. Do not use combustible materials like paper towels.

  • Collect the Waste : Carefully collect the absorbed material and any contaminated soil into a designated, sealable container for hazardous waste.[7]

  • Decontaminate the Area : Clean the spill area thoroughly with a suitable decontamination solution.

  • Dispose of Contaminated Materials : All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure for Trimethylamine Waste

The disposal of trimethylamine must comply with all local, regional, and national regulations for hazardous waste.[5] Do not dispose of trimethylamine down the drain or in the regular trash.[3][8]

1. Waste Determination

  • Any unused or expired trimethylamine, solutions containing it, and materials contaminated with it are considered hazardous waste.[3]

2. Container Selection and Labeling

  • Container : Use a sturdy, leak-proof container that is chemically compatible with trimethylamine.[8][9] The container must have a tightly sealing lid.[8]

  • Labeling : Attach a completed hazardous waste label to the container as soon as you begin accumulating waste.[9] The label should clearly state "Hazardous Waste" and "Trimethylamine," and list all constituents of the waste.

3. Waste Accumulation and Storage

  • Segregation : Store the trimethylamine waste container in a designated satellite accumulation area within the laboratory.[3] It must be segregated from incompatible materials, especially oxidizing agents, to prevent violent reactions.[7]

  • Secondary Containment : Keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[8][9]

  • Ventilation : Store the waste in a well-ventilated area, such as a fume hood or a ventilated cabinet.[4][5]

  • Ignition Sources : Ensure the storage area is free from any sources of ignition.

4. Arranging for Disposal

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8]

  • Documentation : Complete any necessary paperwork, such as a hazardous waste manifest, as required by your institution and local regulations.

5. Empty Container Disposal

Empty containers that held trimethylamine must also be disposed of as hazardous waste unless properly decontaminated.[10]

  • Triple Rinsing : For containers that can be safely rinsed, triple rinse with a suitable solvent (e.g., water, if appropriate for the specific form of trimethylamine).[8][11]

  • Collect Rinsate : The first rinse, and for highly toxic substances, the first three rinses, must be collected and disposed of as hazardous waste.[8]

  • Deface Label : Before disposing of the rinsed container, completely remove or deface the original product label.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of trimethylamine waste.

Trimethylamine_Disposal_Workflow start Start: Trimethylamine Waste Generated waste_determination Perform Waste Determination (Unused, Contaminated, Expired) start->waste_determination is_spill Is it a spill? spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes select_container Select Compatible, Sealable Container is_spill->select_container No spill_protocol->select_container waste_determination->is_spill label_container Attach Hazardous Waste Label select_container->label_container accumulate_waste Accumulate Waste in Designated Area label_container->accumulate_waste storage_reqs Ensure Proper Storage: - Secondary Containment - Segregated from Incompatibles - Well-Ventilated - No Ignition Sources accumulate_waste->storage_reqs contact_ehs Contact EHS for Pickup accumulate_waste->contact_ehs documentation Complete Required Documentation contact_ehs->documentation end End: Waste Collected by EHS documentation->end

Caption: Workflow for the safe disposal of trimethylamine waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.